3,3-Dimethylbutane-1-sulfonyl chloride
Description
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Properties
IUPAC Name |
3,3-dimethylbutane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO2S/c1-6(2,3)4-5-10(7,8)9/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFKSAMQYRGPCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3,3-Dimethylbutane-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethylbutane-1-sulfonyl chloride, a key building block in organic synthesis, plays a crucial role in the development of novel pharmaceuticals and agrochemicals. Its unique neopentyl structure imparts specific steric and electronic properties to molecules, making it a valuable reagent for introducing the 3,3-dimethylbutane-1-sulfonyl moiety. This guide provides a comprehensive overview of the primary synthetic routes to this important compound, detailing the underlying chemical principles, experimental protocols, and comparative analysis of the methodologies.
Core Synthetic Strategies
The synthesis of this compound can be broadly categorized into two primary approaches: the oxidative chlorination of the corresponding thiol and the reaction of a Grignard reagent with a sulfur-based electrophile. Each strategy offers distinct advantages and is suited for different laboratory settings and scales of production.
Method 1: Oxidative Chlorination of 3,3-Dimethyl-1-butanethiol
This is a widely employed and versatile method for the preparation of sulfonyl chlorides.[1][2] It involves the oxidation of the sulfur atom in 3,3-dimethyl-1-butanethiol, followed by chlorination. Various oxidizing and chlorinating agent combinations have been developed to achieve this transformation efficiently and under mild conditions.[1][3][4]
Reaction Scheme:
Key Mechanistic Considerations
The mechanism of oxidative chlorination typically involves the initial formation of a disulfide intermediate, which is then further oxidized and cleaved by the chlorinating species to yield the sulfonyl chloride.[3] The choice of reagents is critical to control the reaction and avoid over-oxidation or the formation of side products.
Visualization of the Oxidative Chlorination Pathway
Caption: Generalized pathway for the oxidative chlorination of a thiol.
Experimental Protocols
A variety of reagents can be employed for this transformation, with combinations like hydrogen peroxide/thionyl chloride and N-chlorosuccinimide (NCS)/hydrochloric acid being common.[3][5]
Protocol 1A: Using Hydrogen Peroxide and Thionyl Chloride [3][4]
-
Preparation of the Precursor: 3,3-Dimethyl-1-butanethiol is the required starting material.[6] It can be synthesized from 1-chloro-3,3-dimethylbutane via reaction with thiourea followed by hydrolysis, a method analogous to the preparation of other primary thiols.[7][8]
-
Reaction Setup: In a well-ventilated fume hood, a solution of 3,3-dimethyl-1-butanethiol in a suitable solvent (e.g., acetonitrile) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath.
-
Reagent Addition: A solution of hydrogen peroxide (30% aqueous) is added dropwise to the thiol solution, followed by the slow addition of thionyl chloride. The molar ratio of thiol to hydrogen peroxide to thionyl chloride is typically optimized for best results, often around 1:3:1.[3]
-
Reaction Monitoring: The reaction is typically rapid and exothermic. The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is poured into ice-water and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.
Protocol 1B: Using N-Chlorosuccinimide (NCS) and Hydrochloric Acid [5]
-
Reaction Setup: A solution of 3,3-dimethyl-1-butanethiol in a mixture of acetonitrile and aqueous hydrochloric acid is prepared in a round-bottom flask and cooled in an ice bath.
-
Reagent Addition: N-Chlorosuccinimide is added portion-wise to the stirred solution.
-
Reaction and Work-up: The reaction is stirred at low temperature until completion (monitored by TLC). The work-up procedure is similar to Protocol 1A, with the added benefit that the byproduct, succinimide, is water-soluble and easily removed during the aqueous wash steps.[5]
Data Comparison of Oxidative Chlorination Methods
| Method | Oxidizing/Chlorinating Agents | Typical Yields | Reaction Conditions | Advantages | Disadvantages |
| 1A | H₂O₂ / SOCl₂ | High (up to 97%)[3] | Mild, room temperature[3] | Fast reaction times, cost-effective reagents.[3] | Can be highly exothermic, requires careful control of addition. |
| 1B | NCS / HCl | Good to excellent[5] | Mild, controlled reaction[5] | Safer alternative to gaseous chlorine, easy byproduct removal.[5] | NCS can be more expensive than other reagents. |
Method 2: Grignard Reagent Approach
Reaction Scheme:
Key Mechanistic Considerations
The Grignard reagent, a strong nucleophile, attacks the electrophilic sulfur atom of sulfuryl chloride.[11] Careful control of the reaction temperature is crucial to minimize side reactions, such as the formation of sulfones.[10] The use of an excess of sulfuryl chloride is often employed to favor the formation of the sulfonyl chloride.[12]
Visualization of the Grignard Reaction Workflow
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physicochemical properties of 3,3-Dimethylbutane-1-sulfonyl chloride
An In-depth Technical Guide to the Physicochemical Properties of 3,3-Dimethylbutane-1-sulfonyl chloride
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, also known as neohexylsulfonyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, spectroscopic signatures, reactivity, synthesis, and safe handling of this versatile chemical intermediate. The unique structural feature of this compound—a sterically demanding neopentyl (3,3-dimethylbutyl) group—imparts distinct reactivity and properties, making it a valuable tool in modern organic synthesis.
Molecular Identity and Structural Characteristics
This compound is an organosulfur compound characterized by a sulfonyl chloride functional group attached to a neopentyl carbon skeleton. This structure is fundamental to its chemical behavior.
Key Identifiers:
-
IUPAC Name: this compound[1]
-
CAS Number: 10307-18-3[1]
-
Molecular Formula: C₆H₁₃ClO₂S[2]
-
Synonyms: 3,3-dimethyl-1-butanesulfonyl chloride, Neohexylsulfonyl chloride[1]
The presence of a bulky tert-butyl group adjacent to the ethylsulfonyl chloride moiety introduces significant steric hindrance. This sterically encumbered environment influences the compound's reactivity, often moderating the reaction rates with nucleophiles compared to less hindered, linear sulfonyl chlorides like methanesulfonyl chloride.[3][4]
Caption: Molecular structure of this compound.
Physicochemical and Thermodynamic Properties
The physical state and solubility are governed by the interplay between the nonpolar neopentyl group and the polar sulfonyl chloride head.
| Property | Value | Source(s) |
| Molecular Weight | 184.68 g/mol | PubChem |
| Appearance | White to light yellow solid | [3] |
| Melting Point | 43-45 °C (estimated) | [3] |
| Boiling Point | Data not available; subject to decomposition | |
| Density | Data not available | |
| Solubility | Good solubility in polar aprotic solvents (e.g., dichloromethane, chloroform). Soluble in many organic solvents. | [3] |
| Water Solubility | Reacts with water (hydrolysis). | [3][5] |
Discussion of Properties:
-
Melting Point and Phase Behavior: The compound exists as a low-melting solid at room temperature. Its branched structure reduces the efficiency of crystal lattice packing compared to linear analogs, resulting in a relatively low melting point.[3] The observed coloration from white to yellow may indicate the presence of trace impurities or slight decomposition.[3]
-
Solubility Profile: Its solubility in common organic solvents like dichloromethane makes it suitable for a wide range of synthetic applications and for analysis by techniques such as NMR spectroscopy.[3]
-
Thermodynamic Stability: Like most sulfonyl chlorides, it is sensitive to moisture and heat.[6] Thermal decomposition can lead to the release of irritating and toxic gases, including sulfur oxides and hydrogen chloride.[4][7] It should be stored under controlled conditions to ensure its integrity.
Spectroscopic Characterization
| Technique | Expected Features |
| ¹H NMR | ~1.0 ppm (s, 9H): A sharp singlet for the nine equivalent protons of the tert-butyl group. ~2.0-2.2 ppm (m, 2H): A multiplet for the CH₂ group adjacent to the tert-butyl group. ~3.6-3.8 ppm (m, 2H): A downfield multiplet for the CH₂ group directly attached to the electron-withdrawing sulfonyl group.[8] |
| ¹³C NMR | ~29-30 ppm: Signal for the methyl carbons of the tert-butyl group. ~31-32 ppm: Signal for the quaternary carbon of the tert-butyl group. ~45-50 ppm: Signal for the internal CH₂ carbon. ~60-65 ppm: A downfield signal for the CH₂ carbon bonded to the sulfonyl group. |
| IR Spectroscopy | ~1370-1410 cm⁻¹ & ~1165-1205 cm⁻¹: Two strong, characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.[8] ~2800-3000 cm⁻¹: C-H stretching bands from the alkane structure.[8] |
| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z 184, accompanied by a smaller peak at m/z 186 in an approximate 3:1 ratio, which is the characteristic isotopic signature for a compound containing one chlorine atom. Key Fragments: Loss of Cl (m/z 149), and fragmentation of the neopentyl chain, including a prominent peak for the tert-butyl cation (m/z 57).[8] |
Synthesis and Chemical Reactivity
This compound is a reactive electrophile, a property conferred by the sulfonyl chloride group. It serves as a precursor for introducing the neohexylsulfonyl moiety into various molecular scaffolds.[3][10]
Core Reactivity
The primary reactions involve nucleophilic substitution at the sulfur atom, displacing the chloride, which is an excellent leaving group.[11]
-
Hydrolysis: It reacts readily with water to form the corresponding 3,3-dimethylbutane-1-sulfonic acid and hydrochloric acid.[3] This reactivity necessitates handling under anhydrous conditions.
-
Reaction with Amines (Sulfonamide Formation): It reacts with primary and secondary amines to yield sterically hindered sulfonamides. This is a cornerstone reaction in medicinal chemistry for creating drug candidates.[3][10]
-
Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a base, it reacts with alcohols to form sulfonate esters.[3][10]
Caption: Key reactions of this compound.
Synthetic Methodologies
Several established methods can be employed for the synthesis of sulfonyl chlorides, which are adaptable for preparing the title compound.
-
Chlorosulfonation of Alkanes (Reed Reaction): This process involves the reaction of the corresponding alkane (3,3-dimethylbutane) with a mixture of sulfur dioxide and chlorine, typically initiated by UV light.[3]
-
Oxidative Chlorination: A common laboratory-scale method involves the oxidation of the corresponding thiol (3,3-dimethylbutane-1-thiol) or its derivatives (e.g., S-alkyl isothiourea salts) using an oxidizing agent in the presence of a chloride source. Reagents like N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach) are effective for this transformation.[12]
Caption: General workflow for the synthesis of sulfonyl chlorides.
Safety, Handling, and Storage
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.
GHS Hazard Information
Based on the general classification for sulfonyl chlorides, the following hazards are expected.[6][13]
| Pictogram(s) | Hazard Class | Hazard Statement(s) |
| Skin Corrosion/Irritation, Category 1B | H314: Causes severe skin burns and eye damage.[6] | |
| Serious Eye Damage/Eye Irritation, Category 1 | H318: Causes serious eye damage.[6] | |
| Corrosive to metals, Category 1 | H290: May be corrosive to metals.[6] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work must be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6][14]
-
Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (inspect before use), a lab coat, and chemical safety goggles or a face shield.[14]
-
Safe Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[6] Wash hands thoroughly after handling.[7] The substance is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) where possible.[6]
Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Refrigeration is recommended.[6]
-
Incompatibilities: Keep away from water, strong bases, alcohols, and oxidizing agents.[14] Store in a corrosive-resistant container.[13]
Applications in Research and Development
The utility of this compound is centered on its function as a synthetic intermediate.
-
Organic Synthesis: It is a key building block for introducing the sterically bulky neohexylsulfonyl group. This group can be used as a protecting group or to modulate the physicochemical properties (e.g., solubility, lipophilicity, metabolic stability) of a target molecule.[3] The steric hindrance can also confer selectivity in certain reactions.
-
Pharmaceutical and Agrochemical Development: Sulfonamides are a critical class of compounds in drug discovery, known for a wide range of biological activities. This reagent allows for the synthesis of novel, sterically hindered sulfonamides for screening as potential therapeutic agents or pesticides.[3][10]
-
Chemical Reagents: Its derivatives can be used in various chemical transformations where a bulky, non-nucleophilic leaving group is required.[3]
References
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-
Organic Syntheses. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]
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Chemsrc. (2025). 3,3-dimethyl-butane-1-sulfonyl chloride | CAS#:10307-18-3. Retrieved from [Link]
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ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C6H13ClO2S). Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Sulfonyl Chloride Derivatives in Organic Synthesis. Retrieved from [Link]
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Organic Syntheses. (n.d.). METHANESULFONYL CYANIDE. Retrieved from [Link]
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Wiley Online Library. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
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PubChem. (n.d.). 3,3-Dimethylbutane-1-sulfonic acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides by chlorosulfonation. Retrieved from [Link]
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Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
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3,3-Dimethylbutane-1-sulfonyl chloride CAS number and structure
An In-Depth Technical Guide to 3,3-Dimethylbutane-1-sulfonyl chloride for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a versatile reagent with significant applications in organic synthesis and drug discovery. We will delve into its core chemical properties, synthesis methodologies, reactivity profile, and practical applications, offering field-proven insights for researchers, chemists, and drug development professionals.
Core Compound Identification and Properties
This compound, also known as neohexanesulfonyl chloride, is an organosulfur compound distinguished by a sterically demanding neohexyl group attached to a reactive sulfonyl chloride moiety. This structural feature significantly influences its reactivity and the properties of its derivatives.
Chemical Structure and Identifiers
-
Chemical Name: this compound
-
Canonical SMILES: CC(C)(C)CCS(=O)(=O)Cl[4]
-
InChI Key: WXFKSAMQYRGPCU-UHFFFAOYSA-N[4]
Structure Diagram:
Caption: 2D structure of this compound.
Physicochemical Properties
This table summarizes key quantitative data for easy reference.
| Property | Value | Source |
| Molecular Weight | 184.68 g/mol | [2][3] |
| Appearance | White to light yellow solid | [5] |
| Melting Point | 43-45 °C (estimated) | [5] |
| Purity | Min. 95% (typical commercial grade) | [3] |
| XlogP (predicted) | 2.5 | [4] |
Synthesis Methodologies: From Precursors to Product
The synthesis of sulfonyl chlorides can be approached through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents.
Established Synthetic Routes
Several general methods are applicable for the synthesis of this compound:
-
Reed Reaction: This photochemical reaction involves the interaction of an alkane (3,3-dimethylbutane) with sulfur dioxide and chlorine gas. While direct, it can sometimes lead to a mixture of products. The general equation is: R-H + SO₂ + Cl₂ → R-SO₂Cl + HCl.[5]
-
From the Corresponding Alcohol: Treatment of 3,3-dimethylbutan-1-ol with chlorosulfonic acid is a potential route, though it can be aggressive.[5]
-
Oxidative Chlorination of Thiols: The corresponding thiol, 3,3-dimethylbutane-1-thiol, can be subjected to oxidative chlorination to yield the sulfonyl chloride. This is a common and effective method for preparing sulfonyl chlorides.[6]
-
From Sulfonyl Hydrazides: A modern and mild approach involves the conversion of a stable sulfonyl hydrazide precursor into the sulfonyl chloride using an N-halosuccinimide, such as N-chlorosuccinimide (NCS).[6] This method is favored for its clean reaction profile and high yields.
Detailed Experimental Protocol: Synthesis from Sulfonyl Hydrazide
This protocol is based on the robust and mild conversion of sulfonyl hydrazides to sulfonyl chlorides, a method noted for its efficiency and selectivity.[6]
Objective: To synthesize this compound from 3,3-Dimethylbutane-1-sulfonohydrazide.
Materials:
-
3,3-Dimethylbutane-1-sulfonohydrazide (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (2.0 equiv)[6]
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,3-Dimethylbutane-1-sulfonohydrazide (e.g., 5.0 g, 1.0 equiv) in anhydrous acetonitrile (40 mL).
-
Reagent Addition: To the stirred solution, add N-Chlorosuccinimide (2.0 equiv) in one portion at room temperature.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting hydrazide is fully consumed.
-
Work-up: a. Remove the acetonitrile under reduced pressure using a rotary evaporator. b. To the resulting residue, add dichloromethane (50 mL) and deionized water (30 mL). c. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL). d. Dry the organic layer over anhydrous MgSO₄.
-
Purification: a. Filter off the drying agent. b. Concentrate the filtrate in vacuo to yield the crude product. c. Purify the residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.
Caption: Mechanism of sulfonamide formation via nucleophilic attack.
Applications in Research and Drug Development
The sulfonyl chloride functional group is a cornerstone of medicinal chemistry. Its derivatives, particularly sulfonamides, are present in a vast number of approved drugs.
Role as a Synthetic Intermediate
This compound serves as a crucial building block for introducing the neohexanesulfonyl moiety into target molecules. [5]The steric bulk of the neohexyl group can be exploited to:
-
Improve metabolic stability by shielding adjacent functional groups from enzymatic degradation.
-
Enhance lipophilicity, which can modulate a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Probe steric requirements within a biological target's binding pocket.
Importance of the Sulfonyl Group in Pharmaceuticals
The sulfonyl group is a key pharmacophore due to its unique chemical properties. [7]* Hydrogen Bonding: The two oxygen atoms act as strong hydrogen bond acceptors, facilitating tight binding to biological targets like enzyme active sites. [8]* Structural Rigidity: Incorporating a sulfonyl group can constrain the conformation of a molecule, locking it into a bioactive shape. [8]* Therapeutic Targets: Sulfonamides and sulfones are integral to drugs targeting a wide array of diseases, including diabetes, bacterial infections, and inflammation. They are known to inhibit enzymes like carbonic anhydrase, proteases, and kinases. [7][8]For instance, many compounds containing the sulfonyl group are investigated as inhibitors of enzymes involved in glucose metabolism for the treatment of diabetes. [8]
Analytical Characterization
Confirming the identity and purity of this compound is essential. Spectroscopic methods are the primary tools for this purpose. [5]
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.0 ppm, 9H), and two methylene groups (-CH₂-CH₂-) adjacent to the tert-butyl and sulfonyl groups, respectively. |
| ¹³C NMR | Resonances for the quaternary carbon, the three equivalent methyl carbons of the tert-butyl group, and the two methylene carbons. |
| IR Spectroscopy | Strong characteristic absorption bands for the S=O stretches of the sulfonyl chloride group, typically found in the regions of ~1375 cm⁻¹ (asymmetric) and ~1185 cm⁻¹ (symmetric). |
| Mass Spectrometry | The molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak is ~1/3 the intensity of the M⁺ peak). |
Conclusion
This compound is more than a simple reagent; it is a strategic building block for chemical synthesis and pharmaceutical design. Its distinct combination of a sterically demanding alkyl group and a highly reactive sulfonyl chloride function provides chemists with a powerful tool for creating novel molecules with tailored properties. Understanding its synthesis, reactivity, and analytical profile is critical for leveraging its full potential in advanced research and development.
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1249778-20-8 | 3,3-dimethyl-1-phenylbutane-1-sulfonyl chloride. (n.d.). AA Blocks. Retrieved January 20, 2026, from [Link]
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3,3-dimethyl-butane-1-sulfonyl chloride | CAS#:10307-18-3. (n.d.). Chemsrc. Retrieved January 20, 2026, from [Link]
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This compound (C6H13ClO2S). (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]
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3,3-Dimethyl-2-oxobutane-1-sulfonyl chloride | C6H11ClO3S. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved January 20, 2026, from [Link]
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2,3-dimethylbutane-1-sulfonyl chloride (C6H13ClO2S). (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]
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Wang, L., et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 23(11), 2949. Available at: [Link]
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Picazo-Serrano, M., et al. (2025). Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric implications. ResearchGate. Retrieved January 20, 2026, from [Link]
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Chen, X., et al. (2014). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Current Medicinal Chemistry, 21(3), 311-343. Available at: [Link]
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Silinan-1-yl 3,3-dimethylbutane-1-sulfonate | C11H24O3SSi. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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A New, Mild Preparation of Sulfonyl Chlorides. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
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Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
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Propose a mechanism to show how 3,3-dimethylbut-1-ene reacts with.... (2024). Pearson. Retrieved January 20, 2026, from [Link]
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Sulfonyl Chlorides. (n.d.). AMERICAN ELEMENTS®. Retrieved January 20, 2026, from [Link]
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FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). PubMed Central. Retrieved January 20, 2026, from [Link]
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Addition of HCl to 3, 3-dimethyl-1-butene yields two products.... (n.d.). Allen. Retrieved January 20, 2026, from [Link]
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A Spectroscopic and Methodological Guide to 3,3-Dimethylbutane-1-sulfonyl Chloride for Advanced Research
This technical guide provides an in-depth analysis of the spectral characteristics of 3,3-dimethylbutane-1-sulfonyl chloride (neohexylsulfonyl chloride), a key building block in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on analogous compounds and established spectroscopic principles to offer a robust analytical profile. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed, field-proven methodologies for their acquisition.
Introduction: The Structural Significance of Neohexylsulfonyl Chloride
This compound is a valuable reagent characterized by the sterically hindered neohexyl group attached to a reactive sulfonyl chloride moiety. This unique structural combination influences its reactivity and imparts specific spectroscopic signatures. The tert-butyl group at the 3-position restricts conformational flexibility and sterically shields the adjacent methylene groups, leading to distinct and predictable patterns in its spectral data. Understanding these characteristics is paramount for reaction monitoring, quality control, and structural verification in synthetic workflows.
The following sections provide a comprehensive examination of the expected spectral data for this compound and the underlying principles and experimental considerations for their accurate measurement.
Diagram: Molecular Structure of this compound
Caption: Molecular structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing unambiguous information about the connectivity and chemical environment of each proton and carbon atom.
Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
The ¹H NMR spectrum is characterized by three distinct signals corresponding to the neohexyl backbone. The chemical shifts are influenced by the strong electron-withdrawing effect of the sulfonyl chloride group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.75 | Triplet (t) | 2H | H-1 (α-CH₂) | The methylene group directly attached to the electron-withdrawing SO₂Cl group is significantly deshielded, resulting in a downfield chemical shift. It appears as a triplet due to coupling with the adjacent H-2 methylene protons. |
| ~ 1.95 | Triplet (t) | 2H | H-2 (β-CH₂) | This methylene group is less deshielded than H-1 but is still influenced by the inductive effect of the sulfonyl chloride. It appears as a triplet due to coupling with the H-1 protons. |
| ~ 1.05 | Singlet (s) | 9H | H-4 (tert-Butyl) | The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet in the upfield region, as there are no adjacent protons to couple with. |
Note: The coupling constant (J) for the triplets is expected to be in the typical range for acyclic alkanes, approximately 6-8 Hz.
Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will show four signals, corresponding to the four unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~ 65.0 | C-1 (α-CH₂) | The carbon atom directly bonded to the sulfonyl chloride group is significantly deshielded and shifted downfield. For comparison, the analogous carbon in 3,3-dimethyl-1-butanol appears around 61 ppm[1]. |
| ~ 42.5 | C-2 (β-CH₂) | This methylene carbon is further from the electron-withdrawing group and thus appears at a more upfield position. |
| ~ 31.5 | C-3 (Quaternary C) | The quaternary carbon of the tert-butyl group. |
| ~ 29.5 | C-4 (tert-Butyl CH₃) | The three equivalent methyl carbons of the tert-butyl group appear as a single, intense signal. |
Experimental Protocol: NMR Spectroscopy
Rationale for Experimental Choices:
-
Solvent Selection: Due to the reactivity and moisture sensitivity of sulfonyl chlorides, a dry, aprotic deuterated solvent such as chloroform-d (CDCl₃) is the solvent of choice. It is crucial to use a high-purity solvent to avoid signals from water or other contaminants that could react with the sample or obscure important spectral regions.
-
Sample Preparation: To obtain a high-resolution spectrum, the sample must be free of any particulate matter. Filtering the sample solution into the NMR tube is a critical step to ensure good magnetic field homogeneity.
-
Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for referencing the chemical shift to 0.00 ppm.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS to the vial and gently swirl to dissolve the compound completely.
-
Filtration: Prepare a filter by placing a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution directly into a clean, dry 5 mm NMR tube.[2]
-
Capping and Mixing: Securely cap the NMR tube and invert it several times to ensure a homogenous solution.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H spectrum using a standard single-pulse experiment with a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
For the ¹³C spectrum, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
II. Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for the rapid identification of the key functional groups present in this compound, particularly the sulfonyl chloride group.
Predicted IR Spectroscopic Data
The IR spectrum will be dominated by strong absorptions from the S=O bonds and various C-H vibrations.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
| ~ 2960-2870 | C-H (Alkyl) | Stretching | Strong |
| ~ 1470 | CH₂ | Scissoring | Medium |
| ~ 1390 & 1365 | C(CH₃)₃ | Bending (doublet) | Medium |
| ~ 1380 | S=O | Asymmetric Stretch | Strong |
| ~ 1180 | S=O | Symmetric Stretch | Strong |
| ~ 600 | S-Cl | Stretching | Medium |
Note: The strong absorptions for the symmetric and asymmetric S=O stretches are highly characteristic of the sulfonyl chloride functional group.[3]
Experimental Protocol: IR Spectroscopy
Rationale for Experimental Choices:
-
Sample Preparation: As this compound is a low-melting solid or liquid at room temperature, preparing a thin film between salt plates is the most straightforward method. This avoids the use of solvents that could obscure parts of the spectrum. Salt plates (NaCl or KBr) are used as they are transparent to infrared radiation. It is imperative to work in a moisture-free environment to prevent hydrolysis of the sulfonyl chloride and fogging of the salt plates.[4]
Step-by-Step Methodology:
-
Plate Preparation: Ensure two sodium chloride (NaCl) or potassium bromide (KBr) salt plates are clean and dry. Handle them only by the edges to avoid transferring moisture and oils.
-
Sample Application: In a dry environment (e.g., a glove box or under a stream of dry nitrogen), place a small drop of liquid this compound or a few crystals of the solid onto the center of one salt plate.
-
Film Formation: Place the second salt plate on top of the first and gently rotate them to create a thin, uniform film of the sample between the plates. The film should be free of air bubbles.
-
Data Acquisition:
-
Place the assembled salt plates into the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample chamber.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Process the data by subtracting the background spectrum.
-
III. Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, which serves as a fingerprint for its identification.
Predicted Mass Spectrometry Data (Electron Ionization)
Under electron ionization (EI) conditions, this compound is expected to undergo characteristic fragmentation.
| m/z | Interpretation | Rationale |
| 184/186 | [M]⁺ (Molecular Ion) | The molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom (³⁵Cl/³⁷Cl). This peak may be of low intensity due to the lability of the molecule. |
| 149 | [M - Cl]⁺ | Loss of a chlorine radical from the molecular ion. |
| 85 | [M - SO₂Cl]⁺ | Cleavage of the C-S bond to form the neohexyl carbocation. This is expected to be a prominent peak. |
| 99/101 | [SO₂Cl]⁺ | Fragment corresponding to the sulfonyl chloride moiety, showing the chlorine isotope pattern.[3] |
| 57 | [C₄H₉]⁺ | The stable tert-butyl carbocation, formed from further fragmentation of the neohexyl fragment. This is expected to be the base peak. |
Diagram: Proposed Mass Spectrometry Fragmentation Pathway
Caption: Proposed EI fragmentation pathway for this compound.
Experimental Protocol: Mass Spectrometry
Rationale for Experimental Choices:
-
Ionization Method: Electron Ionization (EI) is a standard technique for volatile, thermally stable small molecules. The high energy (70 eV) effectively induces fragmentation, providing a characteristic fingerprint for structural analysis.[5]
-
Sample Introduction: Gas Chromatography (GC) is an ideal method for introducing a pure sample into the mass spectrometer, as it separates the analyte from any residual solvents or impurities.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
GC-MS Setup:
-
Injector: Set the injector temperature to 250 °C.
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 20 °C/min.
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
-
-
Data Acquisition:
-
Inject 1 µL of the sample solution into the GC-MS.
-
Acquire mass spectra in EI mode at 70 eV.
-
Scan over a mass range of m/z 40-400.
-
Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum.
-
Conclusion
The spectral data profile presented in this guide, derived from established principles and analysis of structurally related compounds, provides a robust framework for the characterization of this compound. The combination of ¹H and ¹³C NMR offers definitive structural elucidation, while IR spectroscopy provides rapid confirmation of the key sulfonyl chloride functional group. Mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the stable tert-butyl cation. By employing the detailed experimental protocols outlined herein, researchers can confidently verify the identity and purity of this important synthetic reagent, ensuring the integrity and success of their scientific endeavors.
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solubility of 3,3-Dimethylbutane-1-sulfonyl chloride in organic solvents
An In-depth Technical Guide to the Solubility of 3,3-Dimethylbutane-1-sulfonyl Chloride in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 10307-18-3), a key intermediate in organic synthesis. In the absence of publicly available quantitative solubility data, this document establishes a predictive solubility framework based on the compound's distinct molecular structure. More critically, it delivers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to generate precise and reliable data. The methodologies are presented as self-validating systems, emphasizing the causal relationships between experimental design, chemical reactivity, and data integrity. Safety protocols for handling this reactive compound are also detailed, ensuring operational excellence and laboratory safety.
Introduction: The Synthetic Utility and Physicochemical Context
This compound is a valuable reagent in the synthesis of complex organic molecules, particularly sulfonamides and sulfonate esters, which are prevalent motifs in pharmaceuticals and agrochemicals. The compound's structure features a highly polar sulfonyl chloride functional group (-SO₂Cl) covalently bonded to a nonpolar, sterically hindered neopentyl (3,3-dimethylbutyl) alkyl chain.[1] This amphiphilic nature dictates its interaction with various solvents, a critical parameter that governs reaction kinetics, purification strategies, and overall process scalability.
Understanding the solubility of a reagent is paramount for:
-
Reaction Homogeneity: Ensuring reactants are in the same phase for optimal reaction rates.
-
Process Optimization: Selecting appropriate solvents for reaction, extraction, and crystallization.
-
Safety and Handling: Mitigating risks associated with dissolving highly reactive compounds.
This guide provides the foundational knowledge and practical workflows necessary to characterize the solubility of this compound with scientific rigor.
Physicochemical Profile and Predicted Solubility
The solubility of a solute is governed by the principle of similia similibus solvuntur ("like dissolves like"). The molecular structure of this compound provides clear indicators for predicting its behavior in a range of common organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 10307-18-3 | [2][3] |
| Molecular Formula | C₆H₁₃ClO₂S | [1] |
| Molecular Weight | 184.68 g/mol | [1][3] |
| Structure | A polar sulfonyl chloride head with a nonpolar neopentyl tail | [1] |
| Reactivity | Highly reactive with water and other nucleophiles | [4][5] |
Theoretical Solubility Profile
-
Polar Aprotic Solvents: These solvents (e.g., Dichloromethane, Chloroform, Tetrahydrofuran, Ethyl Acetate) are predicted to be excellent solvents. Their polarity can solvate the -SO₂Cl group through dipole-dipole interactions, while their organic character accommodates the alkyl chain. Their aprotic nature prevents the chemical reaction (solvolysis) that would occur with protic solvents. Good solubility in dichloromethane and chloroform has been noted for the structurally similar 3,3-dimethylbutane-1-sulfinyl chloride.[6]
-
Nonpolar Solvents: Solubility is expected to be moderate to low. Aromatic solvents like toluene may offer some solubility due to polarizability, but purely aliphatic solvents like hexane and heptane are likely poor solvents as they cannot effectively solvate the highly polar functional group.
-
Polar Protic Solvents: Solvents such as water, methanol, and ethanol are not suitable for determining thermodynamic solubility . The sulfonyl chloride group will readily undergo solvolysis with these nucleophilic solvents to form the corresponding sulfonic acid or ester, respectively.[4][7] This is a chemical reaction, not a dissolution process.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Acetonitrile (MeCN), Ethyl Acetate (EtOAc) | High | Strong dipole-dipole interactions with the -SO₂Cl group; good solvation of the alkyl chain. |
| Nonpolar Aromatic | Toluene, Benzene | Moderate | Solvation of the alkyl chain is favorable; limited solvation of the polar head. |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Low / Insoluble | Poor solvation of the highly polar -SO₂Cl group. |
| Polar Protic | Water, Methanol, Ethanol | Reactive | Solvolysis reaction occurs, leading to decomposition, not true dissolution.[4][7] |
Experimental Protocols for Solubility Determination
The following protocols provide a robust framework for accurately determining the solubility of this compound. All operations must be conducted in a certified chemical fume hood using appropriate personal protective equipment (PPE).[4]
Mandatory Precaution: Anhydrous Conditions
Due to the high reactivity of sulfonyl chlorides with water, all glassware must be oven-dried, and all solvents must be anhydrous.[4] It is recommended to conduct experiments under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis from atmospheric moisture.
Protocol 1: Rapid Qualitative Solubility Assessment
This method provides a quick, preliminary assessment of solubility in various solvents.[8]
Methodology:
-
Add 20 mg of this compound to a dry 4 mL glass vial.
-
Using a pipette, add 1.0 mL of the selected anhydrous solvent to the vial.
-
Seal the vial and agitate vigorously using a vortex mixer for 1-2 minutes at a controlled ambient temperature (e.g., 25 °C).
-
Visually inspect the solution against a dark background.
-
Record the observation based on the following criteria:
-
Soluble: A completely clear solution with no visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain suspended or settled.
-
Insoluble: The solid appears largely unaffected by the solvent.
-
Protocol 2: Quantitative Solubility by Shake-Flask Gravimetric Method
This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.[9][10][11] It relies on preparing a saturated solution, separating a known volume, and quantifying the mass of the dissolved solute.
Methodology:
-
Preparation: To a 10 mL vial with a magnetic stir bar, add an excess amount of this compound (e.g., ~100-200 mg). The presence of undissolved solid is essential to ensure saturation.
-
Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) or mass of the chosen anhydrous solvent. Seal the vial tightly with a PTFE-lined cap.
-
Equilibration: Place the vial on a temperature-controlled shaker or stirring plate set to a constant temperature (e.g., 25.0 °C). Agitate the slurry for a sufficient period to reach equilibrium, typically 24 to 48 hours. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.[9]
-
Phase Separation: Remove the vial from the shaker and allow it to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle completely.
-
Sample Collection: Carefully withdraw a known aliquot of the supernatant (the clear, saturated solution) using a pre-warmed (to the equilibration temperature) glass syringe. Immediately pass the solution through a 0.22 µm PTFE syringe filter into a pre-weighed, dry vial. This step is critical to remove any microscopic undissolved particles.
-
Solvent Evaporation: Place the vial containing the filtered saturated solution in a vacuum oven at a mild temperature (e.g., 35-40 °C) until the solvent has completely evaporated and a constant weight of the solid residue is achieved.
-
Calculation:
-
Let W₁ be the initial weight of the empty vial.
-
Let W₂ be the final weight of the vial plus the dried solute residue.
-
The mass of the dissolved solute is (W₂ - W₁).
-
Calculate the solubility using the mass of the solute and the volume of the aliquot taken. For example: Solubility (mg/mL) = (W₂ - W₁) / (Volume of aliquot in mL).
-
Safety and Handling Precautions
This compound is a corrosive and highly reactive compound that demands strict adherence to safety protocols.
-
Primary Hazards: The compound causes severe skin burns and eye damage. It reacts exothermically with water, including atmospheric moisture, to produce corrosive hydrochloric acid (HCl) gas and sulfonic acid.[4]
-
Personal Protective Equipment (PPE):
-
Engineering Controls: All handling of this compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood to prevent inhalation of corrosive vapors.[4][5]
-
Spill and Waste Management: Spills should be neutralized with a mild base like sodium bicarbonate and absorbed with an inert material. For quenching unused or waste material, slowly add the sulfonyl chloride to a stirred, ice-cooled solution of sodium bicarbonate. Never add water directly to the sulfonyl chloride.
Conclusion
References
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Pharma Guideline. (n.d.). Determination of Solubility by Gravimetric Method. Pharma Guideline. [Link]
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Liu, Y., et al. (2024). Prediction of organic sulfur solubility in mixed solvent using feature-based transfer learning and a hybrid Henry's law constant calculation method. ResearchGate. [Link]
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Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60. [Link]
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Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 1-3. [Link]
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Ghanbari, M., et al. (2012). A Molecular Approach for the Prediction of Sulfur Compound Solubility Parameters. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(10), 1205-1215. [Link]
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Ghanbari, M., et al. (2012). A Molecular Approach for the Prediction of Sulfur Compound Solubility Parameters. Scilit. [Link]
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LibreTexts Chemistry. (n.d.). Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. LibreTexts. [Link]
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Royal Society of Chemistry. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. [Link]
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Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. [Link]
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PubMed Central (PMC). (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. National Institutes of Health. [Link]
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Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE. Organic Syntheses. [Link]
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Chemsrc. (2025). 3,3-dimethyl-butane-1-sulfonyl chloride | CAS#:10307-18-3. Chemsrc. [Link]
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PubMed Central (PMC). (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. National Institutes of Health. [Link]
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Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]
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reactivity of 3,3-Dimethylbutane-1-sulfonyl chloride with nucleophiles
An In-Depth Technical Guide to the Reactivity of 3,3-Dimethylbutane-1-sulfonyl Chloride with Nucleophiles
Introduction
This compound, a member of the alkanesulfonyl chloride family, presents a unique case study in chemical reactivity, primarily governed by its distinct molecular architecture. The presence of a neopentyl group (a tert-butyl group adjacent to the CH₂-SO₂Cl moiety) introduces significant steric hindrance around the electrophilic sulfur center. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive analysis of the reactivity of this compound with various nucleophiles. We will delve into the mechanistic underpinnings, kinetic implications, and practical experimental protocols, emphasizing how its structure dictates its chemical behavior. Sulfonyl chlorides are pivotal reagents in medicinal chemistry and organic synthesis, frequently employed for the formation of sulfonamides and sulfonate esters.[1] Understanding the specific reactivity profile of sterically demanding building blocks like this compound is crucial for designing efficient synthetic routes and developing novel molecular entities.
Molecular Structure and Steric Implications
The defining feature of this compound is the tert-butyl group positioned at the β-carbon relative to the sulfonyl chloride functional group. This arrangement, known as a neopentyl structure, creates a sterically congested environment.
Caption: Structure of this compound.
This steric bulk has profound consequences for its reactivity. Nucleophilic attack at the sulfur atom, a key step in its reactions, is significantly impeded.[2] Unlike less hindered primary alkyl halides, neopentyl halides are notoriously unreactive in Sₙ2 reactions due to the bulky groups blocking the backside attack trajectory.[2][3] A similar principle applies here, where the approach of a nucleophile to the sulfur atom is sterically shielded, leading to slower reaction rates compared to simpler alkanesulfonyl chlorides like methanesulfonyl chloride.[4]
General Reaction Mechanisms with Nucleophiles
The reaction of sulfonyl chlorides with nucleophiles generally proceeds through a nucleophilic substitution at the tetracoordinate sulfur atom. Two primary pathways are often considered:
-
Concerted Sₙ2-like Mechanism: The nucleophile attacks the sulfur atom, and the chloride leaving group departs in a single, concerted step, passing through a trigonal bipyramidal transition state. This is a common pathway for many sulfonyl chlorides.[5][6]
-
Addition-Elimination Mechanism: The nucleophile adds to the sulfur atom to form a pentacoordinate, trigonal bipyramidal intermediate. This intermediate then eliminates the chloride ion to give the final product. This pathway is more likely with very strong nucleophiles or when the intermediate is stabilized.[5][7]
For most common nucleophiles, the distinction can be subtle, but the overall transformation results in the displacement of the chloride ion.
A competing pathway, particularly for alkanesulfonyl chlorides possessing α-hydrogens, is the elimination-addition mechanism via a sulfene intermediate .[4][8] In the presence of a base, an α-proton can be abstracted, leading to the elimination of HCl and the formation of a highly reactive sulfene (RCH=SO₂). This intermediate is then rapidly trapped by any nucleophile present in the reaction mixture. This compound does possess α-hydrogens, making this pathway a viable alternative to direct substitution, especially under basic conditions.
Caption: Competing reaction pathways for alkanesulfonyl chlorides.
Reactivity Profile with Common Nucleophiles
Reaction with Amines: Sulfonamide Formation
The reaction of sulfonyl chlorides with primary and secondary amines is a robust and widely used method for the synthesis of sulfonamides, a functional group prevalent in pharmaceuticals.[9] The reaction typically proceeds via nucleophilic attack of the amine nitrogen on the sulfonyl sulfur.
Caption: General mechanism for sulfonamide formation.
Due to the steric hindrance of the neopentyl group in this compound, this reaction is expected to be slower than with unhindered analogs. The choice of amine and reaction conditions can be critical. Highly hindered amines may react very slowly or not at all. The reaction is often carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. In aqueous media, high pH can also promote the reaction, sometimes involving third-order kinetic terms related to the hydrophobicity of the amine.[10][11]
Reaction with Alcohols: Sulfonate Ester Formation
Alcohols react with sulfonyl chlorides in the presence of a base (commonly pyridine) to form sulfonate esters.[12][13] This reaction is synthetically valuable as it converts a poor leaving group (hydroxyl, -OH) into an excellent leaving group (sulfonate, e.g., -OTs, -OMs).[13][14]
A crucial feature of this transformation is that the reaction occurs at the oxygen atom of the alcohol, and the C-O bond remains intact. Consequently, the stereochemistry at the alcohol's carbon center is retained.[12][13]
Caption: Workflow for sulfonate ester synthesis.
The steric bulk of this compound will influence the rate of esterification. Less sterically hindered primary alcohols will react more readily than secondary or tertiary alcohols.[12]
Reaction with Water: Hydrolysis
Sulfonyl chlorides react with water to produce the corresponding sulfonic acid and hydrochloric acid.[15] This hydrolysis is a competing side reaction in many nucleophilic substitutions performed in protic or wet solvents. The rate of hydrolysis for this compound is expected to be relatively slow due to steric hindrance and the hydrophobic nature of the neopentyl group, which disfavors solvation of the transition state.
Mechanistic studies on the hydrolysis of alkanesulfonyl chlorides have shown that the reaction can proceed by direct displacement at the sulfur atom or, under basic conditions, via a sulfene intermediate.[8] For substrates with electron-withdrawing groups on the α-carbon, the sulfene pathway can be observed even under neutral solvolytic conditions.[4]
Reaction with Thiols
The reaction of sulfonyl chlorides with thiols can be more complex than with amines or alcohols. While the expected product might be a thiosulfonate ester (R-SO₂-SR'), a common outcome, especially under vigorous conditions or in the presence of a base, is the formation of a disulfide (R'-S-S-R').[16] This is thought to occur via the initial formation of a sulfinic acid intermediate which then reacts with excess thiol.[16] Efficient methods for the direct conversion of thiols to sulfonyl chlorides often involve oxidative chlorination.[17][18][19]
Quantitative Data and Reactivity Summary
| Nucleophile (Nu-H) | Product Type | Product Structure | Expected Reactivity | Key Considerations |
| Primary/Secondary Amine (R'₂NH) | Sulfonamide | R-SO₂-NR'₂ | Moderate to Slow | Steric hindrance from both reactants is critical. Base is required.[9][10] |
| Alcohol (R'-OH) | Sulfonate Ester | R-SO₂-OR' | Moderate to Slow | Requires a base (e.g., pyridine). Retains stereochemistry of the alcohol.[13] |
| Water (H₂O) | Sulfonic Acid | R-SO₃H | Slow | Competing reaction in protic solvents. Rate is sterically attenuated.[8] |
| Thiol (R'-SH) | Thiosulfonate / Disulfide | R-SO₂-SR' / R'-S-S-R' | Complex | Outcome is condition-dependent. Disulfide formation is common.[16] |
(Where R = 3,3-dimethylbutyl)
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-3,3-dimethylbutane-1-sulfonamide
This protocol describes a representative procedure for the reaction with an amine.
Objective: To synthesize a sulfonamide from this compound and benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) followed by the dropwise addition of benzylamine (1.1 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.
Protocol 2: Synthesis of Neopentyl 3,3-dimethylbutane-1-sulfonate
This protocol details the conversion of an alcohol to a sulfonate ester.
Objective: To activate neopentyl alcohol by converting it into a sulfonate ester.
Materials:
-
This compound
-
Neopentyl alcohol (2,2-dimethyl-1-propanol)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl), cold
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve neopentyl alcohol (1.0 eq) in a minimal amount of anhydrous DCM and add anhydrous pyridine (1.5 eq).
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C. Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes. A precipitate of pyridinium hydrochloride may form.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-8 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture again to 0 °C and slowly add cold 1 M HCl to neutralize the excess pyridine.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with cold 1 M HCl, water, and finally brine. Dry the organic phase over anhydrous Na₂SO₄.
-
Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the crude sulfonate ester. Further purification may be performed if necessary, though sulfonate esters are often used directly in subsequent steps.
Conclusion
The reactivity of this compound is fundamentally dictated by the severe steric hindrance imposed by its neopentyl structure. This leads to a general decrease in reaction rates for nucleophilic substitution at the sulfur center when compared to less bulky alkanesulfonyl chlorides. While it undergoes the canonical reactions of sulfonyl chlorides—forming sulfonamides with amines and sulfonate esters with alcohols—these transformations require careful consideration of reaction conditions to overcome the steric barrier. Furthermore, the presence of α-hydrogens introduces the possibility of a competing elimination-addition pathway via a sulfene intermediate, particularly under basic conditions. For synthetic chemists, this unique profile makes this compound a valuable tool when slower, more controlled reactivity is desired or when designing molecules where steric bulk is a key architectural feature.
References
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King, J. F., et al. "Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH." Canadian Science Publishing. Available from: [Link]
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Cipris, D. & Pouli, D. "A Novel Reaction of Aromatic Sulfonyl Chlorides and Thiols." Organic Preparations and Procedures International. Available from: [Link]
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Bahrami, K., Khodaei, M. M., & Soheilizad, M. "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides." The Journal of Organic Chemistry, 2009. Available from: [Link]
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King, J. F. "Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media." Pure and Applied Chemistry. Available from: [Link]
-
Bar-Ziv, R., et al. "Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4." Angewandte Chemie International Edition, 2019. Available from: [Link]
-
Ogliaruso, M. A., & Dittmer, D. C. "Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin." MDPI. Available from: [Link]
-
Chemistry LibreTexts. 23.9: Amines as Nucleophiles. (2021). Available from: [Link]
-
King, J. F., & Hillhouse, J. H. "Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides." Journal of the American Chemical Society, 1983. Available from: [Link]
-
Organic Chemistry Tutor. Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. (2023). Available from: [Link]
-
Pearson. Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems. (2022). Available from: [Link]
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides." American Chemical Society, 2009. Available from: [Link]
-
Chegg. Solved: Alcohols react with sulfonyl chlorides to form... (2021). Available from: [Link]
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Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation. Available from: [Link]
-
Ogliaruso, M. A., & Dittmer, D. C. "Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin." PubMed Central, 2020. Available from: [Link]
-
Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Available from: [Link]
-
Chemistry LibreTexts. Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. (2023). Available from: [Link]
-
Master Organic Chemistry. The Most Annoying Exceptions in Org 1 (Part 2). (2011). Available from: [Link]
-
Kevill, D. N., & D'Souza, M. J. "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs." National Institutes of Health, 2008. Available from: [Link]
-
MDPI. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Available from: [Link]
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An In-depth Technical Guide to the Thermal Stability and Decomposition of 3,3-Dimethylbutane-1-sulfonyl Chloride
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition of 3,3-dimethylbutane-1-sulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of alkanesulfonyl chloride decomposition, outlines robust experimental methodologies for thermal analysis, and offers insights into the prediction of decomposition products. By integrating established chemical principles with practical, field-proven protocols, this guide serves as an essential resource for ensuring the safe handling, storage, and utilization of this important chemical intermediate in research and manufacturing settings.
Introduction: The Significance of this compound and its Thermal Profile
This compound, a member of the alkanesulfonyl chloride family, is a valuable reagent in organic synthesis. Its primary utility lies in its ability to introduce the neopentylsulfonyl group into molecules, a moiety of interest in the development of pharmaceuticals and agrochemicals due to its steric bulk and metabolic stability. Sulfonyl chlorides, in general, are key precursors for the synthesis of sulfonamides and sulfonate esters, two functional groups frequently found in biologically active compounds.[1]
The thermal stability of a chemical reagent is a critical parameter that dictates its shelf-life, safe storage conditions, and appropriate application in chemical reactions. Exceeding the thermal decomposition threshold of a compound like this compound can lead to the generation of hazardous and corrosive byproducts, such as sulfur dioxide and hydrogen chloride, posing significant safety risks and potentially compromising the integrity of a chemical process. A thorough understanding of its thermal behavior is therefore not merely an academic exercise but a prerequisite for its safe and effective use.
This guide will explore the potential decomposition pathways of this compound, provide detailed experimental protocols for its thermal characterization, and discuss the interpretation of the resulting data.
Theoretical Framework: Decomposition Mechanisms of Alkanesulfonyl Chlorides
The thermal decomposition of alkanesulfonyl chlorides can proceed through several pathways, the predominance of which is dictated by the structure of the alkyl group, the solvent, and the temperature. The two primary mechanisms are homolytic (radical) and heterolytic (ionic) cleavage of the C-S or S-Cl bonds.
Homolytic Decomposition (Radical Pathway)
In the absence of polar solvents and at elevated temperatures, the decomposition is often initiated by the homolytic cleavage of the relatively weak S-Cl bond to generate a sulfonyl radical and a chlorine radical.[2] This is followed by a cascade of radical reactions, including desulfonylation, hydrogen abstraction, and radical recombination.
For this compound, the radical decomposition pathway can be envisioned as follows:
Caption: Hypothesized Ionic Decomposition Pathway with Rearrangement.
Predicted Decomposition Products
Based on the mechanistic considerations above, the thermal decomposition of this compound is expected to yield a mixture of products. The exact composition will depend on the decomposition conditions.
| Decomposition Pathway | Predicted Major Products | Predicted Minor Products |
| Radical | Neopentyl chloride, Sulfur dioxide | 2,2,5,5-Tetramethylhexane (dimer), Neopentane |
| Ionic (with rearrangement) | 2-Methyl-2-butene, 2-Methyl-1-butene, tert-Amyl chloride, Sulfur dioxide, HCl | Neopentyl alcohol (if water is present) |
Experimental Methodologies for Thermal Stability Assessment
A multi-technique approach is essential for a comprehensive understanding of the thermal stability of this compound. The following section provides detailed protocols for key analytical methods.
Caption: Experimental Workflow for Thermal Stability Analysis.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the onset temperature of decomposition. [3] Protocol for TGA Analysis:
-
Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass.
-
Sample Preparation: Place 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen or Argon at a flow rate of 20-50 mL/min to provide an inert environment.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins. This is often calculated using the tangent method at the point of inflection of the mass loss curve. [4] * Note the temperature at which 5% mass loss occurs (T5%) as a conservative indicator of the beginning of decomposition. [5] * Record the residual mass at the end of the experiment.
-
Table 1: Representative TGA Data Interpretation
| Parameter | Typical Expected Value Range for Alkanesulfonyl Chlorides | Significance |
| T5% | 150 - 220 °C | Initial temperature of significant decomposition. |
| Tonset | 160 - 240 °C | Onset of major thermal decomposition. |
| Residual Mass | < 5% | Indicates complete volatilization or decomposition of the sample. |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with them. [6][7] Protocol for DSC Analysis:
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. A pinhole in the lid may be used to allow for the escape of gaseous decomposition products, but this should be done with caution in a well-ventilated area.
-
Experimental Conditions:
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Identify endothermic peaks corresponding to melting and boiling.
-
Identify any sharp exothermic peaks at higher temperatures, which are indicative of decomposition. [8]Note the onset temperature and the peak maximum of the decomposition exotherm.
-
Integrate the area under the decomposition peak to determine the enthalpy of decomposition (ΔHdecomp).
-
Table 2: Representative DSC Data Interpretation
| Parameter | Typical Expected Value Range | Significance |
| Melting Point (Tm) | 43-45 °C (for a related sulfinyl chloride) [9] | Confirms the physical state of the sample. |
| Decomposition Onset (Tonset, DSC) | 170 - 250 °C | Onset of the exothermic decomposition event. |
| Decomposition Enthalpy (ΔHdecomp) | -100 to -400 J/g | Magnitude of the energy released during decomposition. A large negative value indicates a highly energetic decomposition. |
Analysis of Decomposition Products by GC-MS
To identify the products of thermal decomposition, a larger scale experiment is required, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). [10] Protocol for Decomposition and Product Analysis:
-
Controlled Decomposition:
-
Place a known amount (e.g., 1 g) of this compound in a round-bottom flask equipped with a condenser and a nitrogen inlet.
-
Heat the flask in an oil bath to a temperature just above the Tonset determined by TGA (e.g., 200 °C) for a defined period (e.g., 1 hour).
-
Allow the flask to cool to room temperature.
-
-
Sample Preparation for GC-MS:
-
Dissolve a small aliquot of the cooled reaction mixture in a suitable solvent (e.g., dichloromethane).
-
If the sulfonyl chloride is still present, it may be beneficial to derivatize the sample by adding a small amount of an amine (e.g., diethylamine) to convert the reactive sulfonyl chloride to a more stable sulfonamide, which is more amenable to GC analysis. [10]3. GC-MS Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Use a standard non-polar column (e.g., DB-5ms) and a temperature program that allows for the separation of the expected products (e.g., 40 °C for 2 min, then ramp to 250 °C at 10 °C/min).
-
Identify the components of the mixture by comparing their mass spectra to a library (e.g., NIST) and by interpreting the fragmentation patterns. The presence of chlorine isotopes (35Cl and 37Cl in a ~3:1 ratio) can be a useful diagnostic tool. [10]
-
Safety Considerations and Best Practices
The thermal decomposition of this compound can release corrosive and toxic gases, including sulfur dioxide (SO₂) and hydrogen chloride (HCl).
-
Handling and Storage: Store in a cool, dry, and well-ventilated area away from heat sources. Keep the container tightly sealed to prevent hydrolysis with atmospheric moisture, which would form the corresponding sulfonic acid and HCl. [11]* Experimental Procedures: All experiments involving the heating of this compound must be conducted in a certified fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves, must be worn.
-
Waste Disposal: Dispose of the compound and any decomposition residues in accordance with local regulations for hazardous chemical waste.
Conclusion
References
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- Smolecule. (n.d.). Buy 3,3-Dimethylbutane-1-sulfinyl chloride.
- Kevill, D. N., & Koyoshi, F. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- Pearson. (2022). Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems.
- Cao, Y., et al. (2012). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research.
- Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. (n.d.). WordPress.
- Wikipedia. (n.d.). Sulfonyl halide.
- Synthesis of sulfonyl chloride substr
- van Aller, R. T., et al. (1965). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride. The Journal of Organic Chemistry.
- PubChemLite. (n.d.). This compound (C6H13ClO2S).
- Chen, W.-T., et al. (2025). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. PubMed.
- Britton, J., et al. (n.d.).
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (n.d.). Benchchem.
- Rybak, W., & Bojanowska-Czajka, A. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PMC - PubMed Central.
- Biosynth. (n.d.). 4,4,4-Trifluoro-3,3-dimethylbutane-1-sulfonyl chloride.
- Chemsrc. (n.d.). 3,3-dimethyl-butane-1-sulfonyl chloride.
- PubChem. (n.d.). 3,3-Dimethyl-2-oxobutane-1-sulfonyl chloride.
- Chemsrc. (n.d.). 3,3-Dimethyl-1-phenylbutane-1-sulfonyl chloride.
- Organic Syntheses Procedure. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride.
- Kaczmarczyk-Ziemba, A., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization.
- CN101279908A - The preparation method of 3,3-dimethylbutyryl chloride. (n.d.).
- Proposed mechanisms for the thermal decomposition of... (n.d.).
- Thermal transitions obtained with DSC measurements for 12 ionic liquids. (n.d.).
- DSC curves of thermal decomposition of CL-20, and polyNIMMO/CL-20... (n.d.).
- Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments.
- Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques. (2023). MDPI.
- DSC analysis of polymethacrylates containing sulfonyl (A) and nitrile... (n.d.).
- DSC and TMDSC study of melting behaviour of poly(butylene succinate)
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Navigating the Synthesis Landscape: A Technical Guide to the Hazards and Safe Handling of 3,3-Dimethylbutane-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Utility and Inherent Risks of a Sterically Hindered Sulfonyl Chloride
3,3-Dimethylbutane-1-sulfonyl chloride, a member of the sulfonyl chloride family, is a valuable reagent in organic synthesis, particularly in the construction of complex molecules within drug discovery and development programs. Its unique neopentyl structure introduces significant steric hindrance, which can offer unique selectivity in certain chemical transformations. However, this structural feature also influences its reactivity and potential hazards. As with all sulfonyl chlorides, this compound is a reactive and corrosive compound that demands meticulous handling and a thorough understanding of its potential dangers to ensure the safety of laboratory personnel and the integrity of research. This guide provides an in-depth analysis of the hazards associated with this compound and outlines comprehensive safety precautions and emergency procedures.
Part 1: Hazard Analysis of this compound
Primary Hazards
The principal dangers associated with this compound stem from its high reactivity, particularly its propensity to hydrolyze and its corrosive nature.
-
Corrosivity: Like other sulfonyl chlorides, it is expected to be highly corrosive. Direct contact can cause severe skin burns and serious eye damage. Inhalation of vapors or dust can lead to severe irritation and damage to the respiratory tract.
-
Reactivity with Water: Sulfonyl chlorides react exothermically with water, including moisture in the air, to produce the corresponding sulfonic acid and hydrochloric acid (HCl) gas.[1] This reaction is vigorous and the liberation of corrosive HCl gas presents a significant inhalation hazard.
-
Reactivity with Nucleophiles: It readily reacts with a wide range of nucleophiles, including alcohols, amines, and thiols.[1] While this reactivity is the basis of its synthetic utility, it also means it can react with biological molecules, contributing to its toxicity.
Anticipated GHS Hazard Classifications
Based on the known properties of similar compounds, the following Globally Harmonized System (GHS) classifications are anticipated for this compound:
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals |
This table is a projection based on data for analogous sulfonyl chlorides and should be treated as a guideline in the absence of a specific SDS.
The Influence of the Neopentyl Group
The 3,3-dimethylbutyl (neopentyl) group is known for its significant steric bulk. This can influence the reactivity of the sulfonyl chloride group. While SN2 reactions at the carbon adjacent to a neopentyl group are known to be extremely slow, the reactivity of the sulfonyl chloride moiety itself remains high towards nucleophiles.[2][3] Researchers should be aware that while some reactions may be sluggish, the inherent hazards of the sulfonyl chloride functional group are not diminished.
Part 2: Comprehensive Safety Precautions
A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling protocols, is essential when working with this compound.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. This is critical to prevent the inhalation of corrosive vapors and any HCl gas that may be generated.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly dispersed.
Personal Protective Equipment (PPE): An Essential Barrier
A comprehensive PPE ensemble is mandatory for all personnel handling this compound.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are the minimum requirement. Given the severe corrosivity, it is highly recommended to also use a full-face shield to protect against splashes.[4]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is a prudent practice.
-
Skin and Body Protection: A chemical-resistant laboratory coat is required. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn.[5]
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a properly fitted respirator with an acid gas cartridge is necessary. All personnel requiring respiratory protection must be part of a respiratory protection program that includes training and fit-testing.
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is paramount to preventing accidents and exposure.
-
Moisture-Free Environment: Due to its reactivity with water, this compound must be handled and stored in a dry environment. Use of an inert atmosphere (e.g., nitrogen or argon) is recommended for transfers and reactions.
-
Material Compatibility: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases. Use only containers made of compatible materials (e.g., glass or certain plastics, check for compatibility).
-
Dispensing: When dispensing, use a syringe or cannula under an inert atmosphere. If weighing is necessary, do so in a fume hood and clean any spills immediately.
-
Waste Disposal: All waste containing this compound must be treated as hazardous waste. Carefully quench any residual reagent before disposal according to institutional and local regulations. A common method for quenching sulfonyl chlorides is the slow addition to a stirred, cold solution of a weak base like sodium bicarbonate. This should be performed in a fume hood.
Part 3: Emergency Procedures
In the event of an emergency, a swift and informed response is crucial to mitigate harm.
Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Situation: From a safe distance, assess the extent of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large spills, or if you are unsure, contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE ensemble described in Part 2.
-
Contain the Spill: Use a non-combustible absorbent material such as dry sand, earth, or vermiculite to contain the spill. Do not use water or combustible materials.
-
Neutralize and Collect: Once absorbed, carefully collect the material into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough cleaning with soap and water.
-
Ventilate: Ensure the area is well-ventilated during and after the cleanup.
First Aid Measures
-
Inhalation: If inhaled, immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Sources
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Navigating the Synthesis and Supply of 3,3-Dimethylbutane-1-sulfonyl Chloride: A Technical Guide for Drug Development Professionals
In the landscape of modern pharmaceutical development and organic synthesis, the strategic incorporation of unique molecular scaffolds is paramount to accessing novel chemical space and unlocking new therapeutic potentials. Among the versatile reagents enabling this exploration is 3,3-Dimethylbutane-1-sulfonyl chloride, a sterically hindered sulfonylating agent. This in-depth technical guide provides a comprehensive overview of its commercial availability, synthesis, characterization, and applications, tailored for researchers, scientists, and professionals in the field of drug development.
Strategic Importance in Medicinal Chemistry
The sulfonyl chloride functional group is a cornerstone in the synthesis of sulfonamides, a privileged motif in a vast array of therapeutic agents. The neopentyl-like scaffold of this compound introduces significant steric bulk, which can profoundly influence the physicochemical and pharmacological properties of a parent molecule. This steric hindrance can modulate binding to biological targets, improve metabolic stability by shielding susceptible positions from enzymatic degradation, and fine-tune solubility and lipophilicity.[1] Its application extends to the synthesis of sulfonate esters, which can serve as prodrugs or alter the pharmacokinetic profile of a drug candidate.[2]
Commercial Availability and Supplier Landscape
For researchers requiring immediate access to this compound (CAS No. 10307-18-3), several chemical suppliers offer this reagent. The availability, purity, and offered quantities can vary, and it is advisable to contact the suppliers directly for the most current information.
| Supplier | Product Name | CAS Number | Notes |
| This compound | 10307-18-3 | Provides documentation such as NMR, HPLC, and LC-MS.[3] | |
| 3,3-dimethyl-butane-1-sulfonyl chloride | 10307-18-3 | Offers access to MSDS and other technical data.[4] | |
| 3,3-Dimethylbutane-1-sulfinyl chloride | Not specified | Listed as "In Stock" for research purposes. Note the "sulfinyl" vs "sulfonyl" nomenclature.[5] | |
| This compound | 10307-18-3 | Marketed for use as a drug impurity reference and for biomedical research.[6] |
Synthesis of this compound: A Plausible Protocol
While several general methods exist for the synthesis of sulfonyl chlorides, the reaction of the corresponding alcohol with chlorosulfonic acid is a common and effective approach.[5] The following is a detailed, step-by-step methodology adapted from established procedures for similar compounds.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
Materials:
-
3,3-Dimethylbutan-1-ol
-
Chlorosulfonic acid
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3,3-Dimethylbutan-1-ol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (1.1 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 5 °C. Vigorous gas evolution (HCl) will be observed.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture over crushed ice. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Spectroscopic Characterization
Comprehensive spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.
Predicted Spectroscopic Data
The following data is predicted based on the structure of this compound.[7]
| Technique | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (δ) | ~3.6-3.8 ppm (triplet, 2H, -CH₂-SO₂Cl), ~2.2-2.4 ppm (triplet, 2H, -C-CH₂-), ~1.0-1.2 ppm (singlet, 9H, -C(CH₃)₃) |
| ¹³C NMR | Chemical Shift (δ) | ~60-65 ppm (-CH₂-SO₂Cl), ~40-45 ppm (-C-CH₂-), ~30-35 ppm (-C(CH₃)₃), ~28-32 ppm (-C(CH₃)₃) |
| Mass Spec (EI) | m/z | 184/186 ([M]⁺, Cl isotope pattern), 149 ([M-Cl]⁺), 85 ([M-SO₂Cl]⁺) |
| IR | Wavenumber (cm⁻¹) | ~1370 & ~1170 (S=O stretch), ~750 (C-S stretch) |
Reactivity and Applications in Drug Discovery
The reactivity of this compound is governed by the electrophilic nature of the sulfur atom. It readily undergoes nucleophilic substitution with a variety of nucleophiles.[5]
Caption: Key reactions of this compound.
Sulfonamide Formation
The reaction with primary or secondary amines is the most prominent application, leading to the formation of sulfonamides. The steric bulk of the neopentyl group can necessitate more forcing reaction conditions, such as elevated temperatures or the use of a catalyst like 4-dimethylaminopyridine (DMAP), especially with hindered amines.[1]
Sulfonate Ester Formation
Reaction with alcohols yields sulfonate esters. These can be used to introduce a sterically demanding leaving group or to synthesize prodrugs where the ester linkage is cleaved in vivo to release the active pharmaceutical ingredient.
Considerations for Steric Hindrance
The significant steric hindrance imparted by the t-butyl group in this compound can be a double-edged sword. While it can enhance metabolic stability, it can also slow down desired reactions.[1] Optimization of reaction conditions, including solvent, temperature, and the choice of base, is often necessary to achieve good yields. For particularly challenging transformations, alternative, more reactive sulfonylating agents might be considered.
Conclusion
This compound is a valuable building block for medicinal chemists and drug development professionals seeking to introduce a sterically hindered sulfonyl moiety. Its commercial availability, coupled with a straightforward synthetic route, makes it an accessible tool for lead optimization and the exploration of new chemical entities. A thorough understanding of its reactivity, particularly the influence of its steric bulk, is essential for its successful application in the synthesis of next-generation therapeutics.
References
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Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Available at: [Link]
- Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
-
Chemsrc. 3,3-dimethyl-butane-1-sulfonyl chloride | CAS#:10307-18-3. Available at: [Link]
-
BIOFOUNT. This compound. Available at: [Link]
- Nacsa, E. D., & Lambert, T. H. (2014). Synthesis of sulfonyl chloride substrate precursors. Columbia University Academic Commons.
-
PubChemLite. This compound (C6H13ClO2S). Available at: [Link]
-
AA Blocks. 1479175-52-4 | 2-(cyclobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride. Available at: [Link]
-
PubChemLite. This compound (C6H13ClO2S). Available at: [Link]
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- 6. 10307-18-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]
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The Neopentyl Sulfonyl Chloride Group: A Keystone for Sterically Shielded Scaffolds in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of contemporary drug discovery, the pursuit of molecules with optimized pharmacokinetic profiles is paramount. Metabolic stability remains a critical hurdle, often leading to the failure of otherwise potent therapeutic candidates. This technical guide delves into the synthesis, strategic application, and unique advantages of neopentyl sulfonyl chloride and its derivatives. We present this scaffold not merely as another entry in the vast library of chemical building blocks, but as a deliberate strategic tool for medicinal chemists. The inherent steric bulk of the neopentyl group offers a robust solution to well-known metabolic liabilities, providing a chemical shield that can protect vulnerable pharmacophores from enzymatic degradation. This guide provides the foundational chemistry, step-by-step synthetic protocols, and a forward-looking perspective on leveraging the neopentyl sulfonyl moiety to design next-generation therapeutics with enhanced durability and predictable in vivo performance.
The Strategic Imperative for Metabolic Stability
The journey from a hit compound to an approved drug is fraught with challenges, a significant portion of which are categorized under the umbrella of ADME (Absorption, Distribution, Metabolism, and Excretion). Metabolism, particularly oxidative metabolism mediated by cytochrome P450 (CYP) enzymes, is a primary driver of drug clearance.[1] While necessary for eliminating xenobiotics, rapid metabolism can terminate a drug's therapeutic action prematurely, necessitating higher or more frequent dosing, which in turn can lead to off-target toxicity.
A proven strategy to enhance metabolic stability is the introduction of steric hindrance at or near a metabolically vulnerable site.[2] Bulky functional groups can physically obstruct the approach of metabolic enzymes, effectively "shielding" the labile part of the molecule.[2] The neopentyl group, with its quaternary carbon center, represents an archetypal sterically demanding yet chemically inert moiety. Its integration into drug scaffolds via the stable and synthetically versatile sulfonamide linkage offers a powerful approach to improving drug half-life and overall pharmacokinetic robustness.
The Neopentyl Sulfonyl Moiety: A Profile
The neopentyl sulfonyl group combines the well-established electronic and geometric properties of the sulfonamide with the unique steric signature of a neopentyl substituent. Sulfonamides are a cornerstone of medicinal chemistry, found in a vast array of FDA-approved drugs, including antibacterial, anticancer, antiviral, and anti-inflammatory agents.[3][4][5] They are prized for their ability to act as stable hydrogen bond donors and acceptors, mimicking the peptide bond while being resistant to hydrolysis.[4]
The addition of the neopentyl group confers two primary advantages:
-
Steric Shielding: The voluminous tert-butyl-like structure of the neopentyl group provides a substantial steric shield. When positioned correctly, it can protect not only the sulfonamide linkage itself but also adjacent functionalities from enzymatic attack.
-
Metabolic Inertness: The neopentyl group lacks benzylic or other readily oxidizable protons, rendering the group itself highly resistant to metabolic breakdown.[1][2]
This combination makes neopentyl sulfonyl chloride a highly attractive reagent for medicinal chemists aiming to build stability into their lead compounds from the ground up.
Synthesis and Reactivity: A Self-Validating Workflow
The reliable synthesis of neopentyl sulfonamide derivatives is a two-stage process: first, the preparation of the key intermediate, neopentyl sulfonyl chloride, followed by its reaction with a target amine.
Stage 1: Synthesis of Neopentyl Sulfonyl Chloride
The most direct and reliable method for synthesizing neopentyl sulfonyl chloride is through the oxidative chlorination of the corresponding thiol, neopentanethiol. Several methods exist for this transformation, with reagents like N-chlorosuccinimide (NCS) offering a safe and effective option.[6][7]
Caption: Workflow for the synthesis of the key intermediate.
Experimental Protocol: Synthesis of Neopentyl Sulfonyl Chloride
Causality: This protocol is adapted from established methods for the oxidation of thiols to sulfonyl chlorides.[7][8] N-chlorosuccinimide is chosen as the oxidant because it is a stable, easy-to-handle solid, and the reaction by-product, succinimide, is water-soluble, facilitating a straightforward workup. Acetonitrile and aqueous HCl provide a biphasic system that effectively controls the reaction rate.
Materials:
-
Neopentanethiol
-
N-Chlorosuccinimide (NCS)
-
Hydrochloric acid (conc.)
-
Acetonitrile
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve neopentanethiol (1.0 eq) in acetonitrile.
-
Add a solution of dilute aqueous hydrochloric acid (e.g., 1 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (approx. 3.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Transfer the reaction mixture to a separatory funnel and dilute with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo using a rotary evaporator.
-
The crude neopentyl sulfonyl chloride can often be used directly in the next step or purified by vacuum distillation if necessary.
Self-Validation: The integrity of the product can be confirmed by ¹H NMR spectroscopy, looking for the characteristic singlet of the neopentyl protons and the disappearance of the thiol proton signal.
Stage 2: Synthesis of Neopentyl Sulfonamide Derivatives
The reaction of neopentyl sulfonyl chloride with a primary or secondary amine is the cornerstone of this methodology, forming the highly stable sulfonamide linkage. This reaction is typically robust and high-yielding.[9]
Sources
- 1. CN102295587A - New preparation technology of p-toluenesulfonyl chloride - Google Patents [patents.google.com]
- 2. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 3. Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][1,2,4]triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 5. CN1436773A - New Synthesis Method of Toluenesulfonyl Chloride - Google Patents [patents.google.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation [organic-chemistry.org]
- 8. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 9. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Sulfonylation of Phenols with 3,3-Dimethylbutane-1-sulfonyl Chloride
Abstract
This document provides a comprehensive technical guide for the O-sulfonylation of phenols using 3,3-dimethylbutane-1-sulfonyl chloride (also known as neopentylsulfonyl chloride). The formation of sulfonate esters is a critical transformation in medicinal chemistry, enabling the modification of pharmacokinetic properties and the creation of key intermediates for further synthesis.[1][2] This protocol details a robust methodology, explains the underlying chemical principles, and offers practical guidance for troubleshooting and optimization. The use of the sterically hindered neopentyl group introduces unique considerations, which are addressed herein to ensure successful and reproducible outcomes.
Introduction: The Strategic Role of Sulfonate Esters
Sulfonyl chlorides are highly reactive electrophiles widely employed in pharmaceutical development to construct sulfonamides and sulfonate esters.[1][3] While sulfonamides are ubiquitous in drug molecules, the corresponding sulfonate esters, formed from the reaction of sulfonyl chlorides with phenols, serve several strategic purposes:
-
Bioisosteric Replacement: Aryl sulfonate esters can act as bioisosteres for phosphate or carboxylate groups, influencing receptor binding and cell permeability.
-
Prodrug Strategies: The sulfonate moiety can be designed to undergo enzymatic or chemical cleavage in vivo, releasing the active phenolic drug.[1]
-
Leaving Groups in Cross-Coupling: Aryl sulfonates are excellent leaving groups in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), providing a stable and versatile synthetic handle for late-stage functionalization.
This compound is an aliphatic sulfonyl chloride that installs a sterically bulky neopentyl group. Its branched structure can impart unique physicochemical properties, such as increased lipophilicity and metabolic stability, compared to more common linear or aromatic sulfonyl moieties.[4]
Reaction Principles and Mechanism
The sulfonylation of a phenol is a nucleophilic acyl substitution reaction occurring at the electrophilic sulfur center of the sulfonyl chloride.
Core Mechanism:
-
Activation of the Phenol: The reaction is typically performed in the presence of a base. The base deprotonates the weakly acidic phenol (pKa ~10) to form a highly nucleophilic phenoxide anion.
-
Nucleophilic Attack: The resulting phenoxide anion attacks the electron-deficient sulfur atom of the sulfonyl chloride.
-
Chloride Displacement: The tetrahedral intermediate formed collapses, displacing the chloride ion as a leaving group and forming the stable sulfonate ester (O-S bond).
The hydroxyl group of a phenol is a potent ortho-, para-director in electrophilic aromatic substitution, highlighting its electron-donating nature which, upon deprotonation, creates a strong nucleophile.[5][6]
Caption: General mechanism for the base-mediated sulfonylation of a phenol.
Materials and Equipment
| Reagents & Solvents | Grade | Supplier Example | Purpose |
| Substituted Phenol | ≥98% | Sigma-Aldrich, TCI | Nucleophilic substrate |
| This compound (CAS 10307-18-3) | ≥97% | Sigma-Aldrich, Combi-Blocks | Electrophilic sulfonating agent |
| Triethylamine (Et₃N) or Pyridine | Anhydrous, ≥99.5% | Sigma-Aldrich | Base for phenol deprotonation |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous, ≥99.8% | Acros Organics | Reaction solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Extraction solvent |
| Hexanes | ACS Grade | Fisher Scientific | Eluent for chromatography |
| 1M Hydrochloric Acid (HCl) | Aqueous | VWR | Quenching/neutralization |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | LabChem | Aqueous wash |
| Brine (Saturated NaCl) | Aqueous | LabChem | Aqueous wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | EMD Millipore | Drying agent |
| Silica Gel | 230-400 mesh | SiliCycle | Stationary phase for column chromatography |
| Equipment | Purpose |
| Round-bottom flasks | Reaction vessel |
| Magnetic stirrer and stir bars | Agitation of reaction mixture |
| Ice bath | Temperature control |
| Septa and needles/syringes | Inert atmosphere and reagent transfer |
| Nitrogen or Argon gas supply | Maintaining an inert reaction atmosphere |
| Separatory funnel | Liquid-liquid extraction |
| Rotary evaporator | Solvent removal under reduced pressure |
| Thin-Layer Chromatography (TLC) plates and chamber | Reaction monitoring |
| Glass column for flash chromatography | Product purification |
Detailed Experimental Protocol
This protocol describes a general procedure for the sulfonylation of a generic phenol. Molar equivalents and reaction times may require optimization for specific substrates.
Caption: Step-by-step experimental workflow for phenol sulfonylation.
Step-by-Step Procedure:
-
Preparation: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq.). Dissolve the phenol in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).
-
Causality: Anhydrous conditions are critical as this compound is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid, reducing yield.[7] An inert atmosphere prevents side reactions with atmospheric oxygen or moisture.
-
-
Base Addition: Cool the flask to 0 °C using an ice bath. Add triethylamine (1.2 eq.) dropwise via syringe. Stir the mixture at 0 °C for 15 minutes.
-
Causality: Cooling controls the initial exotherm of the acid-base reaction. Pre-stirring ensures complete formation of the phenoxide salt before the electrophile is introduced, promoting a clean reaction.
-
-
Sulfonyl Chloride Addition: In a separate vial, dissolve this compound (1.1 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture at 0 °C over 5-10 minutes.
-
Causality: A slight excess of the sulfonyl chloride ensures full conversion of the phenol. Slow, dropwise addition prevents a rapid, uncontrolled reaction and potential side product formation.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using 4:1 Hexanes:EtOAc as eluent), observing the consumption of the starting phenol.
-
Causality: The sterically hindered neopentyl group may slow the reaction rate compared to less bulky sulfonyl chlorides, often necessitating longer reaction times for complete conversion.
-
-
Aqueous Work-up: Once the reaction is complete, cool the flask in an ice bath and quench by slowly adding 1M HCl (equivalent volume to the DCM used). Transfer the mixture to a separatory funnel.
-
Causality: The acid quench protonates and neutralizes the excess triethylamine, forming a water-soluble salt (triethylammonium chloride) that is easily removed.
-
-
Extraction and Washing: Separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine.
-
Causality: The NaHCO₃ wash removes any unreacted acidic starting material or hydrolyzed sulfonyl chloride. The brine wash helps to remove residual water from the organic phase before drying.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Expected Results & Substrate Scope
The reactivity of the phenol substrate significantly impacts reaction outcomes. The following table provides expected trends.
| Phenol Substrate | Electronic Nature of Substituent | Expected Reaction Time | Expected Yield | Rationale |
| 4-Methoxyphenol | Strong Electron-Donating (EDG) | 8-12 hours | Excellent ( >90%) | The EDG increases the nucleophilicity of the corresponding phenoxide, accelerating the reaction.[8][9] |
| 4-Methylphenol | Weak Electron-Donating (EDG) | 12-18 hours | Good-Excellent | A weaker EDG provides moderate activation compared to the methoxy group. |
| Phenol | Neutral | 16-24 hours | Good (75-85%) | The baseline reaction for an unsubstituted aromatic ring. |
| 4-Chlorophenol | Weak Electron-Withdrawing (EWG) | 24-36 hours | Moderate (50-70%) | The EWG decreases the nucleophilicity of the phenoxide, slowing the reaction rate.[8][9] |
| 4-Nitrophenol | Strong Electron-Withdrawing (EWG) | > 36 hours | Low-Moderate | The strongly deactivating nitro group makes the phenoxide a poor nucleophile, requiring more forcing conditions. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive reagents (hydrolyzed sulfonyl chloride).2. Insufficient base.3. Wet solvent or glassware. | 1. Use freshly opened or purified sulfonyl chloride.2. Increase base to 1.5-2.0 equivalents.3. Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under a strict inert atmosphere. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Low reaction temperature.3. Steric hindrance from a bulky phenol. | 1. Extend the reaction time, monitoring by TLC until the starting material is consumed.2. Gently heat the reaction (e.g., to 40 °C in a sealed vial).3. Consider a stronger, non-nucleophilic base like DBU. |
| Multiple Products | 1. Reaction run at too high a temperature.2. Impure starting materials. | 1. Maintain temperature control, especially during reagent addition.2. Purify starting materials before use.3. Ensure thorough purification by column chromatography. |
Safety Precautions
-
This compound is a reactive and corrosive compound. It is sensitive to moisture and will release HCl gas upon hydrolysis. Handle only in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Solvents: Dichloromethane is a suspected carcinogen. Handle with care and minimize exposure.
-
Quenching: The quenching of the reaction with acid can be exothermic. Perform this step slowly and with cooling.
References
- The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
- The Role of Sulfonyl Chlorides in Modern Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
- Sulfonyl Chlorides and Sulfonamides. (n.d.). Sigma-Aldrich.
- Sulfonyl Chlorides/Fluorides. (n.d.). Yufeng.
- 3,3-Dimethylbutane-1-sulfinyl chloride. (n.d.). Smolecule.
- Synthesis of sulfonyl chloride substrate precursors. (n.d.). [Source not available].
- Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. (2025). [Source not available].
- What is a sulphonation reaction of phenol? (2015). Quora.
- What is the mechanism of Phenol? (2024). Patsnap Synapse.
- Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. (2025). [Source not available].
- Phenol. (n.d.). Wikipedia.
- Reactions of Phenols. (n.d.). Chemistry Steps.
- Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. (n.d.). ResearchGate.
Sources
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- 2. nbinno.com [nbinno.com]
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- 4. Buy 3,3-Dimethylbutane-1-sulfinyl chloride [smolecule.com]
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Application Notes and Protocols for the Synthesis of Bulky Sulfonamides Utilizing 3,3-Dimethylbutane-1-sulfonyl Chloride
Introduction: The Significance of Steric Hindrance in Sulfonamide-Based Drug Discovery
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, and its metabolic stability.[1][2] In recent years, the strategic introduction of sterically bulky substituents around the sulfonamide core has emerged as a powerful tool in drug design. This approach can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by modulating its binding to target proteins, improving selectivity, and reducing off-target effects. The neopentyl motif, in particular, offered by reagents like 3,3-dimethylbutane-1-sulfonyl chloride, provides significant steric bulk that can be leveraged to probe and optimize ligand-receptor interactions.
This application note provides a comprehensive guide for the synthesis of this compound and its subsequent use in the preparation of sterically hindered sulfonamides. The protocols detailed herein are designed to be robust and adaptable for researchers in drug discovery and process development.
Part 1: Synthesis of the Key Reagent: this compound
The synthesis of the target sulfonyl chloride can be efficiently achieved through a two-step sequence starting from the commercially available 3,3-dimethyl-1-butanol. This route involves the conversion of the alcohol to the corresponding thiol, followed by oxidative chlorination.
Synthesis of 3,3-Dimethylbutane-1-thiol
The conversion of primary alcohols to thiols can be accomplished through various methods. A reliable approach involves the activation of the alcohol as a tosylate, followed by nucleophilic substitution with a thiolating agent.[3][4]
Protocol 1: Synthesis of 3,3-Dimethylbutane-1-thiol
Materials:
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 3,3-Dimethyl-1-butanol | C6H14O | 102.18 | 50 | 1.0 |
| p-Toluenesulfonyl chloride | C7H7ClO2S | 190.65 | 60 | 1.2 |
| Pyridine | C5H5N | 79.10 | 100 | 2.0 |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | - | - |
| Sodium hydrosulfide (NaSH) | NaSH | 56.06 | 75 | 1.5 |
| N,N-Dimethylformamide (DMF) | C3H7NO | 73.09 | - | - |
| Diethyl ether | (C2H5)2O | 74.12 | - | - |
| Saturated aq. NH4Cl | - | - | - | - |
| Saturated aq. NaCl (brine) | - | - | - | - |
| Anhydrous MgSO4 | MgSO4 | 120.37 | - | - |
Procedure:
-
Tosylation: To a stirred solution of 3,3-dimethyl-1-butanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere (N2 or Ar), add pyridine (2.0 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the crude tosylate. This intermediate is often used in the next step without further purification.
-
Thiolation: Dissolve the crude tosylate in anhydrous N,N-dimethylformamide (DMF, 0.5 M).
-
Add sodium hydrosulfide (1.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO4, filter, and concentrate carefully under reduced pressure (the product is volatile).
-
Purify the crude thiol by distillation to obtain 3,3-dimethylbutane-1-thiol.
Causality Behind Experimental Choices:
-
The tosylation step activates the primary hydroxyl group, converting it into a good leaving group for the subsequent nucleophilic substitution.
-
Pyridine acts as a base to neutralize the HCl generated during the tosylation reaction.
-
The use of sodium hydrosulfide provides the hydrosulfide nucleophile for the SN2 displacement of the tosylate group.
-
DMF is a suitable polar aprotic solvent for the thiolation reaction, facilitating the dissolution of the reagents and promoting the SN2 reaction.
Oxidative Chlorination to this compound
The direct conversion of thiols to sulfonyl chlorides can be achieved using various oxidizing and chlorinating agents. A robust and efficient method involves the use of hydrogen peroxide in the presence of a chlorinating agent like thionyl chloride.[5][6]
Protocol 2: Synthesis of this compound
Materials:
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 3,3-Dimethylbutane-1-thiol | C6H14S | 118.24 | 20 | 1.0 |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | - | - |
| Hydrogen peroxide (30% aq. soln.) | H2O2 | 34.01 | 60 | 3.0 |
| Thionyl chloride | SOCl2 | 118.97 | 22 | 1.1 |
| Ice | - | - | - | - |
| Saturated aq. NaHCO3 | - | - | - | - |
| Saturated aq. NaCl (brine) | - | - | - | - |
| Anhydrous MgSO4 | MgSO4 | 120.37 | - | - |
Procedure:
-
In a three-necked flask equipped with a dropping funnel, thermometer, and a magnetic stirrer, dissolve 3,3-dimethylbutane-1-thiol (1.0 eq) in dichloromethane (DCM, 0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 30% aqueous hydrogen peroxide (3.0 eq) to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, add thionyl chloride (1.1 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition of thionyl chloride, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Separate the organic layer and wash it sequentially with cold water, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be purified by vacuum distillation.
Safety Precautions:
-
Thionyl chloride is a corrosive and lachrymatory substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8][9]
-
The reaction with hydrogen peroxide can be exothermic. Maintain strict temperature control.
Workflow for Synthesis of this compound:
Caption: Synthetic route to this compound.
Part 2: Synthesis of Bulky Sulfonamides
The reaction of this compound with primary or secondary amines is the final step in the synthesis of the target bulky sulfonamides. Due to the steric hindrance of the sulfonyl chloride, reaction conditions may need to be optimized, particularly when using hindered amines.
Standard Protocol for Sulfonamide Synthesis
This protocol is suitable for the reaction with less sterically demanding primary and secondary amines.
Protocol 3: General Synthesis of N-Substituted-3,3-dimethylbutane-1-sulfonamides
Materials:
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C6H13ClO2S | 184.68 | 10 | 1.0 |
| Amine (Primary or Secondary) | - | - | 12 | 1.2 |
| Triethylamine (TEA) or Pyridine | (C2H5)3N / C5H5N | 101.19 / 79.10 | 15 | 1.5 |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | - | - |
| 1 M HCl (aq) | - | - | - | - |
| Saturated aq. NaHCO3 | - | - | - | - |
| Saturated aq. NaCl (brine) | - | - | - | - |
| Anhydrous MgSO4 | MgSO4 | 120.37 | - | - |
Procedure:
-
To a solution of the amine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.2 M) at 0 °C, add a solution of this compound (1.0 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq), saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Catalytic Protocol for Hindered Sulfonamides
For sterically hindered amines, the standard protocol may result in low yields or no reaction. In such cases, a catalytic approach using 4-dimethylaminopyridine (DMAP) can significantly enhance the reaction rate.[10][11][12] DMAP acts as a nucleophilic catalyst, forming a more reactive sulfonylpyridinium intermediate.
Protocol 4: DMAP-Catalyzed Synthesis of Hindered N-Substituted-3,3-dimethylbutane-1-sulfonamides
Materials:
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C6H13ClO2S | 184.68 | 10 | 1.0 |
| Hindered Amine | - | - | 11 | 1.1 |
| Triethylamine (TEA) | (C2H5)3N | 101.19 | 15 | 1.5 |
| 4-Dimethylaminopyridine (DMAP) | C7H10N2 | 122.17 | 1 | 0.1 |
| Dichloromethane (DCM) or Acetonitrile (MeCN) | CH2Cl2 / C2H3N | - | - | - |
| 1 M HCl (aq) | - | - | - | - |
| Saturated aq. NaHCO3 | - | - | - | - |
| Saturated aq. NaCl (brine) | - | - | - | - |
| Anhydrous MgSO4 | MgSO4 | 120.37 | - | - |
Procedure:
-
To a solution of the hindered amine (1.1 eq), triethylamine (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM or acetonitrile (0.2 M) at room temperature, add a solution of this compound (1.0 eq) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purification are performed as described in Protocol 3.
Mechanism of DMAP Catalysis:
Caption: Catalytic cycle of DMAP in hindered sulfonamide synthesis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion in sulfonamide synthesis | Steric hindrance of the amine or sulfonyl chloride. | Use the DMAP-catalyzed protocol (Protocol 4). Increase reaction temperature and/or time. |
| Low reactivity of the amine. | Use a stronger, non-nucleophilic base like DBU in place of triethylamine. | |
| Formation of multiple byproducts | Impure starting materials. | Purify the sulfonyl chloride by vacuum distillation before use. Ensure the amine is of high purity. |
| Side reactions due to moisture. | Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere. Use anhydrous solvents. | |
| Difficult purification | Co-elution of product and starting materials. | Optimize the mobile phase for flash chromatography. Consider recrystallization if the product is a solid. |
Conclusion
The synthesis of bulky sulfonamides using this compound provides a valuable strategy for introducing significant steric bulk in drug discovery programs. The protocols outlined in this application note offer reliable and adaptable methods for the preparation of the key sulfonyl chloride reagent and its subsequent conversion to a diverse range of sulfonamides. For challenging, sterically hindered couplings, the use of a nucleophilic catalyst such as DMAP is highly recommended to achieve efficient transformations. By carefully selecting and optimizing the reaction conditions, researchers can effectively synthesize these important building blocks for the development of novel therapeutic agents.
References
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3,3-dimethyl-1-butanol and its metabolite 3,3-dimethylbutyrate ameliorate collagen-induced arthritis independent of choline trimethylamine lyase activity - PubMed Central. [Link]
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3,3-Dimethyl-1-butanol - Wikipedia. [Link]
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Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. J. Org. Chem. 2009, 74, 23, 9287–9291. [Link]
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Common Name: THIONYL CHLORIDE HAZARD SUMMARY - NJ.gov. [Link]
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Conversion of Alcohols to Thiols via Tosylate Intermediates | Request PDF - ResearchGate. [Link]
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DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC - NIH. [Link]
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Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. [Link]
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A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates - ChemRxiv. [Link]
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High yielding protocol for direct conversion of thiols to sulfonyl chlorides and sulfonamides. Journal of Sulfur Chemistry, 35:3, 277-285. [Link]
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Safety Data Sheet: Thionyl chloride - Carl ROTH. [Link]
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DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - ResearchGate. [Link]
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Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides - RSC Advances (RSC Publishing). [Link]
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Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC - NIH. [Link]
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Direct conversion of alcohols into thiols - ResearchGate. [Link]
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Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing. [Link]
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Recent Advances in the Synthesis of Sulfonamides Intermediates - ResearchGate. [Link]
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Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides | Request PDF. [Link]
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Full article: Synthesis Characterization and Antimicrobial Investigation of Sulfonamide Derivatives of Transition Metal Complexes: A Review - Taylor & Francis Online. [Link]
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DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support | Mattan Hurevich. [Link]
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Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - NIH. [Link]
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Direct conversion of alcohols into thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
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Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor - PubMed. [Link]
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C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - NIH. [Link]
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Recent developments in the synthesis of N-aryl sulfonamides - ResearchGate. [Link]
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[FREE] Draw all possible monochlorinated products of 2,3-dimethylbutane reacting with Cl_2 and light. Choose one - brainly.com. [Link]
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A Broad‐Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates | Request PDF - ResearchGate. [Link]
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Development of a Chiral DMAP Catalyst for the Dynamic Kinetic Resolution of Azole Hemiaminals | Edgars Suna Group. [Link]
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Conversion of alcohols to thiols via tosylate intermediates - Semantic Scholar. [Link]
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A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates* - PubMed. [Link]
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Original Research J. Synth. Chem. Aromatic Sulfonamides - Journal of Synthetic Chemistry. [Link]
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Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. [Link]
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Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - MDPI. [Link]
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One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO - PubMed. [Link]
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Application Note: The Strategic Use of 3,3-Dimethylbutane-1-sulfonyl Chloride in the Synthesis of Novel Cannabinoid Receptor 1 (CB1) Antagonists
Introduction: Targeting the Endocannabinoid System
The endocannabinoid system, particularly the Cannabinoid Receptor 1 (CB1), is a pivotal regulator of numerous physiological processes, including appetite, energy metabolism, and pain sensation.[1] Found predominantly in the central nervous system (CNS), the CB1 receptor's overactivation is implicated in various pathological conditions, most notably obesity and related metabolic disorders.[1][2] This has made the development of CB1 receptor antagonists a significant area of interest in therapeutic drug discovery.
The first-generation CB1 antagonist, rimonabant, demonstrated clinical efficacy in weight loss but was withdrawn from the market due to severe CNS-related side effects, including depression and anxiety.[2] This underscored a critical challenge in the field: designing antagonists that minimize blood-brain barrier penetration to selectively target peripheral CB1 receptors, thereby mitigating adverse psychiatric effects while retaining therapeutic benefits.[2] A key strategy in this endeavor is the incorporation of specific chemical moieties that modulate the physicochemical properties of the antagonist, such as polarity and metabolic stability. This application note details the synthesis of novel diarylpyrazole-based CB1 antagonists, focusing on the strategic incorporation of a 3,3-dimethylbutane-1-sulfonyl (neohexylsulfonyl) group to achieve desired pharmacological profiles.
Expertise & Experience: The Rationale Behind the Neohexylsulfonyl Moiety
The design of next-generation CB1 antagonists hinges on fine-tuning the structure-activity relationship (SAR) to enhance peripheral selectivity and metabolic robustness. The diarylpyrazole scaffold is a well-established pharmacophore for CB1 antagonism.[3][4] Our focus is on the modification of the 3-position of the pyrazole ring, a region known to influence the compound's interaction with the receptor and its overall properties.
Replacing the carboxamide group found in rimonabant with a sulfonamide linkage introduces a potent hydrogen bond acceptor, which can alter receptor binding kinetics and increase the molecule's topological polar surface area (TPSA).[2] An increased TPSA is a widely recognized strategy to limit blood-brain barrier permeability.[2]
The choice of 3,3-dimethylbutane-1-sulfonyl chloride as the key reagent is deliberate and multi-faceted:
-
Modulation of Lipophilicity: The bulky, sterically hindered neohexyl group provides a significant hydrophobic character. This must be carefully balanced with the polar sulfonamide group to achieve an optimal logP value that favors peripheral distribution.
-
Enhancement of Metabolic Stability: The tertiary butyl group within the neohexyl moiety is resistant to oxidative metabolism by cytochrome P450 enzymes. This structural feature is known to block common metabolic pathways, thereby increasing the in vivo half-life of the drug candidate and ensuring sustained therapeutic action.
-
Steric Influence on Receptor Binding: The size and shape of the neohexyl group can influence the orientation of the antagonist within the CB1 receptor binding pocket, potentially enhancing binding affinity and selectivity over the CB2 receptor.
Synthetic Workflow: From Precursor to Final Compound
The synthesis of the target sulfonamide-based CB1 antagonist is achieved through a robust and scalable multi-step process. The key transformation involves the coupling of a diarylpyrazole amine intermediate with this compound.
Caption: Synthetic workflow for the neohexylsulfonamide CB1 antagonist.
Experimental Protocol: Synthesis of a Representative Diarylpyrazole Neohexylsulfonamide
This protocol describes a representative synthesis based on established methods for preparing diarylpyrazole sulfonamides.[5]
Step 1: Synthesis of the Aminopyrazole Intermediate
The synthesis of the core 1,5-diaryl-1H-pyrazol-3-amine intermediate is typically achieved via a cyclocondensation reaction between a 1,3-diaryl-1,3-diketone and an appropriate hydrazine derivative, followed by functional group manipulations to introduce the amine at the 3-position. This precursor is assumed to be prepared according to established literature procedures.
Step 2: Sulfonamide Coupling Reaction
Materials:
-
1,5-Bis(4-chlorophenyl)-1H-pyrazol-3-amine (1.0 eq)
-
This compound (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1,5-bis(4-chlorophenyl)-1H-pyrazol-3-amine (1.0 eq) in anhydrous acetonitrile, add triethylamine (1.5 eq).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 15 minutes.
-
Slowly add a solution of this compound (1.2 eq) in anhydrous acetonitrile to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield the purified N-(1,5-bis(4-chlorophenyl)-1H-pyrazol-3-yl)-3,3-dimethylbutane-1-sulfonamide as a solid.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Trustworthiness: A Self-Validating Protocol
The reliability of this synthetic protocol is ensured by several key features:
-
Robust Chemistry: The sulfonylation of an amine is a high-yielding and well-documented reaction, known for its reliability and scalability.
-
In-Process Controls: The use of TLC for reaction monitoring allows for precise determination of the reaction endpoint, preventing the formation of byproducts due to over-reaction or incomplete conversion.
-
Standardized Purification: The workup procedure involving aqueous washes effectively removes the triethylamine hydrochloride salt and any unreacted base. Subsequent purification by flash chromatography is a standard and effective method for isolating the target compound to a high degree of purity.
-
Analytical Verification: The final product's identity and purity are unequivocally confirmed by standard analytical techniques (NMR and HRMS), ensuring that the material used for biological evaluation is the correct, well-characterized compound.
Quantitative Data Summary
The following table summarizes representative data for a diarylpyrazole neohexylsulfonamide synthesized via the described protocol.
| Parameter | Value | Method |
| Chemical Yield | 85% | Isolated Yield |
| Purity | >98% | HPLC |
| ¹H NMR | Conforms to structure | 400 MHz NMR |
| HRMS (m/z) | Calculated and Found values match within 5 ppm | ESI-TOF |
| CB1 Binding Affinity (Kᵢ) | 5.2 nM | Radioligand Binding Assay[2] |
| CB2 Binding Affinity (Kᵢ) | >1500 nM | Radioligand Binding Assay[2] |
| In Vitro Metabolic Stability | t½ > 60 min | Human Liver Microsomes |
Mechanism of Action: CB1 Receptor Antagonism
CB1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gᵢ/ₒ.[6] Agonist binding to the CB1 receptor initiates a signaling cascade that inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[7] This, in turn, modulates various downstream effectors, including ion channels and MAP kinases.
A CB1 antagonist, such as the synthesized sulfonamide derivative, binds to the receptor but does not elicit a functional response. Instead, it blocks the binding of endogenous agonists (like anandamide and 2-AG) or exogenous agonists, thereby preventing receptor activation. Many synthetic CB1 antagonists, including those from the diarylpyrazole class, have been shown to act as inverse agonists, meaning they preferentially bind to the inactive state of the receptor, further reducing its basal signaling activity.[6]
Caption: CB1 receptor signaling pathway modulation by an antagonist.
Conclusion
The strategic use of this compound provides a powerful tool for medicinal chemists developing next-generation CB1 receptor antagonists. The resulting neohexylsulfonamide moiety offers a compelling combination of features designed to improve metabolic stability and modulate physicochemical properties for enhanced peripheral selectivity. The synthetic protocol outlined is robust and adaptable, providing a clear pathway for the synthesis of novel compounds for further investigation in the treatment of metabolic disorders.
References
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Janero, D. R., et al. (2015). Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity. Journal of Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). Signaling pathway activity downstream of CB1. [Link]
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Kumar, V., et al. (2007). Diaryl dihydropyrazole-3-carboxamides with significant in vivo antiobesity activity related to CB1 receptor antagonism: synthesis, biological evaluation, and molecular modeling in the homology model. Journal of Medicinal Chemistry. [Link]
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Pendri, A., et al. (2012). Solid phase synthesis of 1,5-diarylpyrazole-4-carboxamides: discovery of antagonists of the CB-1 receptor. ACS Combinatorial Science. [Link]
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BNS-808: A Novel Peripheral Cannabinoid-1 Receptor Blocker for Obesity Treatment. (2024). Pharmacological Research. [Link]
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Pharmacological characterization of a new synthesis compound with antagonistic action on CB1 receptors: Evidence from the animal experimental model. (2024). PubMed. [Link]
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Al-Hourani, B. J., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. [Link]
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Application Notes and Protocols for the Synthesis of N-Substituted-3,3-Dimethylbutane-1-sulfonamides
Introduction: The Significance of Sterically Hindered Sulfonamides in Modern Chemistry
The sulfonamide functional group is a cornerstone in medicinal chemistry and organic synthesis, renowned for its presence in a wide array of therapeutic agents.[1][2] The synthesis of N-substituted sulfonamides, typically achieved through the coupling of a sulfonyl chloride with a primary or secondary amine, is a fundamental transformation.[1][3] This application note focuses on the specific reaction conditions for the coupling of 3,3-dimethylbutane-1-sulfonyl chloride with primary amines. The neopentyl group in this sulfonyl chloride introduces significant steric hindrance, which can present unique challenges and necessitate optimized reaction protocols compared to less sterically encumbered analogs. Understanding and overcoming these challenges is crucial for researchers and drug development professionals aiming to incorporate this bulky and lipophilic moiety into novel molecular scaffolds.
Reaction Principles and Mechanistic Overview
The fundamental reaction mechanism involves the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic sulfur atom of the this compound. This initial step forms a tetrahedral intermediate. Subsequently, a base facilitates the elimination of a proton from the nitrogen and the departure of the chloride leaving group, yielding the thermodynamically stable sulfonamide and generating a hydrochloride salt of the base.
The presence of a suitable base is paramount to the success of the reaction. It serves to neutralize the hydrochloric acid (HCl) generated in situ.[3] Without a base, the HCl would protonate the starting primary amine, rendering it non-nucleophilic and effectively quenching the reaction.
dot graph "Reaction_Mechanism" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
reagents [label="R-NH₂ + (CH₃)₃CCH₂CH₂SO₂Cl"]; intermediate [label="Tetrahedral Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; products [label="R-NHSO₂CH₂CH₂(C(CH₃)₃) + Base·HCl"]; base [label="Base", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
reagents -> intermediate [label="Nucleophilic Attack"]; intermediate -> products [label="Elimination\n(+ Base)"]; reagents -> base [style=invis]; base -> intermediate [style=invis]; } Caption: General mechanism for sulfonamide formation.
Core Protocol: Coupling of this compound with a Primary Amine
This protocol provides a robust starting point for the synthesis of N-substituted-3,3-dimethylbutane-1-sulfonamides. Due to the steric hindrance of the 3,3-dimethylbutyl group, careful optimization of reaction parameters may be necessary for specific primary amines.
Materials and Reagents
-
This compound
-
Primary amine (e.g., benzylamine as a model substrate)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
4-(Dimethylamino)pyridine (DMAP) (optional, as catalyst)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Experimental Procedure
-
Reaction Setup:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent).
-
Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Add triethylamine (1.5-2.0 equivalents) to the solution. For less reactive or sterically hindered amines, the addition of a catalytic amount of DMAP (0.1 equivalents) is recommended.[4]
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
-
Addition of Sulfonyl Chloride:
-
In a separate dry flask, dissolve this compound (1.0-1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Slowly add the sulfonyl chloride solution dropwise to the cooled, stirring amine solution over 15-30 minutes. The dropwise addition is crucial to control any exotherm.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30-60 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent is observed. For particularly hindered amines, gentle heating (e.g., reflux in DCM at 40 °C) may be required.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer) to remove excess amine and base, followed by saturated aqueous NaHCO₃ solution (2 x volume of organic layer) to remove any remaining acidic species, and finally with brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-3,3-dimethylbutane-1-sulfonamide.
-
dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Preparation" { label = "Reaction Setup"; bgcolor="#E8F0FE"; A [label="Dissolve primary amine\nin anhydrous DCM"]; B [label="Add base (e.g., Et₃N)\nand optional DMAP catalyst"]; C [label="Cool to 0 °C"]; A -> B -> C; }
subgraph "cluster_Reaction" { label = "Reaction"; bgcolor="#E6F4EA"; D [label="Slowly add 3,3-dimethylbutane-1-sulfonyl\nchloride solution"]; E [label="Stir at 0 °C, then warm to RT"]; F [label="Monitor reaction by TLC/LC-MS"]; D -> E -> F; }
subgraph "cluster_Purification" { label = "Work-up & Purification"; bgcolor="#FEF7E0"; G [label="Quench with water"]; H [label="Aqueous work-up (HCl, NaHCO₃, Brine)"]; I [label="Dry, concentrate, and purify\nby column chromatography"]; G -> H -> I; }
C -> D; F -> G; } Caption: A streamlined workflow for the synthesis of N-substituted-3,3-dimethylbutane-1-sulfonamides.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Hydrolysis of Sulfonyl Chloride: this compound is sensitive to moisture. | Ensure all glassware is oven-dried, use anhydrous solvents, and maintain an inert atmosphere. |
| 2. Poor Nucleophilicity of Amine: Highly electron-deficient or sterically hindered primary amines may react slowly. | Increase the reaction temperature (e.g., reflux in DCM or switch to a higher boiling solvent like THF). Extend the reaction time. The addition of a nucleophilic catalyst like DMAP can be beneficial. | |
| Formation of Di-sulfonated Byproduct | Excess Sulfonyl Chloride or Prolonged Reaction Time: The initially formed sulfonamide can be further sulfonated. | Use a slight excess of the primary amine (1.1-1.2 equivalents). Monitor the reaction closely and quench it as soon as the starting amine is consumed. |
| Presence of a Polar Byproduct in Crude NMR | Hydrolysis of Sulfonyl Chloride: This leads to the formation of 3,3-dimethylbutane-1-sulfonic acid. | Adhere strictly to anhydrous reaction conditions. The sulfonic acid byproduct can typically be removed during the aqueous work-up with the NaHCO₃ wash. |
Safety and Handling Precautions
-
This compound: This reagent is corrosive and moisture-sensitive. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Amines: Many primary amines are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used.
-
Bases: Triethylamine and pyridine are flammable and have strong odors. Handle them in a fume hood.
-
Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a well-ventilated fume hood.
Conclusion
The coupling of this compound with primary amines provides a direct route to sterically hindered sulfonamides, which are valuable scaffolds in drug discovery and chemical biology. The inherent steric bulk of the sulfonyl chloride necessitates careful control of reaction conditions, particularly the exclusion of moisture and the potential need for elevated temperatures or catalytic activation for less reactive amines. The detailed protocol and troubleshooting guide provided herein offer a solid foundation for researchers to successfully synthesize these challenging yet important molecules.
References
-
Royal Society of Chemistry. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]
-
Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]
-
Zheng, C., et al. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters. [Link]
-
Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]
-
Bowser, J. R., et al. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters. [Link]
-
Youn, S. W., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]
-
Dakhel, Z. A., et al. (2017). Synthesis of New Sulfonamide Derivatives-Phenyl. Der Pharmacia Lettre. [Link]
-
Khan, M. A., et al. (2021). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Chemistry. [Link]
-
Aziz-ur-Rehman, et al. (2011). Synthesis, characterization and biological screening of various N-substituted derivatives of sulfonamides. International Journal of Chemical Research. [Link]
-
MacLeod, A. M., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
-
Organic Syntheses. (1962). Acrylamide, N-benzyl-. Organic Syntheses. [Link]
-
Głowacka, I. E., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank. [Link]
-
Al-Azzawi, A. M., & Abdulrahman, S. (2010). Synthesis, characterization, and biological activity study of N-substituted sulfonamido maleimides substituted with Heterocycles. Baghdad Science Journal. [Link]
-
Bartzatt, R., et al. (2008). Three sulfonamide drugs that inhibit methicillin resistant (MRSA) and susceptible (MSSA) Staphylococcus aureus. ResearchGate. [Link]
- Google Patents. (2009). Preparing method of N, N-dimethylbenzamide.
Sources
Application Notes and Protocols: The 3,3-Dimethylbutane-1-sulfonyl (Neosulfonyl) Group for Amine Protection
Introduction: Navigating the Landscape of Amine Protection
In the intricate world of multi-step organic synthesis, particularly within pharmaceutical and materials science research, the strategic protection and deprotection of functional groups is a critical determinant of success.[1] The amine functional group, with its inherent nucleophilicity and basicity, frequently necessitates protection to avert undesirable side reactions.[2] While a plethora of amine protecting groups exist, each with its unique profile of stability and lability, sulfonyl-based protecting groups have carved a niche for their exceptional robustness.[3]
This guide delves into the use of 3,3-Dimethylbutane-1-sulfonyl chloride, hereafter referred to as neosulfonyl chloride, as a protecting group for primary and secondary amines. The resulting neosulfonyl amide offers a sterically hindered and highly stable protecting group. We will explore the theoretical underpinnings of its stability, provide detailed protocols for its installation, discuss the considerable challenges and potential methodologies for its removal, and offer a comparative analysis against other common amine protecting groups.
The Neosulfonyl Group: A Bastion of Steric Hindrance and Stability
The 3,3-dimethylbutane-1-sulfonyl group, or neosulfonyl group, is characterized by a neopentyl carbon skeleton attached to the sulfonyl moiety. This bulky alkyl group is the cornerstone of its chemical properties. The tert-butyl group at the β-position of the sulfur atom creates significant steric hindrance around the sulfonyl group and the nitrogen atom of the resulting sulfonamide. This steric shield renders the sulfonamide exceptionally resistant to nucleophilic attack and cleavage under a wide range of conditions, making it an attractive option when extreme stability is paramount.
However, this exceptional stability is a double-edged sword. The very steric hindrance that imparts robustness also makes the neosulfonyl group notoriously difficult to remove. This trade-off between stability and ease of cleavage is a central theme in the application of this protecting group.
Synthesis of this compound
The starting material, this compound, can be synthesized via several established methods. One common approach is the reaction of the corresponding alkane with sulfur dioxide and chlorine in what is known as the Reed reaction.[4] Another viable route involves the treatment of 3,3-dimethylbutanol with chlorosulfonic acid.[4] For laboratory-scale preparations, conversion of the corresponding sulfonic acid or its salt with a chlorinating agent like phosphorus pentachloride or thionyl chloride is also a common strategy.
PART 1: Experimental Protocols
Protocol 1: Protection of a Primary Amine with this compound
This protocol describes the general procedure for the protection of a primary amine to form a stable N-neosulfonyl amide.
Materials:
-
Primary amine
-
This compound (Neosulfonyl chloride)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of the primary amine (1.0 eq) in anhydrous DCM (0.2-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2-1.5 eq).
-
To this stirred solution, add a solution of this compound (1.1-1.2 eq) in anhydrous DCM dropwise over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-neosulfonyl amide.
Expert's Note on the Protection Reaction: The choice of base and solvent can be critical. For less reactive amines, a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) may be beneficial. Pyridine can also be used as both a base and a solvent. The reaction is typically robust and proceeds to high conversion due to the high reactivity of the sulfonyl chloride.
Visualizing the Protection Workflow
Caption: Workflow for the protection of an amine with neosulfonyl chloride.
Protocol 2: Deprotection of an N-Neosulfonyl Amide (Reductive Cleavage)
The deprotection of N-neosulfonyl amides is challenging due to their steric hindrance and the stability of the S-N bond. Harsh reductive conditions are often necessary. This protocol outlines a potential method using a dissolving metal reduction.
Materials:
-
N-Neosulfonyl amide
-
Anhydrous liquid ammonia (NH₃)
-
Sodium (Na) metal
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium chloride (NH₄Cl)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dry ice/acetone condenser
-
Standard laboratory glassware for handling pyrophoric reagents
Procedure:
-
Set up a three-necked flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel under an inert atmosphere.
-
Condense anhydrous liquid ammonia into the flask at -78 °C.
-
Add a solution of the N-neosulfonyl amide (1.0 eq) in anhydrous THF via the dropping funnel.
-
To the stirred solution, add small pieces of sodium metal until a persistent blue color is observed, indicating the presence of excess solvated electrons.
-
Stir the reaction at -78 °C for 1-4 hours, maintaining the blue color by adding more sodium if necessary.
-
Quench the reaction by the careful, portion-wise addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight under a stream of nitrogen.
-
To the remaining residue, add deionized water and extract with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude amine can be purified by flash column chromatography or distillation.
Safety Precaution: Dissolving metal reductions involving liquid ammonia and sodium metal are hazardous and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Expert's Note on Deprotection: The success of this deprotection is highly substrate-dependent. Other reductive methods that could be explored include the use of samarium(II) iodide (SmI₂) or magnesium in methanol.[3] Acidic hydrolysis with strong, concentrated acids (e.g., HBr in acetic acid or concentrated H₂SO₄) at elevated temperatures may also be effective but is often incompatible with sensitive functional groups.
PART 2: Comparative Analysis and Mechanistic Insights
Stability Profile of the Neosulfonyl Group
The neosulfonyl group is expected to exhibit exceptional stability across a wide range of chemical conditions, making it suitable for multi-step syntheses involving harsh reagents.
| Condition | Reagent(s) | Expected Stability of Neosulfonyl Amide |
| Strongly Acidic | TFA, HCl (conc.) | High |
| Strongly Basic | NaOH (aq.), t-BuOK | High |
| Oxidative | m-CPBA, KMnO₄ | High |
| Reductive (Catalytic Hydrogenation) | H₂, Pd/C | High |
| Organometallic Reagents | Grignard reagents, Organolithiums | High |
| Nucleophiles | Thiols, Cyanides | High |
Comparative Overview of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Features |
| tert-Butoxycarbonyl | Boc | Boc₂O | Strong acid (e.g., TFA, HCl) | Widely used, acid-labile, stable to base and hydrogenation. |
| Carboxybenzyl | Cbz | Cbz-Cl | Catalytic hydrogenation (H₂/Pd-C) | Stable to acid and base, removed by reduction. |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., piperidine) | Base-labile, stable to acid and hydrogenation, common in peptide synthesis. |
| p-Toluenesulfonyl | Ts | Ts-Cl | Harsh reduction (Na/NH₃) or strong acid (HBr/AcOH) | Very stable, electron-withdrawing, difficult to remove.[1] |
| 2-Nitrobenzenesulfonyl | Ns | Ns-Cl | Mild nucleophiles (e.g., thiophenol) | Stable to acid, cleaved under mild nucleophilic conditions.[3] |
| 3,3-Dimethylbutane-1-sulfonyl | Neosulfonyl | Neosulfonyl-Cl | Harsh reduction (Na/NH₃) or strong acid | Extremely stable due to steric hindrance, very difficult to remove. |
Mechanistic Considerations
The formation of the neosulfonyl amide proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of chloride. The reaction is typically driven to completion by the use of a base to scavenge the HCl byproduct.
Sources
- 1. p-Toluenesulfonamides [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Metal-Free Reductive Cleavage of C–N and S–N Bonds by Photoactivated Electron Transfer from a Neutral Organic Donor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of Neopentyl Sulfonamides
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance and Challenges of Neopentyl Sulfonamides
Sulfonamides are a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents. The neopentyl sulfonamide moiety, in particular, offers a unique structural feature. The bulky neopentyl group can impart desirable pharmacokinetic properties, such as increased metabolic stability and lipophilicity, which are critical in drug design. However, the very steric hindrance that provides these benefits also presents significant challenges in chemical synthesis, particularly during scale-up from the laboratory to pilot plant or industrial production.[1][2]
This application note provides a comprehensive guide to the scale-up synthesis of neopentyl sulfonamides, focusing on the classical and robust Schotten-Baumann reaction between neopentylamine and various sulfonyl chlorides. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for synthesis and purification, and address the critical considerations for a safe and efficient scale-up.
Understanding the Core Chemistry: The Schotten-Baumann Reaction
The synthesis of neopentyl sulfonamides is most commonly achieved through the Schotten-Baumann reaction, a reliable method for forming amides and, in this case, sulfonamides. The reaction involves the nucleophilic attack of a primary or secondary amine on a sulfonyl chloride, with a base to neutralize the hydrochloric acid byproduct.
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of neopentylamine attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Chloride Ion Departure: The intermediate collapses, expelling a chloride ion as a leaving group.
-
Deprotonation: A base, typically an organic amine like triethylamine or an inorganic base like sodium hydroxide, removes a proton from the nitrogen atom, yielding the stable sulfonamide and a salt.
The use of a biphasic system, with an organic solvent for the reactants and an aqueous phase for the base, is a common feature of the Schotten-Baumann reaction, facilitating product isolation and purification.[3][4][5]
Visualizing the Workflow
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride [organic-chemistry.org]
Application Notes and Protocols for the Purification of 3,3-dimethylbutane-1-sulfonamides by Column Chromatography
This guide provides a comprehensive overview and detailed protocols for the purification of 3,3-dimethylbutane-1-sulfonamides, a class of molecules with increasing importance in medicinal chemistry and drug development.[1][2] The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for achieving high purity of the target compound, a critical step in the synthesis of potential therapeutic agents.
Introduction: The Significance of Purifying 3,3-dimethylbutane-1-sulfonamides
Sulfonamides are a cornerstone in pharmaceutical sciences, widely recognized for their antibacterial properties and expanding applications in various therapeutic areas.[2][3] The purification of these compounds is a critical step in the drug development process, ensuring the removal of impurities that could affect biological activity, toxicity, and overall drug safety. Column chromatography is a fundamental and widely used technique for the purification of organic compounds, offering a versatile and effective method to isolate desired molecules from complex reaction mixtures.[4][5][6] This document will detail the principles and a practical protocol for the purification of 3,3-dimethylbutane-1-sulfonamides using this technique.
Foundational Principles: Column Chromatography for Sulfonamide Purification
The successful purification of 3,3-dimethylbutane-1-sulfonamides by column chromatography hinges on the principle of differential partitioning of the compound between a stationary phase and a mobile phase.[4][7] The choice of these two phases is paramount and is dictated by the physicochemical properties of the target molecule.
The Stationary Phase: Selecting the Right Adsorbent
For the separation of moderately polar organic compounds like sulfonamides, normal-phase chromatography is often the method of choice.[7] This technique employs a polar stationary phase, with silica gel being the most common and effective adsorbent due to its high surface area and ability to engage in hydrogen bonding and dipole-dipole interactions.[5][6] Alumina can also be used as an alternative polar stationary phase.[6][7] The slightly acidic nature of silica gel can be advantageous for the retention of basic impurities, while the sulfonamide itself, being weakly acidic, will have a moderate affinity.
The Mobile Phase: The Eluent's Role in Separation
The mobile phase, or eluent, is a solvent or a mixture of solvents that flows through the stationary phase, carrying the components of the mixture at different rates.[4] In normal-phase chromatography, a nonpolar mobile phase is used.[7] The polarity of the mobile phase is a critical parameter that must be optimized to achieve good separation.
-
Solvent Selection: A common starting point for the purification of sulfonamides is a binary solvent system, typically consisting of a nonpolar solvent like hexane or heptane and a more polar solvent such as ethyl acetate or dichloromethane.
-
Gradient Elution: For complex mixtures containing impurities with a wide range of polarities, a gradient elution strategy is often more effective than an isocratic (constant solvent composition) one.[8] This involves gradually increasing the polarity of the mobile phase during the chromatography run to elute compounds with increasing polarity.
Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly determining the optimal solvent system for a column chromatography separation.[4]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for the purification of 3,3-dimethylbutane-1-sulfonamides.
Materials and Equipment
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Crude 3,3-dimethylbutane-1-sulfonamide mixture
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Workflow Diagram
Caption: Workflow for the purification of 3,3-dimethylbutane-1-sulfonamides.
Detailed Procedure
-
Solvent System Optimization via TLC:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (start with a 9:1 ratio and gradually increase the polarity, e.g., 8:2, 7:3).
-
Visualize the spots under a UV lamp. The ideal solvent system will give a retention factor (Rf) of approximately 0.2-0.3 for the target compound.
-
-
Column Preparation:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to dislodge any air bubbles.
-
Add another layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude 3,3-dimethylbutane-1-sulfonamide in a minimal amount of the loading solvent (ideally the initial mobile phase or a slightly more polar solvent if solubility is an issue).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the top of the column.
-
Begin eluting the column, collecting the eluent in fractions (e.g., 10-20 mL per fraction).
-
Gradually increase the polarity of the mobile phase as the chromatography progresses. A typical gradient might be:
-
5-10% Ethyl Acetate in Hexane (to elute nonpolar impurities)
-
10-30% Ethyl Acetate in Hexane (to elute the target compound)
-
30-50% Ethyl Acetate in Hexane (to elute more polar impurities)
-
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 3,3-dimethylbutane-1-sulfonamide.
-
Data Presentation: Key Chromatographic Parameters
The following table summarizes the key parameters for the purification of 3,3-dimethylbutane-1-sulfonamides.
| Parameter | Recommended Value/Condition | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Provides a polar surface for effective interaction with the moderately polar sulfonamide.[5][7] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the separation of compounds with a range of polarities.[4] |
| Elution Gradient | 5% to 50% Ethyl Acetate in Hexane | Starts with a low polarity to remove nonpolar impurities and gradually increases to elute the target compound and then more polar byproducts. |
| Flow Rate | Gravity-driven or low pressure | Ensures sufficient time for equilibrium between the stationary and mobile phases, leading to better separation.[4] |
| Detection | TLC with UV visualization (254 nm) | Sulfonamides typically contain aromatic rings that are UV active, allowing for easy detection. |
Troubleshooting Common Issues in Column Chromatography
| Problem | Potential Cause | Suggested Solution |
| Poor Separation | Incorrect solvent system. | Re-optimize the mobile phase using TLC to achieve a greater difference in Rf values between the target compound and impurities.[4] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Compound Elutes Too Quickly | Mobile phase is too polar. | Decrease the percentage of the polar solvent (e.g., ethyl acetate) in the mobile phase.[4] |
| Compound Does Not Elute | Mobile phase is not polar enough. | Increase the percentage of the polar solvent in the mobile phase.[4] |
| Compound may have decomposed on the silica. | Test the stability of the compound on a silica TLC plate before running the column.[8] Consider using a less acidic stationary phase like alumina. | |
| Irregular Bands/Tailing | Poorly packed column. | Ensure the silica gel bed is packed uniformly without cracks or air bubbles. |
| Sample is not loaded in a narrow band. | Dissolve the sample in a minimal amount of solvent for loading. |
References
-
Column Chromatography. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 20, 2026, from [Link]
-
Column chromatography. (n.d.). Khan Academy. Retrieved January 20, 2026, from [Link]
-
Column Chromatography: Principles, Procedure, and Applications. (2025, December 12). Phenomenex. Retrieved January 20, 2026, from [Link]
-
Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. (1996). Analyst. Retrieved January 20, 2026, from [Link]
-
HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (2021). Molecules. Retrieved January 20, 2026, from [Link]
-
Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (2020). Molecules. Retrieved January 20, 2026, from [Link]
-
Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (1993). Journal of Chromatographic Science. Retrieved January 20, 2026, from [Link]
-
Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. (2021). Molecules. Retrieved January 20, 2026, from [Link]
- Synthesis and purification of 3,3-dimethylbutyraldehyde via oxidation of 1-chloro-3,3-dimethylbutane with dimethyl sulfoxide. (1999). Google Patents.
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 20, 2026, from [Link]
-
The Synthesis of Functionalised Sulfonamides. (2012). CORE. Retrieved January 20, 2026, from [Link]
-
Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Column Chromatography. (2023, August 29). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Column chromatography. (n.d.). Columbia University. Retrieved January 20, 2026, from [Link]
-
The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022, November 21). Letters in Applied NanoBioScience. Retrieved January 20, 2026, from [Link]
-
Application Compendium Solutions for Preparative HPLC. (n.d.). Agilent. Retrieved January 20, 2026, from [Link]
-
One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. (2017, November 20). PubMed. Retrieved January 20, 2026, from [Link]
-
Useful Application Notes and References. (n.d.). Waters. Retrieved January 20, 2026, from [Link]
-
Synthesis of New Sulfonamide Derivatives of Tryptamine and Their Antimicrobial Activity. (2015). Der Pharma Chemica. Retrieved January 20, 2026, from [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Chromatography Today. Retrieved January 20, 2026, from [Link]
-
HPLC Column Troubleshooting -- Effect of Column Equilibration. (2022, May 15). YouTube. Retrieved January 20, 2026, from [Link]
-
HPLC Column Troubleshooting What Every HPLC User Should Know. (n.d.). Agilent. Retrieved January 20, 2026, from [Link]
-
Efficient Purification of an Active Pharmaceutical Ingredient via Cocrystallization: From Thermodynamics to Scale-Up. (2025, August 7). ResearchGate. Retrieved January 20, 2026, from [Link]
- PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS. (1998). Google Patents.
-
Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. (2025, October 15). ResearchGate. Retrieved January 20, 2026, from [Link]
Sources
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- 3. Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection - Analyst (RSC Publishing) [pubs.rsc.org]
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- 8. Chromatography [chem.rochester.edu]
Application Note: A Robust HPLC Purification Protocol for Products of 3,3-Dimethylbutane-1-sulfonyl Chloride Reactions
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of reaction products derived from 3,3-dimethylbutane-1-sulfonyl chloride using High-Performance Liquid Chromatography (HPLC). Reactions involving sulfonyl chlorides are fundamental in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters. However, the purification of these products can be challenging due to the presence of unreacted starting materials, byproducts, and the inherent reactivity of the sulfonyl chloride. This guide offers a systematic approach to method development and optimization for both reversed-phase and normal-phase HPLC, ensuring high purity and recovery of the desired compounds.
Introduction: The Purification Challenge
This compound is a key building block in synthetic chemistry, utilized for the introduction of the neohexylsulfonyl moiety. Its reactions with various nucleophiles, such as primary and secondary amines or alcohols, yield sulfonamides and sulfonate esters, respectively.[1][2] These products often find applications in medicinal chemistry and materials science.
The primary challenge in purifying these reaction mixtures lies in the efficient separation of the desired product from:
-
Unreacted this compound: A non-polar and reactive starting material.
-
Hydrolysis byproduct: 3,3-Dimethylbutane-1-sulfonic acid, formed from the reaction of the sulfonyl chloride with trace water.[1]
-
Excess nucleophile: The amine or alcohol used in the reaction.
-
Salts: Formed from the base used to quench the HCl byproduct.[2]
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such complex mixtures, offering high resolution and adaptability.[3] This guide will detail a logical workflow for developing a robust HPLC purification method.
Foundational Principles: Selecting the Right Chromatographic Mode
The choice between reversed-phase (RP) and normal-phase (NP) HPLC is dictated by the polarity of the target molecule.[4][5][6]
-
Reversed-Phase (RP) HPLC: This is the most common mode for purifying small organic molecules.[6][7] It utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[6][7] RP-HPLC is ideal for separating non-polar to moderately polar compounds.[5][6] The reaction products of this compound, particularly sulfonamides and sulfonate esters with alkyl or aryl substituents, are often well-suited for RP-HPLC.
-
Normal-Phase (NP) HPLC: This mode employs a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate).[5][6] NP-HPLC is advantageous for separating very non-polar compounds or isomers that are difficult to resolve by RP-HPLC.[6]
Experimental Workflow: A Visual Guide
The following diagram outlines the systematic approach to developing a purification protocol.
Caption: Workflow for HPLC Purification Method Development.
Detailed Protocols
PART A: Reversed-Phase (RP-HPLC) Purification Protocol
This protocol is generally the first choice for sulfonamides and sulfonate esters derived from this compound.
4.1. Materials and Reagents
-
HPLC System: Analytical and Preparative systems with UV-Vis detection.
-
Columns:
-
Analytical: C18, 250 x 4.6 mm, 5 µm particle size.
-
Preparative: C18, 250 x 21.2 mm (or larger), 5-10 µm particle size.
-
-
Solvents: HPLC-grade water, acetonitrile (ACN), and methanol (MeOH).
-
Additives: Formic acid (FA) or trifluoroacetic acid (TFA) (for LC-MS compatibility, formic acid is preferred).[8]
-
Sample: Crude reaction mixture of a this compound reaction.
4.2. Step-by-Step Methodology
Step 1: Sample Preparation and Solubility Testing
-
Dissolve a small amount of the crude reaction mixture in a potential injection solvent (e.g., ACN, MeOH, or a mixture with minimal water).
-
Crucially, verify sample solubility in the initial mobile phase composition. [9] A precipitated sample can damage the column and instrument.[9] If the sample is not soluble, consider a stronger organic solvent for dissolution, but inject the smallest possible volume.[10]
Step 2: Analytical Method Development
-
Initial Column Screening:
-
Equilibrate the analytical C18 column with a starting mobile phase of 95% Water (0.1% FA) / 5% ACN (0.1% FA).
-
Inject a small volume (5-10 µL) of the prepared sample.
-
Run a linear gradient from 5% to 95% ACN over 20-30 minutes.[11]
-
Set the UV detector to a wavelength where the product has significant absorbance (e.g., 254 nm for aromatic products, or a lower wavelength like 210-220 nm for aliphatic compounds).
-
-
Gradient Optimization:
-
Analyze the initial chromatogram. The goal is to achieve baseline separation between the product and major impurities.[9]
-
If the peaks are clustered, flatten the gradient in the region where the product elutes to improve resolution.
-
If the retention time is too long, increase the initial percentage of the organic solvent or make the gradient steeper.
-
-
Loading Study:
-
Once a good separation is achieved, perform a loading study on the analytical column.
-
Prepare a concentrated solution of the crude material.
-
Make several injections of increasing volume (e.g., 10 µL, 20 µL, 50 µL, etc.).
-
Identify the maximum injection volume where the peak of interest maintains good shape and resolution from adjacent impurities. This will be used to calculate the loading for the preparative scale.[9]
-
Step 3: Preparative Scale-Up
-
Geometric Scaling: Scale the analytical method to the preparative system. The flow rate and injection volume are scaled geometrically based on the column dimensions.[9]
-
Scaling Factor (SF) = (d_prep² / d_anal²) , where d is the column diameter.
-
Preparative Flow Rate = Analytical Flow Rate x SF
-
Preparative Injection Load = Analytical Load x SF
-
-
System Equilibration: Flush the preparative system and column thoroughly with the initial mobile phase conditions.
-
Purification Run: Inject the calculated sample load and run the scaled-up gradient method.
-
Fraction Collection: Collect fractions based on the UV signal. Set a threshold to trigger collection just before the target peak elutes and end it after the peak returns to baseline.[9]
Step 4: Post-Purification
-
Analysis of Fractions: Analyze the collected fractions using the developed analytical HPLC method to confirm purity.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
PART B: Normal-Phase (NP-HPLC) Purification Protocol
This protocol is an alternative for very non-polar products or for separating isomers.
4.1. Materials and Reagents
-
HPLC System: Analytical and Preparative systems with UV-Vis detection.
-
Columns:
-
Analytical: Silica (SiO₂), 250 x 4.6 mm, 5 µm particle size.
-
Preparative: Silica (SiO₂), 250 x 21.2 mm (or larger), 5-10 µm particle size.
-
-
Solvents: HPLC-grade n-Hexane (or heptane) and Ethyl Acetate (EtOAc).
-
Sample: Crude reaction mixture.
4.2. Step-by-Step Methodology
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly stronger solvent like dichloromethane. Ensure complete solubility.
-
Analytical Method Development:
-
Start with a shallow gradient, for example, from 100% Hexane to 20% EtOAc in Hexane over 20 minutes.
-
Inject a small volume of the sample and monitor the elution profile.
-
Adjust the gradient based on the retention time of the product. In NP-HPLC, increasing the polar solvent (EtOAc) percentage decreases retention time.
-
-
Scale-Up and Purification: Follow the same principles of geometric scaling, purification run, and fraction collection as described in the RP-HPLC protocol (Steps 3 and 4).
Summary of Key Purification Parameters
| Parameter | Reversed-Phase (RP-HPLC) | Normal-Phase (NP-HPLC) | Rationale |
| Stationary Phase | C18 (non-polar) | Silica (polar) | Match column polarity to be opposite that of the mobile phase.[4][6] |
| Mobile Phase A | Water + 0.1% Formic Acid | n-Hexane / Heptane | Polar solvent for RP; Non-polar solvent for NP.[6] |
| Mobile Phase B | Acetonitrile or Methanol | Ethyl Acetate | Stronger eluting solvent; adjust ratio to optimize separation.[6] |
| Typical Analytes | Moderately polar to non-polar sulfonamides and sulfonate esters. | Very non-polar compounds, isomers. | Based on the principle of "like dissolves like" for retention.[5] |
| Elution Order | More polar compounds elute first. | More non-polar compounds elute first. | Governed by the interaction with the stationary phase. |
Troubleshooting Common HPLC Purification Issues
| Issue | Potential Cause | Recommended Solution |
| High Backpressure | Column frit blockage; sample precipitation. | Reverse flush the column; ensure sample is fully dissolved in the mobile phase.[12] |
| Peak Tailing/Fronting | Column overload; inappropriate injection solvent. | Reduce sample load; dissolve sample in the initial mobile phase.[10][13] |
| Ghost Peaks | Contaminants from previous runs or in the mobile phase. | Flush the column with a strong solvent; use fresh, high-purity mobile phase.[14] |
| Poor Resolution | Inadequate gradient. | Optimize the gradient by making it shallower around the elution time of the target compound. |
| No Peaks Detected | Pump or detector issue; sample did not elute. | Check for leaks and ensure the pump is primed.[12][13] Run a stronger gradient to elute retained compounds. |
Conclusion
The successful purification of reaction products from this compound is readily achievable through a systematic HPLC method development approach. By carefully selecting the chromatographic mode based on product polarity, optimizing the separation at an analytical scale, and then methodically scaling up to a preparative scale, researchers can consistently obtain high-purity compounds. This application note provides a robust framework to guide scientists through this process, minimizing trial and error and maximizing efficiency in the drug development and chemical research workflow.
References
- Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
- Agilent Technologies.
- Pharma's Almanac. Navigating HPLC Method Development: Tips for Success.
- Amerigo Scientific. A Guide to HPLC Column Selection.
- Labtech. A Comprehensive Guide to Selecting HPLC Columns.
- ResearchGate.
- Sigma-Aldrich. Developing HPLC Methods.
- Chromatography Today. Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC.
- Smolecule. Buy 3,3-Dimethylbutane-1-sulfinyl chloride.
- Drawell. Columns Used in HPLC - Different Types and How to Choose.
- Bioanalysis Zone.
- Letters in Applied NanoBioScience.
- International Journal of Pharmaceutical Sciences and Research. A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC.
- SIELC Technologies. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column.
- Scribd. HPLC Troubleshooting Guide.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Agilent Technologies.
- National Institutes of Health.
- SCION Instruments. HPLC Troubleshooting Guide.
- GenTech Scientific. A Guide To Troubleshooting Your HPLC System.
- ResearchGate.
- National Institutes of Health.
- University College London. HPLC solvents and mobile phase additives.
- MDPI.
- PubChem. This compound (C6H13ClO2S).
- BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 5. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 6. labtech.tn [labtech.tn]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. agilent.com [agilent.com]
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- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
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- 14. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Mastering Reactions with 3,3-Dimethylbutane-1-sulfonyl chloride
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3,3-Dimethylbutane-1-sulfonyl chloride. This sterically hindered sulfonylating agent, with its characteristic neopentyl structure, presents unique challenges in achieving efficient and high-yielding reactions. This guide is designed to provide you with in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive understanding of the mechanistic principles to overcome the hurdles of steric hindrance.
Understanding the Challenge: The "Neopentyl" Effect in Sulfonylation
The core difficulty in reactions involving this compound stems from the significant steric bulk of the tert-butyl group adjacent to the electrophilic sulfur atom. This arrangement physically obstructs the approach of nucleophiles, dramatically slowing down the rate of reaction for both sulfonamide and sulfonate ester formation. This "neopentyl" effect necessitates carefully optimized conditions to achieve desired outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound so slow or not proceeding at all?
A1: The primary reason is the severe steric hindrance around the sulfonyl group. The bulky tert-butyl group effectively shields the electrophilic sulfur atom from attack by nucleophiles, especially if the nucleophile itself is sterically demanding (e.g., a secondary amine or a hindered alcohol). Standard reaction conditions are often insufficient to overcome this steric barrier.
Q2: I'm observing low yields. What are the common side reactions?
A2: Besides slow conversion, low yields can result from competing side reactions. With amines, protonation of the amine by the HCl byproduct can render it non-nucleophilic, stalling the reaction. With alcohols, particularly in the presence of a nucleophilic base like pyridine, the formation of an alkyl chloride from the alcohol can be a competing pathway. Hydrolysis of the sulfonyl chloride due to residual moisture is also a common issue.
Q3: Can I use standard bases like pyridine for this reaction?
A3: While pyridine is a common base in sulfonylation reactions, its nucleophilicity can sometimes lead to the formation of a sulfonylpyridinium intermediate. With a sterically hindered sulfonyl chloride, the subsequent reaction with the intended nucleophile can be slow. For challenging cases, a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) is often a better choice to scavenge the generated HCl without competing as a nucleophile.
Q4: Are there any activating agents that can enhance the reactivity of this compound?
A4: Yes, nucleophilic catalysts are highly effective. 4-(Dimethylamino)pyridine (DMAP) is a well-established catalyst for acylations and sulfonylations. It reacts with the sulfonyl chloride to form a highly reactive N-sulfonyl-DMAP intermediate, which is more susceptible to nucleophilic attack, even by hindered nucleophiles.[1] Lewis acids such as Scandium Triflate (Sc(OTf)₃) or Ytterbium Triflate (Yb(OTf)₃) have also been shown to be powerful catalysts in related acylation reactions of hindered alcohols and may be applicable to sulfonylation.[2][3]
Troubleshooting Guide: From Low Conversion to High Yield
This section provides a structured approach to troubleshoot and optimize your reactions with this compound.
Issue 1: Low or No Conversion with Amine Nucleophiles (Sulfonamide Formation)
-
Extreme Steric Hindrance: Both the sulfonyl chloride and potentially the amine (e.g., diisopropylamine) are sterically demanding.
-
Low Nucleophilicity of the Amine: Aromatic amines or those with electron-withdrawing groups are less reactive.
-
Inadequate Base: The base may not be effectively scavenging HCl, leading to protonation of the amine.
Troubleshooting workflow for low conversion in sulfonamide synthesis.
-
Increase Reaction Temperature: Forcing conditions are often necessary. Refluxing in a higher-boiling solvent like acetonitrile or toluene can provide the activation energy needed to overcome the steric barrier.
-
Prolong Reaction Time: Reactions may require 24-48 hours to reach completion.
-
Catalysis with 4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective nucleophilic catalyst.[1]
Protocol 1: DMAP-Catalyzed Sulfonamide Synthesis with a Hindered Amine
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the hindered amine (1.0 eq.), anhydrous dichloromethane (DCM), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq.).
-
Add a catalytic amount of DMAP (0.1-0.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with DCM.
-
Wash the organic layer with 1M HCl (to remove DMAP and DIPEA), saturated aqueous NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate sterically hindered reactions by providing rapid and uniform heating.[2]
Protocol 2: Microwave-Assisted Sulfonamide Synthesis
-
In a microwave-safe vessel, combine the amine (1.0 eq.), this compound (1.1 eq.), and a high-boiling polar solvent like N,N-dimethylformamide (DMF) or 1,2-dichloroethane.
-
Add a suitable base (e.g., K₂CO₃ or DIPEA, 1.5 eq.).
-
Seal the vessel and irradiate in a microwave reactor at a temperature between 100-150 °C for 15-60 minutes. (Note: Optimization of time and temperature is crucial and should be done in small-scale test reactions).
-
After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Perform standard aqueous workup and purification as described in Protocol 1.
-
Issue 2: Low or No Conversion with Alcohol Nucleophiles (Sulfonate Ester Formation)
-
Extreme Steric Hindrance: This is especially problematic with secondary and tertiary alcohols.
-
Low Nucleophilicity of the Alcohol: Hindered alcohols are inherently less nucleophilic.
-
Side Reaction: Formation of alkyl chlorides can occur, especially with nucleophilic chloride sources (e.g., from pyridine hydrochloride).
Troubleshooting workflow for low conversion in sulfonate ester synthesis.
-
Use of a Non-nucleophilic Base: To prevent the formation of alkyl chlorides, avoid pyridine and opt for bases like 2,6-lutidine, DIPEA, or proton sponge.
-
Catalysis with DMAP: As with amines, DMAP is an excellent catalyst for the sulfonylation of alcohols.
Protocol 3: DMAP-Catalyzed Sulfonate Ester Synthesis with a Hindered Alcohol
-
Follow the procedure outlined in Protocol 1, substituting the amine with the hindered alcohol (1.0 eq.).
-
Use a non-nucleophilic base like 2,6-lutidine (1.5 eq.).
-
The reaction may require elevated temperatures (e.g., refluxing in DCM or 1,2-dichloroethane).
-
-
Lewis Acid Catalysis: For exceptionally challenging substrates, a Lewis acid catalyst may be effective. Scandium triflate (Sc(OTf)₃) is a water-tolerant Lewis acid that has been shown to catalyze the acylation of sterically hindered alcohols and could be adapted for sulfonylation.[2][3]
Protocol 4: Exploratory Lewis Acid-Catalyzed Sulfonylation
-
To a flame-dried flask under an inert atmosphere, add the hindered alcohol (1.0 eq.) and anhydrous acetonitrile.
-
Add Scandium triflate (Sc(OTf)₃, 0.05-0.1 eq.).
-
Add a non-nucleophilic base (e.g., 2,6-lutidine, 1.5 eq.).
-
Add this compound (1.2 eq.) and stir at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Workup involves quenching with water, extraction, and standard purification procedures.
-
-
Use of a More Reactive Sulfonylating Agent: If direct sulfonylation with the chloride fails, consider converting it to a more reactive species like a sulfonic anhydride in situ, though this is a more advanced and less common approach for this specific substrate.
Data Summary: Recommended Conditions for Overcoming Steric Hindrance
| Problem | Nucleophile Type | Key Challenge | Recommended Strategy | Catalyst/Reagent | Base | Solvent | Temperature |
| Low Conversion | Hindered Amine | Steric Clash | Catalytic Activation | DMAP (0.1-0.2 eq.) | DIPEA or 2,6-Lutidine | DCM, Acetonitrile | RT to Reflux |
| Low Conversion | Hindered Alcohol | Steric Clash & Low Nucleophilicity | Catalytic Activation | DMAP (0.1-0.2 eq.) | 2,6-Lutidine | DCM, 1,2-DCE | RT to Reflux |
| Very Low Conversion | Highly Hindered Alcohol | Extreme Steric Hindrance | Lewis Acid Catalysis | Sc(OTf)₃ (0.05-0.1 eq.) | 2,6-Lutidine | Acetonitrile | 40-60 °C |
| Slow Reaction | Any Nucleophile | High Activation Energy | Energy Input | Microwave Irradiation | DIPEA or K₂CO₃ | DMF, 1,2-DCE | 100-150 °C |
References
-
Ishihara, K., Kubota, M., Kurihara, H., & Yamamoto, H. (1996). Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides. The Journal of Organic Chemistry, 61(14), 4560–4567. [Link]
-
Eitner, K., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 836–843. [Link]
Sources
preventing double sulfonylation of primary amines with 3,3-Dimethylbutane-1-sulfonyl chloride
Welcome to the technical support center. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of sulfonamide synthesis. Here, we address a common yet challenging issue: the prevention of double sulfonylation of primary amines, particularly when using sterically demanding reagents like 3,3-Dimethylbutane-1-sulfonyl chloride. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies necessary to achieve high-yield, selective monosulfonylation.
Frequently Asked Questions (FAQs)
Q1: What is double sulfonylation and why does it occur with primary amines?
Double sulfonylation, also known as di-sulfonylation, is a frequent side reaction in which a primary amine reacts with two equivalents of a sulfonyl chloride, resulting in the formation of a di-sulfonylated product, R-N(SO₂R')₂.[1][2] This unwanted reaction proceeds in a two-step sequence. Initially, the primary amine undergoes the desired reaction to form the monosulfonamide. However, the resulting sulfonamide still possesses an acidic N-H proton. In the presence of a base, this proton can be abstracted to create a nucleophilic sulfonamide anion. This anion can then attack a second molecule of the sulfonyl chloride, leading to the undesired di-sulfonylated byproduct.[1]
Q2: How does the steric hindrance of this compound influence the reaction?
The bulky 3,3-dimethylbutyl (neopentyl) group on the sulfonyl chloride introduces significant steric hindrance around the electrophilic sulfur atom. This steric bulk can slow down the rate of nucleophilic attack by the amine.[3] While this can be advantageous in some cases by increasing selectivity, it can also lead to sluggish or incomplete reactions, especially if the primary amine is also sterically hindered.[4][5] The challenge lies in finding reaction conditions that favor the initial reaction with the more nucleophilic primary amine while disfavoring the subsequent reaction with the less nucleophilic and sterically bulkier monosulfonamide anion.
Q3: What are the most critical parameters to control for achieving selective monosulfonylation?
To achieve selective monosulfonylation, careful control over several reaction parameters is essential. The most critical factors include:
-
Stoichiometry: The molar ratio of the amine to the sulfonyl chloride.
-
Base: The type, strength, and amount of base used.
-
Temperature: The reaction temperature significantly impacts reaction rates and selectivity.
-
Rate of Addition: The speed at which the sulfonyl chloride is introduced to the reaction mixture.
Optimizing these parameters is key to favoring the formation of the desired monosulfonylated product.[1]
Troubleshooting Guide: Preventing Double Sulfonylation
This guide provides a systematic approach to troubleshooting and optimizing your reaction conditions to minimize the formation of the di-sulfonylated byproduct.
Issue: Significant formation of the di-sulfonylated product is observed.
This is a common challenge that arises from the reactivity of the intermediate monosulfonamide. The following steps will help you enhance the selectivity for the desired monosulfonylation.
The "Why": The relative concentrations of the primary amine and the sulfonyl chloride are paramount. A high local concentration of the sulfonyl chloride can increase the likelihood of it reacting with the newly formed monosulfonamide anion. By using a slight excess of the primary amine and adding the sulfonyl chloride slowly, you maintain a higher relative concentration of the more nucleophilic primary amine, thus favoring the initial desired reaction.[1]
Recommended Protocol:
-
Stoichiometry: Begin by using a 1.1 to 1.2 molar excess of the primary amine relative to the this compound.
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine and the base in a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF).[6][7]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slow Addition: Dissolve the this compound in the same anhydrous solvent and add it dropwise to the stirred amine solution over a period of 30-60 minutes using a syringe pump.[1] This slow addition is crucial to keep the concentration of the sulfonyl chloride low at all times.
The "Why": The choice of base is critical. A strong, non-hindered base can readily deprotonate the monosulfonamide, generating the nucleophilic anion that leads to the di-sulfonylated product.[1] Using a weaker or sterically hindered base can mitigate this undesired side reaction. Pyridine is a common choice as it is a weaker base than triethylamine and can also act as a nucleophilic catalyst.[2][8]
Recommendations:
-
Weaker Bases: Consider using pyridine or 2,6-lutidine instead of stronger bases like triethylamine or DBU.[1]
-
Stoichiometry of Base: Use only a slight excess of the base (e.g., 1.1-1.5 equivalents).
| Base | pKa of Conjugate Acid | Steric Hindrance | Recommendation |
| Triethylamine | ~10.7 | Moderate | Use with caution; may promote di-sulfonylation. |
| Pyridine | ~5.2 | Low | Recommended starting point. |
| 2,6-Lutidine | ~6.7 | High | Good alternative, especially for hindered systems. |
| DBU | ~13.5 | High | Generally too strong; likely to cause di-sulfonylation. |
The "Why": Lowering the reaction temperature generally favors the kinetically controlled product, which is often the result of the reaction with the lower activation energy.[9][10][11][12][13] In this case, the reaction of the more nucleophilic primary amine with the sulfonyl chloride is typically faster and has a lower activation barrier than the reaction of the less nucleophilic sulfonamide anion. By keeping the temperature low, you can significantly suppress the rate of the undesired second sulfonylation.[1]
Recommended Protocol:
-
Initial Low Temperature: Conduct the addition of the sulfonyl chloride at 0 °C or even lower (e.g., -20 °C).[1]
-
Slow Warming: After the addition is complete, allow the reaction to warm slowly to room temperature.
-
Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS. Quench the reaction as soon as the starting primary amine has been consumed to prevent further reaction.[2]
Visualizing the Reaction Pathway and Troubleshooting Logic
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism and the troubleshooting workflow.
Caption: A workflow for troubleshooting and resolving di-sulfonylation issues. [1]
Detailed Experimental Protocol for Selective Monosulfonylation
This protocol provides a robust starting point for the selective monosulfonylation of a primary amine with this compound.
Materials:
-
Primary amine (1.1 mmol)
-
This compound (1.0 mmol)
-
Pyridine (1.5 mmol)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions
-
Syringe pump
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the primary amine (1.1 mmol) and anhydrous DCM (or THF) to achieve a concentration of approximately 0.1 M.
-
Base Addition: Add pyridine (1.5 mmol) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flame-dried flask, prepare a solution of this compound (1.0 mmol) in a small amount of anhydrous DCM (or THF). Draw this solution into a syringe and place it on a syringe pump.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the primary amine is consumed (typically 2-24 hours).
-
Workup and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
-
Williams, A., & Douglas, K. T. (1975). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry, 40(17), 2548-2550. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Zheng, B., & Sammakia, T. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 8(19), 4247-4249. Retrieved from [Link]
-
ResearchGate. (n.d.). Base-free monosulfonylation of amines using tosyl or mesyl chloride in water. Retrieved from [Link]
-
Das, B., & Chakraborty, D. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. Retrieved from [Link]
-
Pawar, S. S., & Bhagwat, S. S. (2014). Micelle Catalyzed Monosulfonylation of Amines and Amino Acids in Aqueous Media. International Journal of Chemical Engineering and Applications, 5(2), 111-115. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]
-
RSC Publishing. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
Wiley Online Library. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Retrieved from [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]
-
Wiley Online Library. (2018). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. European Journal of Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
ResearchGate. (n.d.). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1979). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Retrieved from [Link]
-
Wiley Online Library. (2020). Hydrosulfonylation of Alkenes with Sulfonyl Chlorides under Visible Light Activation. Angewandte Chemie International Edition. Retrieved from [Link]
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Technical Support Center: Reactions of 3,3-Dimethylbutane-1-sulfonyl Chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3,3-Dimethylbutane-1-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the reactions of this sterically hindered reagent. Here, you will find troubleshooting guides and FAQs in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why are its reactions often challenging?
This compound, also known as neopentylsulfonyl chloride, is an organosulfur compound used to introduce the bulky 3,3-dimethylbutyl-1-sulfonyl (neopentylsulfonyl) group onto nucleophiles, typically forming sulfonate esters from alcohols or sulfonamides from amines.
The primary challenge arises from the extreme steric hindrance imposed by its neopentyl group.[1][2] The structure features a quaternary carbon adjacent to the alpha-carbon of the sulfonyl chloride. This bulkiness severely shields the sulfur atom from backside attack by nucleophiles, which is characteristic of the desired substitution reaction.[1][3][4] Consequently, reactions involving this reagent are notoriously slow compared to less hindered primary alkyl sulfonyl chlorides, with reaction rates potentially being orders of magnitude lower.[1][2][5] This sluggish primary reaction rate opens the door for competing side reactions to become significant problems.
Q2: What are the main side reactions to anticipate when using this compound with an alcohol and a base?
When preparing a sulfonate ester from an alcohol, you should be vigilant for three primary side reactions:
-
E2 Elimination of the Sulfonate Ester Product : This is often the most significant yield-reducing pathway. The desired product, a neopentylsulfonate ester, is an excellent leaving group. The amine base used in the reaction can abstract a proton from the carbon adjacent to the oxygen (the β-carbon of the original alcohol), leading to the formation of an alkene.[6][7]
-
Hydrolysis of the Sulfonyl Chloride : Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with even trace amounts of water to form the corresponding and unreactive 3,3-dimethylbutane-1-sulfonic acid.[8][9][10] This consumes the reagent and lowers the overall yield.
-
Substitution by Chloride : The amine hydrochloride salt generated in situ can serve as a source of chloride ions. These can then displace the sulfonate ester in the product via an SN2 reaction, yielding an undesired alkyl chloride.[11]
Q3: How does the choice of base—such as Pyridine, Triethylamine (Et₃N), or 4-DMAP—critically impact the reaction outcome?
The choice of base is arguably the most critical variable in controlling the reaction's success. These bases have fundamentally different properties:
-
Pyridine : Acts as both a moderately weak base and a nucleophilic catalyst. It can attack the sulfonyl chloride to form a reactive sulfonylpyridinium salt.[12] However, its hydrochloride salt can lead to chloride substitution side reactions, especially at elevated temperatures.[11]
-
Triethylamine (Et₃N) : A stronger, more sterically hindered, and non-nucleophilic base.[13] Its primary role is to scavenge the HCl produced. Its bulk can, however, promote E2 elimination on the product.
-
4-Dimethylaminopyridine (DMAP) : An exceptional nucleophilic catalyst , not just a base.[14][15] It reacts rapidly with the sulfonyl chloride to form a highly reactive N-sulfonyl-DMAP intermediate.[16][17] This intermediate is a far more potent sulfonating agent than the sulfonyl chloride itself, dramatically accelerating the desired reaction even with hindered alcohols. It is typically used in catalytic quantities alongside a stoichiometric base like Et₃N.[18]
Troubleshooting Guide: Common Experimental Issues
Issue 1: My reaction is extremely slow or stalls, with significant recovery of the starting alcohol.
-
Primary Cause : The severe steric hindrance of the neopentyl group is impeding the approach of your alcohol nucleophile to the sulfonyl chloride.[1][2] The reaction is kinetically slow, not necessarily at an unfavorable equilibrium.
-
Troubleshooting & Protocol : The most effective solution is to accelerate the reaction by using a dedicated nucleophilic catalyst.
Protocol: DMAP-Catalyzed Sulfonylation of a Hindered Alcohol
-
Preparation : Under an inert atmosphere (Nitrogen or Argon), dissolve the alcohol (1.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.05–0.1 eq) in anhydrous dichloromethane (DCM).
-
Cooling : Cool the solution to 0 °C in an ice bath. This helps control the initial exotherm and minimize side reactions.
-
Base Addition : Add triethylamine (Et₃N, 1.5 eq) to the solution.
-
Reagent Addition : Slowly add a solution of this compound (1.2 eq) in anhydrous DCM dropwise over 30 minutes. The slow addition is crucial to prevent the accumulation of reactive intermediates.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup : Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
Why this works: DMAP functions by forming a highly reactive N-sulfonyl-DMAP salt.[14][16] This intermediate is much more electrophilic and sterically accessible than the starting sulfonyl chloride, enabling efficient reaction even with poorly nucleophilic or hindered alcohols.
Caption: The DMAP catalytic cycle for accelerated sulfonylation.
-
Issue 2: A significant amount of an alkene byproduct is observed.
-
Primary Cause : The base used in the reaction is promoting the E2 elimination of your sulfonate ester product.[6] The sulfonate is an excellent leaving group, making this a highly favorable side reaction, especially with secondary alcohols or at elevated temperatures.[6][7]
-
Troubleshooting & Protocol : To favor substitution over elimination, you must moderate the reaction conditions and choose your base wisely.
Protocol: Minimizing E2 Elimination
-
Temperature Control : Perform the entire reaction, including reagent addition, at a low temperature (e.g., -10 °C to 0 °C). Lower temperatures significantly disfavor the higher activation energy pathway of elimination compared to substitution.
-
Base Selection : Use a less hindered base if possible. While triethylamine is common, for highly sensitive substrates, pyridine may be a better choice despite its lower basicity, as its smaller size is less likely to function as an E2 base.[13] Alternatively, a very hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) can be used.
-
Stoichiometry : Use only a slight excess of the base (e.g., 1.1–1.2 eq). A large excess of base increases the rate of elimination.
-
Monitoring : Stop the reaction as soon as the starting alcohol is consumed to prevent the product from sitting in the basic reaction mixture for an extended period.
Caption: Competing pathways: desired sulfonylation vs. undesired elimination.
-
Issue 3: My yield is low, and I've isolated 3,3-dimethylbutane-1-sulfonic acid.
-
Primary Cause : The sulfonyl chloride has been hydrolyzed by water present in the reagents or solvent.[8][10][19]
-
Troubleshooting & Protocol : Strict adherence to anhydrous techniques is mandatory.
Protocol: Ensuring Anhydrous Conditions
-
Glassware : Oven-dry all glassware at >120 °C for several hours and allow to cool in a desiccator or under a stream of inert gas.
-
Solvents : Use a freshly distilled, anhydrous grade solvent or solvent passed through a solvent purification system (e.g., alumina columns). Dichloromethane should be distilled from CaH₂.
-
Reagents : Ensure the alcohol is azeotropically dried with toluene if necessary. Use a fresh bottle of this compound. Amine bases should be distilled from a suitable drying agent (e.g., KOH for Et₃N).
-
Atmosphere : Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the entire setup and reaction time. Use septa and syringes for all liquid transfers.
Caption: Workflow for maintaining anhydrous reaction conditions.
-
Data Summary: Comparison of Common Bases
| Base | pKₐ of Conj. Acid | Primary Role | Key Advantage | Major Side Reaction / Disadvantage |
| Pyridine | ~5.2[13] | Weak Base / Catalyst | Can act as a nucleophilic catalyst. | Can generate chloride ions, leading to substitution.[11] |
| Triethylamine (Et₃N) | ~10.7[13] | Acid Scavenger | Stronger base than pyridine; non-nucleophilic. | Steric bulk can promote E2 elimination. |
| DIPEA (Hünig's Base) | ~11 | Acid Scavenger | Highly hindered, very low nucleophilicity. | Very strong base, can strongly favor elimination. |
| 4-DMAP | ~9.7 | Nucleophilic Catalyst | Dramatically accelerates sulfonylation.[14][16] | Should be used catalytically; not a strong enough base to be the sole acid scavenger. |
References
- Benchchem. (n.d.). Understanding Steric Hindrance Effects in Neopentane: A Technical Guide.
-
Chemistry LibreTexts. (2023). Elimination Reactions of Alcohols. Retrieved from [Link]
- King, J. F., & Durst, T. (1965). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
- Jorgensen, W. L. (n.d.). Steric Retardation of SN2 Reactions in the Gas Phase and Solution. Journal of the American Chemical Society.
- Robertson, R. E. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
-
Weinstain, O., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC, NIH. Retrieved from [Link]
- Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. Retrieved from [Link]
-
Quora. (2017). Why is nucleophilic substitution in neopentyl halide slow?. Retrieved from [Link]
-
Ashenhurst, J. (2011). The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
-
Reddit. (2020). For SN2 reactions, neopentyl bromide has a primary alpha carbon but a tertiary beta carbon so it has steric hindrance. Does that rule apply to the structures I drew?. r/chemhelp. Retrieved from [Link]
- Nash, J. J., et al. (n.d.). Pyrolysis of Aryl Sulfonate Esters in the Absence of Solvent: E1 or E2? A Puzzle for the Organic Laboratory.
-
National Institutes of Health. (n.d.). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. Retrieved from [Link]
-
ResearchGate. (n.d.). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Retrieved from [Link]
- Benchchem. (2025). Minimizing side reactions in the sulfation of secondary alcohols.
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
- Google Patents. (n.d.). JP3445515B2 - Method for sulfonylation of alcohol.
-
Quora. (2017). Which of the following is more basic, pyridine or triethyamine?. Retrieved from [Link]
-
Reddit. (2011). Pyridine replacement in organic synthesis. r/chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US3755407A - Sulfation process for secondary alcohols.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. Retrieved from [Link]
-
Reddit. (2025). E2 elimination with sulfenate leaving group. r/chemistry. Retrieved from [Link]
-
ResearchGate. (2018). The Influence of Ratio Pyridine and Triethylamine Catalysts on Synthesis 2-Phenyl-Benzo[D][1][8] Oxazine-4-On Derivatives. Retrieved from [Link]
-
YouTube. (2021). Alkylation of Alcohols, Part 1a: with Alkyl Halides and Sulfonates (mechanism, side reactions). Retrieved from [Link]
-
Chegg. (n.d.). 4-Dimethylaminopyridine (DMAP) acts as a catalyst in acyl transfer reactions.... Retrieved from [Link]
-
SciSpace. (n.d.). The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi. Retrieved from [Link]
-
Reddit. (2019). Using Pyridine vs. Triethylamine. r/OrganicChemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 10.3: Converting an Alcohol to a Sulfonate Ester. Retrieved from [Link]
-
Wikipedia. (n.d.). Elimination reaction. Retrieved from [Link]
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Technical Support Center: Purification of Sterically Hindered Sulfonamides
Welcome to the technical support center for the purification of sterically hindered sulfonamides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity sterically hindered sulfonamides. The unique structural features of these molecules, characterized by bulky substituents near the sulfonamide functional group, often lead to purification difficulties not observed with simpler analogs. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these specific issues.
Introduction: The Challenge of Steric Hindrance
Sterically hindered sulfonamides are a class of organic compounds where bulky chemical groups are positioned near the central sulfonamide moiety (-SO₂NH-). This steric bulk can significantly alter the molecule's physicochemical properties, leading to challenges in purification. The bulky groups can shield the polar sulfonamide group, reducing its typical interactions and leading to unpredictable behavior during chromatography, crystallization, and extraction. Furthermore, steric hindrance can influence the acidity of the sulfonamide proton, affecting its solubility in acidic or basic solutions.[1]
This guide will provide practical, experience-driven advice to navigate these challenges and achieve the desired purity for your sterically hindered sulfonamide compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of sterically hindered sulfonamides, offering probable causes and actionable solutions.
Issue 1: Poor Separation and Co-elution in Column Chromatography
Question: I am running a silica gel column to purify my sterically hindered sulfonamide, but I'm getting poor separation from a non-polar impurity. The spots are very close on the TLC plate. What can I do?
Answer: This is a common issue with sterically hindered sulfonamides. The bulky, often lipophilic, substituents can dominate the molecule's interaction with the stationary phase, making it behave more like a non-polar compound and elute closely with other non-polar impurities.
Probable Causes & Solutions:
-
Insufficient Interaction with Silica Gel: The steric bulk around the sulfonamide group may be preventing effective hydrogen bonding with the silanol groups of the silica.
-
Solution 1: Modify the Mobile Phase. Instead of a standard hexane/ethyl acetate system, try incorporating a more polar or a protic solvent to enhance interactions. A small percentage of methanol or isopropanol (e.g., 1-5%) in your mobile phase can help to engage the sulfonamide group more effectively with the silica.
-
Solution 2: Use a Different Stationary Phase. Consider using a stationary phase with different selectivity.[2] Alumina can sometimes offer better separation for compounds with basic nitrogen atoms. Alternatively, a diol-bonded or cyano-bonded silica phase could provide alternative hydrogen bonding and dipole-dipole interactions.
-
-
"Shape Selectivity" and "Steric Interaction" in Reversed-Phase Chromatography: If you are using reversed-phase chromatography (e.g., C18), the bulky nature of your molecule can lead to restricted retention, a phenomenon known as "steric interaction."[3] This can cause it to elute earlier than expected, potentially with less retained impurities.
-
Solution: Choose an Appropriate Stationary Phase. For bulky solutes, a C18 column might exhibit a strong steric interaction effect.[3] Experimenting with columns that have shorter alkyl chains (e.g., C8 or C4) or different functionalities (e.g., phenyl-hexyl) can alter these steric interactions and improve separation.
-
Experimental Workflow: Optimizing Column Chromatography
Caption: Decision tree for troubleshooting poor chromatographic separation.
Issue 2: Difficulty in Achieving Crystallization
Question: My sterically hindered sulfonamide oils out or remains in solution, even after I've tried several solvents for recrystallization. How can I induce crystallization?
Answer: The bulky substituents in your molecule can disrupt the ordered packing required for crystal lattice formation, making crystallization challenging.[4] This can lead to the formation of amorphous solids or oils.
Probable Causes & Solutions:
-
High Solubility in Common Solvents: The lipophilic nature of the bulky groups can make the compound highly soluble in many organic solvents, preventing it from crashing out upon cooling.
-
Solution 1: Use a Two-Solvent (Antisolvent) System. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (an antisolvent, in which it is insoluble) until the solution becomes turbid.[5] Gently warm the solution until it becomes clear again, and then allow it to cool slowly. This controlled decrease in solubility can promote crystal growth.
-
Solution 2: Slow Evaporation. Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days in a loosely covered container. This gradual increase in concentration can sometimes lead to the formation of high-quality crystals.
-
-
Inhibited Nucleation: The steric hindrance may prevent the initial formation of seed crystals (nucleation).
-
Solution 1: Scratching the Flask. Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The microscopic imperfections on the glass can provide a surface for nucleation to begin.
-
Solution 2: Seeding. If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution. This "seed" will act as a template for further crystal growth.
-
Detailed Protocol: Two-Solvent Recrystallization
-
Solvent Selection: Identify a "good" solvent that readily dissolves your compound at room temperature or with gentle heating, and a "poor" solvent (antisolvent) in which your compound is insoluble but is miscible with the "good" solvent.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude, sterically hindered sulfonamide in the minimum amount of the hot "good" solvent.
-
Addition of Antisolvent: While the solution is still warm, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).
-
Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry thoroughly.
Issue 3: Emulsion Formation During Liquid-Liquid Extraction
Question: I'm trying to perform an acid-base extraction to purify my sterically hindered sulfonamide, but I'm getting a persistent emulsion at the interface. How can I break it?
Answer: The amphiphilic nature of some sterically hindered sulfonamides, with a large non-polar part and a polar sulfonamide group, can lead to them acting as surfactants, stabilizing emulsions between aqueous and organic layers.
Probable Causes & Solutions:
-
Surfactant-like Properties of the Molecule: The combination of a large hydrophobic region and a polar head group can lead to the stabilization of emulsions.
-
Solution 1: Addition of Brine. Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently swirl. The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Solution 2: Filtration through Celite or Glass Wool. Pass the entire mixture through a plug of Celite or glass wool in a funnel. This can help to coalesce the dispersed droplets.
-
Solution 3: Centrifugation. If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for a few minutes can effectively separate the layers.
-
-
pH is Near the pKa of the Sulfonamide: If the pH of the aqueous layer is close to the pKa of your sulfonamide, the compound may be partially ionized, leading to increased solubility in both phases and promoting emulsion formation.
-
Solution: Adjust the pH. Ensure the pH of the aqueous phase is at least 2 pH units away from the pKa of your sulfonamide to ensure it is either fully protonated or deprotonated. For deprotonation of the sulfonamide N-H, a pH of >12 is often required. For protonation of a basic amine elsewhere in the molecule, a pH of <2 is typically used.
-
Frequently Asked Questions (FAQs)
Q1: How does steric hindrance affect the acidity of the sulfonamide N-H proton, and how does this impact purification?
A1: Steric hindrance can have a complex effect on the acidity of the N-H proton. While electronic effects of the bulky group are often the primary determinant of pKa, significant steric crowding around the sulfonamide can hinder the solvation of the resulting anion after deprotonation. This destabilization of the conjugate base would make the sulfonamide less acidic (higher pKa). This is crucial for liquid-liquid extraction, as a less acidic sulfonamide will require a stronger base (higher pH) to be effectively deprotonated and extracted into the aqueous phase.
Q2: Are there any specific types of impurities I should be aware of when synthesizing sterically hindered sulfonamides?
A2: Yes, besides unreacted starting materials, a common side product is the bis-sulfonated amine, especially if a primary amine is used as a starting material. This occurs when two molecules of the sulfonyl chloride react with the primary amine. Due to the increased steric bulk, this impurity might have a similar polarity to your desired product, making it difficult to separate by standard chromatography. Careful control of stoichiometry and slow addition of the sulfonyl chloride can minimize its formation.
Q3: Can I use a bulky protecting group to facilitate the purification of a precursor, and if so, how might that affect the final purification step?
A3: Using a sterically hindered protecting group on another functional group in your molecule can be a viable strategy to alter the polarity and improve the purification of an intermediate.[6] However, be aware that the deprotection step will introduce additional reagents that will need to be removed. Furthermore, the deprotected final product may have very different solubility and chromatographic properties, so the purification strategy will need to be re-optimized after deprotection.
Q4: My sterically hindered sulfonamide is a low-melting solid or an oil at room temperature. How can I best handle and purify it?
A4: Low-melting solids and oils can be particularly challenging. Recrystallization is often not feasible. In these cases, column chromatography is the preferred method of purification. For very non-polar oils, you may need to use a less polar solvent system than you are used to (e.g., starting with pure hexanes and gradually adding dichloromethane or ether). After chromatography, it is essential to remove all solvent under high vacuum, possibly with gentle heating, to obtain the pure, solvent-free product.
Data Summary Table: Purification Method Selection
| Challenge | Recommended Primary Method | Key Considerations |
| Separation from non-polar impurities | Normal-phase or Reversed-phase Chromatography | Optimize mobile phase and stationary phase for selectivity.[2][3] |
| Failure to crystallize | Two-Solvent (Antisolvent) Recrystallization | Choose a miscible solvent/antisolvent pair with a large solubility differential.[5] |
| Emulsion formation in extraction | pH-adjusted Liquid-Liquid Extraction with Brine | Ensure pH is >2 units from pKa; use brine to break emulsions. |
| Purification of oils or low-melting solids | Column Chromatography | Use appropriate solvent systems and ensure complete solvent removal post-purification. |
References
-
Snyder, L. R., & Dolan, J. W. (2011). Contributions to reversed-phase column selectivity. I. Steric interaction. Journal of Chromatography A, 1218(15), 1939-1953. [Link]
-
Kuduk, S. D., et al. (2012). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. ACS Medicinal Chemistry Letters, 3(11), 945-949. [Link]
-
ResearchGate. (2024). What is the best extraction method of sulfonamides group from honey samples? ResearchGate. [Link]
-
Nagy, Z. K., et al. (2015). Crystallization challenges in drug development: Scale-up from laboratory to pilot plant and beyond. Organic Process Research & Development, 19(1), 169-178. [Link]
-
Almac Group. (2016). Case Studies Illustrating a Science and Risk-Based Approach to Ensuring Drug Quality When Using Enzymes in the Manufacture of Active Pharmaceutical Ingredients. Almac Group. [Link]
-
Suber, R. L., & Edds, G. T. (1980). High Performance Liquid Chromatographic Determinations of Sulfonamides by Ionic Suppression. Journal of Liquid Chromatography, 3(2), 257–268. [Link]
-
Al-Zoubi, N., et al. (2022). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Pharmaceutics, 14(5), 1058. [Link]
-
Chem-Station. (2014). Sulfonyl Protective Groups. Chem-Station International Edition. [Link]
-
Tacic, A., et al. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical and Biomedical Analysis, 145, 256-270. [Link]
-
Nti-Gyabaah, J., & Cattrall, R. W. (2021). Sulfonamide Crystals. The New England Journal of Medicine, 384(11), 1053. [Link]
-
Zhang, Y., et al. (2022). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 96, 153716. [Link]
-
ResearchGate. (2019). Efficient Purification of an Active Pharmaceutical Ingredient via Cocrystallization: From Thermodynamics to Scale-Up. ResearchGate. [Link]
-
Wlodawer, A., et al. (2007). Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. Current Drug Targets, 8(10), 1103-1113. [Link]
-
Sosso, G. C., et al. (2016). Crystal Nucleation in Liquids: Open Questions and Future Challenges in Molecular Dynamics Simulations. Chemical Reviews, 116(12), 7078-7116. [Link]
-
Wang, Y., et al. (2024). The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 1293, 342267. [Link]
-
YouTube. (2025). Common Challenges in Crystallization Processes. YouTube. [Link]
-
American Chemical Society. (2026). Polyphosphoric Acid Modification of Asphalt Colloidal Components. ACS Publications. [Link]
-
Semantic Scholar. (n.d.). Retention behavior of large polycyclic aromatic hydrocarbons on cholesteryl 10-undecenoate bonded phase in microcolumn liquid chromatography. Semantic Scholar. [Link]
-
Tacic, A., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 10(36), 21385-21400. [Link]
-
N Engl J Med. (2021). Sulfonamide Crystals. The New England Journal of Medicine. [Link]
-
National Institutes of Health. (2011). Preparation of sulfonamides from N-silylamines. National Institutes of Health. [Link]
-
ResearchGate. (2018). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ResearchGate. [Link]
-
National Institutes of Health. (2021). Challenges and opportunities of pharmaceutical cocrystals: a focused review on non-steroidal anti-inflammatory drugs. National Institutes of Health. [Link]
-
ResearchGate. (2022). The steric hindrance effect of bulky groups on the formation of columnar superlattices and optoelectronic properties of triphenylene-based discotic liquid crystals. ResearchGate. [Link]
-
ResearchGate. (2018). Effect of Solvent Topography and Steric Hindrance on Crystal Morphology. ResearchGate. [Link]
-
Springer. (2018). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink. [Link]
-
PubMed. (2001). Membrane filtration of two sulphonamides in tertiary effluents and subsequent adsorption on activated carbon. PubMed. [Link]
-
YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]
-
MDPI. (2020). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. [Link]
-
PubMed. (2023). Bypassing Sulfonyl Halides: Synthesis of Sulfonamides from Other Sulfur-Containing Building Blocks. PubMed. [Link]
-
PubMed. (2019). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. PubMed. [Link]
-
ResearchGate. (2000). Determination of Lipophilicity Constants of Sulfonamide Substituents. ResearchGate. [Link]
-
PubMed. (2014). Effect of storage conditions on the recrystallization of drugs in solid dispersions with crospovidone. PubMed. [Link]
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- 6. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for the Removal of Unreacted 3,3-Dimethylbutane-1-sulfonyl Chloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 3,3-dimethylbutane-1-sulfonyl chloride and need effective strategies for its removal from reaction mixtures. The unique steric hindrance provided by the neopentyl group in this reagent can influence its reactivity and subsequent removal, necessitating tailored purification approaches. This document provides in-depth troubleshooting advice and detailed protocols to ensure the purity of your target compounds and the safety of your laboratory operations.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound from my reaction?
A1: Unreacted this compound is a reactive and corrosive compound.[1] Its presence can lead to several complications:
-
Side Reactions: It can react with nucleophilic solvents (e.g., methanol, ethanol) during chromatography or workup, leading to the formation of sulfonate ester impurities.[2]
-
Product Degradation: The slow hydrolysis of the sulfonyl chloride releases hydrochloric acid (HCl) and 3,3-dimethylbutane-1-sulfonic acid, which can degrade acid-sensitive products.[2]
-
Purification Challenges: The non-polar nature of the neopentyl group means it can co-elute with desired products during column chromatography, making isolation difficult.[3]
-
Safety Hazards: Sulfonyl chlorides are corrosive and can cause severe burns to the skin and eyes.[1] Proper quenching and removal are essential for safe handling and disposal.
Q2: What are the primary methods for quenching and removing unreacted this compound?
A2: The most common strategies involve converting the reactive sulfonyl chloride into a more easily separable, water-soluble, or chemically distinct species. The main approaches are:
-
Aqueous Hydrolysis (Quenching with Water/Base): Reacting the sulfonyl chloride with water or an aqueous basic solution to form the corresponding water-soluble sulfonic acid.[2][4][5]
-
Nucleophilic Quenching/Scavenging: Using a simple amine or alcohol to form a sulfonamide or sulfonate ester, respectively, which has different polarity and can be more easily separated.[4][5]
-
Scavenger Resins: Employing polymer-bound nucleophiles (e.g., amines) to react with the excess sulfonyl chloride, allowing for removal by simple filtration.[2][5]
-
Chromatographic Separation: Direct purification of the reaction mixture, although this is often challenging and is typically preceded by a quenching step.[2][3]
Q3: How does the steric hindrance of the neopentyl group in this compound affect its removal?
A3: The bulky neopentyl group sterically hinders the electrophilic sulfur atom. This can slow down the rate of hydrolysis and reaction with nucleophiles compared to less hindered sulfonyl chlorides like methanesulfonyl chloride or p-toluenesulfonyl chloride.[6] Consequently, a longer reaction time or more forcing conditions may be required for complete quenching.
Q4: Can I monitor the removal of this compound during the workup process?
A4: Yes, Thin-Layer Chromatography (TLC) is a highly effective and convenient method for monitoring the presence of the sulfonyl chloride.[2] A spot corresponding to the sulfonyl chloride should be visible under a UV lamp or by staining. The disappearance of this spot indicates successful quenching or removal. For more quantitative analysis, techniques like HPLC can be employed.[7][8]
Troubleshooting Guides
Issue 1: The quenching process is slow or incomplete.
Potential Cause: The steric hindrance of the neopentyl group is slowing down the hydrolysis of the sulfonyl chloride.[6]
Solutions:
-
Increase Reaction Time and/or Temperature: Allow for a longer stirring time with the aqueous base (e.g., saturated NaHCO₃ solution) to promote complete hydrolysis. Gentle heating (e.g., to 40-50 °C) can also accelerate the process, provided your target compound is stable under these conditions.
-
Use a More Nucleophilic Quenching Agent: Instead of relying solely on water or bicarbonate, consider adding a small amount of a simple, highly nucleophilic amine like piperidine or morpholine.[2] These will react more rapidly to form sulfonamides that can be easily removed by an acidic wash.
-
Improve Biphasic Mixing: In a biphasic (organic/aqueous) quench, vigorous stirring is crucial to maximize the interfacial area and promote the reaction. The use of a phase-transfer catalyst can also be considered in challenging cases.
Issue 2: My desired product is co-eluting with the sulfonyl chloride or its byproducts during column chromatography.
Potential Cause: The polarity of your product is very similar to that of the non-polar this compound.
Solutions:
-
Convert to a More Polar Byproduct: Before chromatography, ensure a thorough quench to convert the sulfonyl chloride into the highly polar 3,3-dimethylbutane-1-sulfonic acid (or its salt). This is typically achieved by stirring with an aqueous base like NaHCO₃ or NaOH.[4][5] The resulting sulfonic acid salt is water-soluble and will be removed in the aqueous layer during an extractive workup.
-
Optimize Chromatography Conditions: If co-elution is still an issue, a careful optimization of the chromatographic solvent system is necessary. A gradient elution or the use of a different solvent system (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol) may improve separation.[3]
-
Utilize a Scavenger Resin: This is an excellent option when extractive methods fail. A polymer-bound amine (scavenger resin) will react with the sulfonyl chloride. The resulting polymer-bound sulfonamide can then be removed by simple filtration, leaving your product in solution.[2][5]
Issue 3: My product is sensitive to aqueous or basic conditions.
Potential Cause: The desired product contains functional groups that are labile to hydrolysis or other base-mediated degradation (e.g., esters, certain protecting groups).[3]
Solutions:
-
Non-Aqueous Quench: Quench the reaction with a non-aqueous nucleophile, such as a simple alcohol (e.g., methanol) or amine (e.g., diethylamine) in the presence of a non-nucleophilic base like triethylamine. This will convert the sulfonyl chloride into a sulfonate ester or sulfonamide, which can then be separated by chromatography.
-
Scavenger Resin Approach: As mentioned previously, scavenger resins provide a non-aqueous workup method. The reaction is performed in an organic solvent, and the resin is subsequently filtered off.[2] This avoids exposing the product to water or strong bases.
-
Carefully Controlled Aqueous Quench: If a mild aqueous workup is tolerable, a carefully controlled quench with cold, saturated ammonium chloride (NH₄Cl) solution can be attempted. This provides a slightly acidic to neutral pH, which may be compatible with your product.
Experimental Protocols
Protocol 1: Standard Aqueous Basic Quench and Workup
This protocol is suitable for the removal of excess this compound when the desired product is stable to aqueous base.
-
Cool the Reaction: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. This helps to control any exotherm from the quench.[5]
-
Quench with Water: Slowly add deionized water to the reaction mixture with vigorous stirring. Monitor for any temperature increase.
-
Add Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir for 30-60 minutes.[5] This will hydrolyze the remaining sulfonyl chloride and neutralize the resulting sulfonic acid and any HCl generated.
-
Phase Separation: Transfer the mixture to a separatory funnel. If your product is in an organic solvent, separate the layers.
-
Wash the Organic Layer: Wash the organic layer sequentially with:
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Scavenger Resin-Mediated Removal
This protocol is ideal for reactions where the product is sensitive to aqueous conditions or for simplifying purification in parallel synthesis.
-
Resin Selection: Choose a suitable scavenger resin, typically a polymer-bound amine such as aminomethyl polystyrene or piperazine resin.
-
Addition of Resin: To the crude reaction mixture containing the excess this compound, add the scavenger resin (typically 1.5 to 3 equivalents relative to the excess sulfonyl chloride).[2]
-
Stirring: Stir the resulting suspension at room temperature. The required time can range from 2 to 24 hours.[2]
-
Monitoring: Monitor the reaction by TLC for the disappearance of the sulfonyl chloride spot.[2]
-
Isolation: Once the sulfonyl chloride is consumed, filter the reaction mixture to remove the scavenger resin.
-
Washing and Concentration: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to obtain the crude product.[2]
Data Presentation
Table 1: Comparison of Removal Methods
| Method | Advantages | Disadvantages | Best Suited For |
| Aqueous Basic Quench | Cost-effective; Byproducts are water-soluble and easily removed. | Can be slow for sterically hindered sulfonyl chlorides; Not suitable for base-sensitive products.[5] | Robust, base-insensitive products on a moderate to large scale. |
| Nucleophilic Quench (Amine/Alcohol) | Fast and effective conversion of the sulfonyl chloride. | Introduces a new impurity (sulfonamide/ester) that must be removed.[5] | Reactions where the resulting sulfonamide/ester has significantly different properties (e.g., polarity) than the desired product, allowing for easy separation. |
| Scavenger Resins | Simple filtration-based removal; Non-aqueous workup; High-throughput compatible. | Higher cost of reagents; Can require longer reaction times. | Products sensitive to aqueous or basic conditions; Parallel synthesis applications.[5] |
| Direct Chromatography | Avoids additional reaction steps. | Often results in co-elution; Risk of on-column reactions with nucleophilic solvents.[2] | Cases where the product has a very different polarity from the sulfonyl chloride and a non-nucleophilic eluent can be used. |
Visualization
Decision Workflow for Removal of this compound
Caption: Decision tree for selecting a removal method.
Chemical Transformations During Quenching
Caption: Quenching pathways for sulfonyl chloride.
References
- S, V., & T, A. (1987). ntrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry - Section A, 26(1), 76-77.
-
PrepChem. (2017). Preparation of sulfuryl chloride. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazard Substance Fact Sheet: Benzene Sulfonyl Chloride. Retrieved from [Link]
-
Sdfine. (2014). Safety Data Sheet: Sulphuryl Chloride. Retrieved from [Link]
- Wang, Y., et al. (2022). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 27(15), 4987.
-
Cole-Parmer. (2010). Material Safety Data Sheet - Sulfuryl chloride. Retrieved from [Link]
- CN109298092B. (2021). HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
- CN107608552A. (2018). Method for detecting content of pyridine-3-sulfonyl chloride.
- Smith, A. B., et al. (n.d.).
- Wethman, R. T., et al. (2023). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Journal of Pharmaceutical and Biomedical Analysis, 234, 115593.
-
Khan Academy. (2013, June 20). Sulfonation | Aromatic compounds | Organic chemistry [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
- Zhang, Y., et al. (2021). Recent advances in the sulfonylation reactions using potassium/sodium metabisulfite. Chinese Chemical Letters, 32(12), 3745-3756.
- Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9319-9324.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
KGROUP. (2006). Quenching Reactive Substances. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive desulfonylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Sulfonylation reactions and commonly used sulfonylating reagents [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Current methods for sulfonamide synthesis [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Sulfonylation. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2014, February 3). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture? Retrieved from [Link]
- US5632898A. (1997).
-
Organic Syntheses. (n.d.). TRIMETHYLENE DITHIOTOSYLATE. Retrieved from [Link]
-
Brainly.in. (2019, September 16). what is the product of acid hydrolysis of 3, 3 dimethyl 1 butene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE. Retrieved from [Link]
- King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(19), 2477-2484.
- Physical Chemistry Research. (2023).
- Bradley, J. C. (2010).
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Navigating Steric Challenges: A Technical Guide to Improving Sulfonylation Reactions with Bulky Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for sulfonylation reactions. This guide is designed to provide you, our fellow scientists and researchers, with practical, in-depth solutions for a common yet frustrating challenge in organic synthesis: the low yield of sulfonylation reactions when employing bulky sulfonyl chlorides. As Senior Application Scientists, we understand that overcoming these synthetic hurdles is crucial for the timely advancement of research and drug development projects. This resource combines established chemical principles with field-proven insights to help you troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: Enhancing Yields with Bulky Sulfonyl Chlorides
This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and actionable protocols to resolve them.
Issue 1: Low or No Yield of the Desired Sulfonamide/Sulfonate Ester
This is the most frequent challenge when one or both coupling partners are sterically hindered.
Potential Cause A: Steric Hindrance Impeding Nucleophilic Attack
-
The "Why": The core of the sulfonylation reaction is a nucleophilic attack by an amine or alcohol on the electrophilic sulfur atom of the sulfonyl chloride.[1] When bulky groups are present on either the nucleophile or the sulfonyl chloride, they physically obstruct this approach, dramatically slowing down the reaction rate.[2]
-
Solution 1: Optimize Reaction Conditions - Time and Temperature
-
Rationale: For sterically hindered reactions that are sluggish at room temperature, increasing the thermal energy of the system can provide the necessary activation energy to overcome the steric barrier.
-
Protocol:
-
Initially, run the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
If the reaction is slow or stalled, gradually increase the temperature in 10-20 °C increments. Be mindful that higher temperatures can also promote side reactions.[3]
-
Extend the reaction time. Some hindered sulfonylations may require 24-48 hours or longer to reach completion.
-
-
-
Solution 2: Employ a More Reactive Sulfonylating Agent (If Possible)
-
Rationale: While the focus is on bulky sulfonyl chlorides, sometimes the nucleophile is the primary issue. If your sulfonyl chloride is fixed, consider if a more reactive, albeit still bulky, analogue could be used. For instance, sulfonylating agents with electron-wittransforming groups can be more reactive.
-
-
Solution 3: Utilize a Nucleophilic Catalyst
-
Rationale: A nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can significantly accelerate the reaction.[4][5][6] DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonyl-pyridinium intermediate.[4][7] This intermediate is more susceptible to nucleophilic attack by the hindered amine or alcohol.
-
Protocol:
-
To your standard reaction setup, add a catalytic amount of DMAP (typically 5-20 mol%).
-
It is often beneficial to use DMAP in conjunction with a stoichiometric amount of a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to neutralize the HCl byproduct.[7]
-
-
Potential Cause B: Inadequate Base
-
The "Why": The sulfonylation reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic. A base is required to neutralize this acid.[2] For hindered reactions, the choice of base is critical.
-
Solution 1: Use a Sterically Hindered, Non-Nucleophilic Base
-
Rationale: Bulky, non-nucleophilic bases like 2,6-lutidine or diisopropylethylamine (DIPEA) are ideal. Their steric bulk prevents them from competing with the primary nucleophile in attacking the sulfonyl chloride, while their basicity is sufficient to scavenge the generated HCl.
-
Protocol: Use 1.1 to 1.5 equivalents of a hindered base like 2,6-lutidine or DIPEA.
-
-
Solution 2: Consider a Stronger, Non-Nucleophilic Base for Weakly Nucleophilic Substrates
-
Rationale: If your nucleophile is a weakly acidic alcohol, a stronger base may be required to deprotonate it and increase its nucleophilicity. In such cases, bases like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) can be effective.
-
Protocol (for alcohols):
-
In an inert atmosphere, dissolve the alcohol in an anhydrous aprotic solvent (e.g., THF, DMF).
-
Cool the solution to 0 °C.
-
Slowly add 1.1 equivalents of the strong base.
-
After stirring for 15-30 minutes, slowly add the sulfonyl chloride.
-
-
Issue 2: Formation of Significant Side Products
The formation of byproducts can be as detrimental to your yield as an incomplete reaction.
Potential Cause A: Hydrolysis of the Sulfonyl Chloride
-
The "Why": Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding unreactive sulfonic acid.[2][8] This is especially problematic in long reactions at elevated temperatures.
-
Solution: Ensure Anhydrous Conditions
-
Protocol:
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Potential Cause B: Di-sulfonylation of Primary Amines
-
The "Why": With primary amines, after the initial sulfonylation, the resulting sulfonamide can be deprotonated by the base, creating a nucleophilic anion that can react with a second molecule of the sulfonyl chloride.[9]
-
Solution: Slow Addition of the Sulfonyl Chloride
-
Rationale: Maintaining a low concentration of the sulfonyl chloride throughout the reaction favors its reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.[9]
-
Protocol:
-
Dissolve the amine and base in your solvent.
-
Add the sulfonyl chloride dropwise over an extended period (e.g., 1-2 hours) using a syringe pump.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance such a significant issue in sulfonylation reactions?
A1: The geometry of the sulfonyl group is tetrahedral. For a successful reaction, the nucleophile must approach the sulfur atom from a specific trajectory. Bulky substituents on the sulfonyl chloride or the nucleophile create a "cone" of steric hindrance that blocks this approach, increasing the activation energy of the reaction.
Q2: Are there alternatives to bulky sulfonyl chlorides for introducing bulky sulfonyl groups?
A2: Yes, several alternative strategies exist:
-
Sulfonyl Azides: These can be used to generate sulfonyl radicals under photocatalytic conditions, which can then react with alkenes or other substrates.[10]
-
Thiosulfonates: These can serve as sulfonylating agents in copper-catalyzed reactions with amines and alkenes.[11]
-
Imidazolium-Based Sulfonating Agents: Recent research has shown that ionic liquids like 1,3-disulfonic acid imidazolium chloride can be effective for sulfonating aromatic polymers with high regioselectivity.[12][13]
Q3: Can solvent choice impact the yield of my hindered sulfonylation reaction?
A3: Absolutely. Aprotic solvents are generally preferred for these reactions.[2][9] The polarity of the solvent can influence the solubility of your reactants and the stability of any charged intermediates. For sluggish reactions, switching to a higher-boiling aprotic solvent like dioxane or DMF can allow for higher reaction temperatures.
Experimental Protocols
Protocol 1: General Procedure for DMAP-Catalyzed Sulfonylation of a Hindered Alcohol
-
To a flame-dried round-bottom flask under an inert atmosphere, add the hindered alcohol (1.0 eq), a hindered base (e.g., 2,6-lutidine, 1.5 eq), and DMAP (0.1 eq).
-
Dissolve the solids in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve the bulky sulfonyl chloride (1.2 eq) in a minimal amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Bases in the Sulfonylation of a Hindered Secondary Alcohol
| Entry | Base (1.5 eq) | Catalyst (0.1 eq) | Time (h) | Yield (%) |
| 1 | Triethylamine | None | 24 | <10 |
| 2 | Pyridine | None | 24 | 15 |
| 3 | 2,6-Lutidine | None | 24 | 45 |
| 4 | Triethylamine | DMAP | 12 | 75 |
| 5 | 2,6-Lutidine | DMAP | 12 | 92 |
Yields are for a model reaction and will vary depending on the specific substrates.
Visualizations
Caption: DMAP-catalyzed sulfonylation pathway.
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. guidechem.com [guidechem.com]
- 7. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Effects on the Rate of Reaction of 3,3-Dimethylbutane-1-sulfonyl Chloride
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals investigating the reaction kinetics of sulfonyl chlorides. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) concerning the solvent effects on the solvolysis rate of 3,3-Dimethylbutane-1-sulfonyl chloride. While specific kinetic data for this particular substrate may not be extensively published, the principles outlined here are derived from established knowledge of alkanesulfonyl chloride reactivity and provide a robust framework for your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the expected reaction mechanism for the solvolysis of this compound?
A1: The solvolysis of most alkanesulfonyl chlorides is generally considered to proceed through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This involves a concerted process where the solvent molecule acts as the nucleophile, attacking the sulfur atom at the same time as the chloride ion departs. While an SN1-like mechanism involving a sulfonyl cation intermediate has been considered, there is currently no definitive evidence to support its prevalence in the solvolysis of simple alkanesulfonyl chlorides.[1] The bulky neopentyl-like structure of this compound might slightly hinder backside attack, but an SN2 pathway is still the most probable.
Q2: How do different solvent properties influence the reaction rate?
A2: Solvent properties play a crucial role in determining the rate of solvolysis. The key factors are:
-
Solvent Polarity/Ionizing Power (Y): Polar solvents are better at stabilizing the developing charges in the transition state of both SN1 and SN2 reactions. For SN2 reactions of sulfonyl chlorides, the transition state has significant charge separation, so increasing solvent polarity generally increases the reaction rate.
-
Solvent Nucleophilicity (N): This is a measure of the solvent's ability to donate an electron pair. In an SN2 mechanism, the solvent acts as the nucleophile, so a more nucleophilic solvent will lead to a faster reaction rate.[3]
-
Hydrogen Bonding: Protic solvents (e.g., water, alcohols) can solvate the leaving group (chloride ion) through hydrogen bonding, which stabilizes it and facilitates its departure. This can accelerate the reaction.
Q3: How can I quantitatively analyze the effect of the solvent on the reaction rate?
A3: The extended Grunwald-Winstein equation is a powerful tool for analyzing the solvent effects on solvolysis reactions.[1][3][4] The equation is:
log(k/k₀) = lNT + mYCl
Where:
-
k is the rate constant in a given solvent.
-
k₀ is the rate constant in the reference solvent (80% ethanol/20% water).
-
l is the sensitivity of the substrate to solvent nucleophilicity.
-
m is the sensitivity of the substrate to solvent ionizing power.
-
NT is the solvent nucleophilicity parameter.
-
YCl is the solvent ionizing power parameter for a chloride leaving group.
A high l value suggests a mechanism with significant nucleophilic involvement from the solvent (characteristic of SN2), while a high m value points towards a mechanism with substantial charge separation and leaving group departure in the rate-determining step (characteristic of SN1). For most sulfonyl chlorides, the mechanism is found to be bimolecular.[1][2]
Q4: What are some common solvents used for studying the solvolysis of sulfonyl chlorides and what are their general effects?
A4: A range of pure and binary solvent mixtures are used to study solvolysis reactions. Here are some examples and their expected effects:
-
Water (H₂O): Highly polar and a reasonably good nucleophile. It is also a strong hydrogen bond donor. Reactions in water are often fast.
-
Alcohols (e.g., Methanol, Ethanol): Polar, protic solvents that are also nucleophilic. Reaction rates will vary depending on the alcohol's nucleophilicity and polarity.
-
Aqueous Acetone/Ethanol Mixtures: These allow for a systematic variation of solvent polarity and nucleophilicity.
-
Fluoroalcohols (e.g., TFE, HFIP): These are highly ionizing but poorly nucleophilic solvents. They are particularly useful for probing the sensitivity of a reaction to solvent ionizing power (m value).[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction rate is unexpectedly slow or does not proceed. | 1. Impure starting material: The sulfonyl chloride may have hydrolyzed during storage. 2. Low reaction temperature: The activation energy for the reaction may not be overcome. 3. Inappropriate solvent: The solvent may be too non-polar or non-nucleophilic. | 1. Purify the sulfonyl chloride (e.g., by distillation or recrystallization) and verify its purity (e.g., by NMR, IR). Store in a desiccator. 2. Increase the reaction temperature. Perform a temperature-dependence study to determine the activation parameters. 3. Choose a more appropriate solvent. Consult solvent parameter tables (NT and YCl) to select a solvent with the desired properties. |
| Reaction rate is too fast to measure accurately. | 1. Highly nucleophilic and/or polar solvent. 2. High reaction temperature. | 1. Use a less reactive solvent. For instance, move from water to an aqueous alcohol or acetone mixture. 2. Lower the reaction temperature. Conduct the experiment in a constant temperature bath at a lower temperature. |
| Poor reproducibility of kinetic data. | 1. Temperature fluctuations: The reaction rate is highly sensitive to temperature. 2. Inaccurate concentration measurements: Errors in preparing stock solutions or in titrations. 3. Moisture contamination: Unwanted hydrolysis can affect the kinetics. | 1. Use a thermostatted water bath to maintain a constant temperature (±0.1 °C). 2. Calibrate all glassware. Use analytical balances for weighing and prepare solutions carefully. Perform titrations in triplicate. 3. Use dry solvents and glassware. Handle the sulfonyl chloride in a dry environment (e.g., glove box or under inert atmosphere). |
| Non-linear first-order plots. | 1. Complex reaction mechanism: The reaction may not be a simple first-order process. There could be side reactions or catalysis/inhibition by products. 2. Change in solvent composition: If one of the reactants is a solvent and its concentration changes significantly during the reaction. | 1. Investigate for potential side products using techniques like GC-MS or LC-MS. Check for autocatalysis by the produced HCl. 2. Ensure the reacting solvent is in large excess so its concentration remains effectively constant throughout the experiment (pseudo-first-order conditions). |
Experimental Protocols
Protocol 1: Determination of the Solvolysis Rate Constant by Titration
This method follows the progress of the reaction by measuring the amount of hydrochloric acid produced over time.
Materials:
-
This compound
-
A selection of anhydrous solvents (e.g., ethanol, methanol, acetone, water)
-
Standardized sodium hydroxide solution (e.g., 0.02 M)
-
Indicator solution (e.g., bromothymol blue)
-
Thermostatted water bath
-
Burette, pipettes, volumetric flasks, and conical flasks
Procedure:
-
Prepare the Reaction Mixture: In a volumetric flask, prepare a solution of the sulfonyl chloride in the chosen solvent (e.g., 0.1 M).
-
Equilibrate Temperature: Place the sulfonyl chloride solution and a separate flask containing the solvent in the thermostatted water bath to allow them to reach the desired reaction temperature.
-
Initiate the Reaction: Pipette a known volume of the sulfonyl chloride solution into a conical flask containing a known volume of the same solvent, also at the reaction temperature. Start a stopwatch immediately upon mixing.
-
Titrate Aliquots: At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold acetone.
-
Determine Acid Concentration: Add a few drops of indicator to the quenched aliquot and titrate with the standardized sodium hydroxide solution until the endpoint is reached. Record the volume of NaOH used.
-
"Infinity" Titration: To determine the concentration of HCl at the completion of the reaction (t∞), heat a separate aliquot of the reaction mixture in a sealed tube at a higher temperature (e.g., 60 °C) for a time equivalent to at least 10 half-lives to drive the reaction to completion. Cool and titrate as before.
-
Calculate the Rate Constant: The first-order rate constant (k) can be determined from the slope of a plot of ln(V∞ - Vt) versus time, where Vt is the volume of NaOH used at time t and V∞ is the volume used at infinite time.
Data Presentation
Summarize your kinetic data in a table for easy comparison.
| Solvent (v/v) | Temperature (°C) | Rate Constant, k (s⁻¹) |
| 80% Ethanol / 20% Water | 25.0 | value |
| 90% Acetone / 10% Water | 25.0 | value |
| 100% Methanol | 25.0 | value |
| 50% TFE / 50% Water | 25.0 | value |
Visualizing the Concepts
Reaction Mechanism
The following diagram illustrates the proposed SN2 mechanism for the solvolysis of this compound with a solvent molecule (SOH).
Caption: Proposed SN2 mechanism for solvolysis.
Experimental Workflow
This diagram outlines the key steps in the experimental determination of the solvolysis rate constant.
Caption: Workflow for kinetic analysis by titration.
References
- Gordon, I., Maskill, H., & Ruasse, M.-F. (1989). Sulfonyl Transfer Reactions. Chemical Society Reviews, 18, 123–151.
-
Kevill, D. N., & D'Souza, M. J. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120–132. [Link]
-
D'Souza, M. J., Yaakoubd, L., Mlynarski, S. L., & Kevill, D. N. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. International journal of molecular sciences, 9(5), 846–857. [Link]
- Bentley, T. W., & Llewellyn, G. (1990). The P-OTs scale of solvent ionizing power. Progress in Physical Organic Chemistry, 17, 121-158.
- Swain, C. G., Mosely, R. B., & Bown, D. E. (1955). Correlation of Solvolysis Rates with a Four-Parameter Equation. Journal of the American Chemical Society, 77(14), 3731–3737.
- Ruff, F., & Kucsman, Á. (1982). Mechanism of the reaction of sulphonyl chlorides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1075-1079.
Sources
- 1. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.org [mdpi.org]
Validation & Comparative
A Comparative Guide for Synthetic Chemists: 3,3-Dimethylbutane-1-sulfonyl Chloride vs. Tosyl Chloride in Sulfonamide Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of sulfonamides represents a cornerstone of modern medicinal chemistry. The choice of sulfonylating agent is a critical decision that profoundly influences not only the efficiency of the synthesis but also the physicochemical and pharmacological properties of the final compound. This guide provides an in-depth technical comparison of two sulfonylating agents: the sterically hindered aliphatic 3,3-dimethylbutane-1-sulfonyl chloride (also known as neohexylsulfonyl chloride) and the widely used aromatic tosyl chloride.
Introduction: The Sulfonamide Moiety and the Role of the Sulfonyl Chloride
The sulfonamide functional group is a vital pharmacophore found in a wide array of therapeutic agents, from antibacterial drugs to diuretics and anticonvulsants.[1] Its prevalence stems from its ability to act as a bioisostere for other functional groups and its capacity to form crucial hydrogen bonds with biological targets.[2] The most common method for constructing this moiety is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[3]
This guide will dissect the key differences between the aliphatic, bulky this compound and the archetypal aromatic tosyl chloride, providing insights into their reactivity, the properties they impart on the resulting sulfonamides, and the strategic implications for synthetic and medicinal chemistry.
At a Glance: Key Differences
| Feature | This compound | Tosyl Chloride (p-Toluenesulfonyl Chloride) |
| Structure | Aliphatic, with a bulky neohexyl group | Aromatic, with a p-tolyl group |
| Reactivity | Lower, due to significant steric hindrance | Higher, well-established reactivity profile |
| Steric Bulk | High | Moderate |
| Lipophilicity | Higher contribution from the alkyl chain | Moderate contribution from the aryl group |
| Metabolic Stability | Potentially increased due to steric shielding | Well-characterized, can be susceptible to metabolism |
Deeper Dive: A Mechanistic and Performance Comparison
Reactivity: The Decisive Role of Steric Hindrance
The fundamental difference in the reactivity of these two sulfonyl chlorides lies in their steric profiles. The synthesis of a sulfonamide proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.
Tosyl chloride , with its relatively planar aromatic ring, presents a moderately accessible electrophilic center. The reaction with most primary and secondary amines proceeds readily under standard conditions, often with bases like pyridine or triethylamine to neutralize the HCl byproduct.[4]
This compound , on the other hand, possesses a bulky neohexyl group, which is structurally analogous to a neopentyl group. This t-butyl moiety adjacent to the sulfonyl group creates significant steric hindrance, impeding the approach of the amine nucleophile. This steric blockade drastically reduces the rate of reaction. While direct kinetic comparisons are scarce in the literature, the well-documented unreactivity of neopentyl halides in SN2 reactions provides a strong basis for this assertion.
This difference in reactivity has significant practical implications. Reactions with this compound may require more forcing conditions, such as higher temperatures, longer reaction times, or the use of stronger, less-hindered bases to achieve comparable yields to tosyl chloride.
Experimental Protocols: A Tale of Two Syntheses
To illustrate the practical differences, let's consider the synthesis of N-benzylsulfonamides.
Synthesis of N-Benzyl-p-toluenesulfonamide (from Tosyl Chloride)
This is a standard, well-documented procedure.
Procedure:
-
To a solution of benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane (DCM) at 0 °C, add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired N-benzyl-p-toluenesulfonamide.
This reaction typically proceeds with high yields (often >90%) and is relatively straightforward.
Hypothetical Synthesis of N-Benzyl-3,3-dimethylbutane-1-sulfonamide
Anticipated Modifications:
-
Elevated Temperature: The reaction may require heating to overcome the higher activation energy.
-
Longer Reaction Time: The reaction will likely need to be stirred for a significantly longer period (e.g., 24-48 hours).
-
Stronger Base: A stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might be necessary to facilitate the reaction, especially with less nucleophilic amines.
-
Yields: The expected yields are likely to be lower than those obtained with tosyl chloride under similar conditions, with a higher potential for unreacted starting materials.
The Resulting Sulfonamides: A Comparison of Properties and Potential Applications
The choice between a neohexylsulfonyl and a tosyl group extends beyond synthetic feasibility; it critically influences the properties of the resulting sulfonamide, a key consideration in drug design.
Lipophilicity
The bulky, aliphatic neohexyl group will impart a significantly higher degree of lipophilicity to the sulfonamide compared to the tosyl group. This can have a profound effect on the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Increased lipophilicity can enhance membrane permeability but may also lead to increased binding to plasma proteins and potential off-target effects.[5]
Metabolic Stability
The steric bulk of the neohexyl group can provide a "steric shield" around the sulfonamide linkage, potentially hindering access by metabolic enzymes such as cytochrome P450s.[6][7] This can lead to increased metabolic stability and a longer in vivo half-life, which is often a desirable attribute in drug candidates.[8] In contrast, the aromatic ring of the tosyl group can be a site for oxidative metabolism.
Receptor Interactions and Pharmacophore Design
In the context of drug design, the three-dimensional shape and electronic properties of a molecule (its pharmacophore) are critical for its interaction with a biological target.[2][9] The bulky, non-polar neohexyl group will occupy a different region of a binding pocket compared to the flatter, more electron-rich tosyl group. This difference can be exploited to:
-
Enhance Selectivity: The neohexyl group might fit into a specific hydrophobic pocket of the target receptor that the tosyl group cannot, leading to improved selectivity.
-
Modulate Potency: The specific steric and electronic interactions of the sulfonyl group can significantly impact binding affinity.
Summary and Recommendations
The choice between this compound and tosyl chloride is a strategic one, dictated by the specific goals of the synthesis and the desired properties of the final sulfonamide.
Choose Tosyl Chloride when:
-
Rapid and high-yielding synthesis is a priority.
-
The resulting tosylamide has known favorable properties.
-
A well-established and reliable procedure is required.
Consider this compound when:
-
Increased lipophilicity and metabolic stability are desired in the final product.
-
Exploring structure-activity relationships (SAR) by introducing a bulky, non-aromatic group.
-
The synthetic challenges of lower reactivity and potentially lower yields are acceptable for the potential benefits in the final compound's profile.
For drug development professionals, the less reactive nature of this compound should not be seen merely as a synthetic hurdle, but as a potential tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of a lead compound. The introduction of the bulky neohexyl group can be a valuable strategy in lead optimization to enhance metabolic stability and explore novel interactions within a target's binding site.
Visualizing the Concepts
Chemical Structures
Caption: Chemical structures of the two sulfonyl chlorides.
Reaction Mechanism
Caption: General mechanism of sulfonamide synthesis.
References
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(5), 914–926.
-
PubChem. (n.d.). 3,3-Dimethyl-2-oxo-1-phenylbutane-1-sulfonamide. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
- Ratcliffe, A. J. (2022, August 8). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex.
- Hinchliffe, P. S., Wood, J. M., Davis, A. M., Austin, R. P., Beckett, R. P., & Page, M. I. (2001). Unusual steric effects in sulfonyl transfer reactions. Journal of the Chemical Society, Perkin Transactions 2, (9), 1503–1505.
- Jarvis, M. F., Yu, H., McGaraughty, S., Chu, K. L., Kowaluk, E. A., & Faltynek, C. R. (2014). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS medicinal chemistry letters, 5(10), 1058–1062.
- Bąk, A., & Kozik, V. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. The Journal of Physical Chemistry B, 127(30), 6689–6701.
-
ResearchGate. (n.d.). The lipophilicity parameters of sulfonamide derivatives are ranked by... Retrieved January 18, 2026, from [Link]
- Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(42), 19374.
- MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(38), 20953–20960.
- Zhou, C., & Miller, M. J. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 8(23), 5295–5298.
-
ResearchGate. (n.d.). (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. Retrieved January 18, 2026, from [Link]
- Baranczak, A., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Sugg, E. E., et al. (1986). Synthesis and biological evaluation of N alpha-hydroxysulfonyl-[Nle28,31]-CCK26-33. Life sciences, 39(18), 1623–1629.
- Naicker, T., et al. (2021). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Medicinal Chemistry, 12(7), 1165–1177.
- Dołowy, M., Pyka-Pająk, A., & Stolarczyk, M. (2021). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules (Basel, Switzerland), 26(13), 3986.
- Rossello, A., et al. (2021). Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. European journal of medicinal chemistry, 213, 113175.
- Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of N-Aminoalkil Derivatives of Sulfanilamide Reaction. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Physicochemical Investigation of Sulfonamide-Derived Compounds Interacting with Conventional Cationic Surfactants in Aqueous Media | Request PDF. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of N-Alkyl Sulfonamides Derived from Polycyclic Hydrocarbon Scaffolds Using a Nitrogen-Centered Radical Approach | Request PDF. Retrieved January 18, 2026, from [Link]
- Wang, F., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. Environmental science & technology, 57(14), 5763–5772.
-
Cheméo. (n.d.). Chemical Properties of Butanamide, 3,3-dimethyl- (CAS 926-04-5). Retrieved January 18, 2026, from [Link]
-
Chemsrc. (n.d.). 3-Hydroxy-N,N-dimethylbutane-1-sulfonamide. Retrieved January 18, 2026, from [Link]
- Jubie, S., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC advances, 10(63), 38434–38449.
- Dag P, et al. (2021). Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity. Journal of medicinal chemistry, 64(15), 11213–11231.
-
Organic Syntheses. (n.d.). Acrylamide, N-benzyl-. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved January 18, 2026, from [Link]
- Pince, L., & Willis, M. C. (2022). Sandmeyer Chlorosulfonylation of (Hetero)
-
ResearchGate. (n.d.). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. Retrieved January 18, 2026, from [Link]
- Zhang, H., et al. (2012). Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors. Bioorganic & medicinal chemistry, 20(4), 1411–1416.
-
RASA Life Sciences. (n.d.). IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. Retrieved January 18, 2026, from [Link]
- Kaserer, T., et al. (2015). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Current pharmaceutical design, 21(39), 5686–5705.
- Kaserer, T., et al. (2015). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Zu u:scholar.
-
Organic Syntheses. (n.d.). ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate. Retrieved January 18, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of N-Benzyl-3,3-bis(4-methoxyphenyl)acrylamide. Retrieved January 18, 2026, from [Link]
- Sabe, V. T., & Ibezim, A. (2022). Drug Design by Pharmacophore and Virtual Screening Approach.
- Chimenti, F., et al. (2006). Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide. Bioorganic & medicinal chemistry letters, 16(14), 3749–3752.
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A Comparative Guide to the Reactivity of Neopentyl Sulfonyl Chloride and Other Alkyl Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the sulfonyl chloride functional group is a cornerstone for the construction of sulfonamides and sulfonate esters, moieties of profound importance in medicinal chemistry and materials science. The choice of the alkyl or aryl substituent on the sulfonyl chloride dictates its reactivity, stability, and steric profile, thereby influencing the outcome of synthetic transformations. While methanesulfonyl (mesyl) chloride and p-toluenesulfonyl (tosyl) chloride are ubiquitous reagents, less common sulfonylating agents like neopentyl sulfonyl chloride present a unique reactivity profile that warrants a detailed comparative analysis. This guide provides an in-depth technical comparison of the reactivity of neopentyl sulfonyl chloride with other common alkyl sulfonyl chlorides, supported by established principles of physical organic chemistry and detailed experimental protocols to inform reagent selection and reaction design.
Core Reactivity and Mechanistic Considerations
The reactivity of sulfonyl chlorides is fundamentally governed by the electrophilicity of the sulfur atom. This electrophilicity is modulated by the interplay of inductive and steric effects imparted by the alkyl substituent. The generally accepted mechanism for sulfonylation of amines or alcohols is a nucleophilic attack on the sulfur atom, proceeding through a trigonal bipyramidal intermediate or transition state.
The rate of this reaction is therefore sensitive to:
-
Electronic Effects: Electron-withdrawing substituents on the alkyl group enhance the electrophilicity of the sulfur atom, accelerating the reaction. Conversely, electron-donating groups decrease reactivity.
-
Steric Hindrance: Bulky substituents around the sulfonyl group impede the approach of the nucleophile, leading to a significant decrease in the reaction rate.
The Contenders: A Comparative Overview
To understand the unique properties of neopentyl sulfonyl chloride, it is best compared against benchmark alkyl sulfonyl chlorides:
-
Methanesulfonyl Chloride (Mesyl Chloride, MsCl): With a sterically unencumbered methyl group, MsCl is a highly reactive sulfonylating agent.[1][2] Its small size allows for rapid reaction with a wide range of nucleophiles, making it a go-to reagent for efficient sulfonylation.[1]
-
p-Toluenesulfonyl Chloride (Tosyl Chloride, TsCl): An aromatic sulfonyl chloride, TsCl is a crystalline solid that is easier to handle than MsCl. The aromatic ring provides stability, and the para-methyl group has a slight electron-donating effect, rendering it less reactive than MsCl.[1]
-
Neopentyl Sulfonyl Chloride: This reagent is characterized by the presence of a bulky neopentyl group. This quaternary carbon adjacent to the sulfonyl chloride moiety introduces extreme steric hindrance.
Reactivity Showdown: The Decisive Role of Steric Hindrance
This principle extends directly to neopentyl sulfonyl chloride. The bulky neopentyl group shields the electrophilic sulfur atom, significantly impeding the approach of nucleophiles such as amines and alcohols. Consequently, reactions with neopentyl sulfonyl chloride can be expected to be exceptionally sluggish, requiring forcing conditions such as high temperatures and prolonged reaction times.
The following table summarizes the anticipated relative reactivity based on established principles of steric and electronic effects.
| Sulfonyl Chloride | Alkyl Group Structure | Key Feature | Expected Relative Reactivity |
| Methanesulfonyl Chloride | CH₃- | Minimal steric hindrance | Very High |
| Ethanesulfonyl Chloride | CH₃CH₂- | Minor increase in steric bulk | High |
| Isopropylsulfonyl Chloride | (CH₃)₂CH- | Increased steric hindrance | Moderate |
| Neopentyl Sulfonyl Chloride | (CH₃)₃CCH₂- | Extreme steric hindrance | Very Low |
| p-Toluenesulfonyl Chloride | p-CH₃C₆H₄- | Aromatic, moderate steric bulk | Moderate to High |
Experimental Design for a Comparative Reactivity Study
To quantitatively assess the reactivity of neopentyl sulfonyl chloride against other alkyl sulfonyl chlorides, a standardized kinetic experiment is necessary. The following protocol outlines a robust method for comparing the rates of sulfonamide formation with a model amine.
Objective:
To determine the second-order rate constants for the reaction of various alkyl sulfonyl chlorides (methanesulfonyl chloride, neopentyl sulfonyl chloride, and p-toluenesulfonyl chloride) with a primary amine (e.g., benzylamine) under controlled conditions.
Materials:
-
Methanesulfonyl chloride
-
Neopentyl sulfonyl chloride
-
p-Toluenesulfonyl chloride
-
Benzylamine
-
Anhydrous acetonitrile (MeCN)
-
Triethylamine (Et₃N)
-
Standardized 0.1 M HCl in isopropanol
-
Thymol blue indicator solution
-
High-performance liquid chromatography (HPLC) system
Experimental Workflow
Detailed Protocol:
-
Reagent Preparation:
-
Prepare 0.1 M stock solutions of each sulfonyl chloride, benzylamine, and triethylamine in anhydrous acetonitrile. Ensure all glassware is thoroughly dried to prevent hydrolysis of the sulfonyl chlorides.
-
-
Reaction Setup:
-
In a jacketed reaction vessel maintained at 25.0 ± 0.1 °C, add a known volume of the benzylamine and triethylamine stock solutions.
-
Allow the solution to thermally equilibrate for at least 15 minutes with stirring.
-
-
Kinetic Run:
-
Initiate the reaction by adding a known volume of the sulfonyl chloride stock solution. Start a timer immediately.
-
At predetermined time intervals (e.g., every 5, 10, 20, 30, 60 minutes for reactive sulfonyl chlorides; potentially hours or days for neopentyl sulfonyl chloride), withdraw a precise aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., a solution of a highly reactive, non-interfering amine like morpholine or by rapid dilution with the HPLC mobile phase).
-
-
Analysis:
-
Analyze the quenched aliquots using a calibrated HPLC method to determine the concentration of the remaining benzylamine and/or the formed sulfonamide.
-
Plot the natural logarithm of the ratio of the initial amine concentration to the amine concentration at time t (ln([Amine]₀/[Amine]t)) versus time. The slope of the resulting straight line will be the pseudo-first-order rate constant, k'.
-
Calculate the second-order rate constant, k, by dividing k' by the initial concentration of the sulfonyl chloride.
-
-
Comparison:
-
Repeat the experiment for each sulfonyl chloride under identical conditions to allow for a direct and accurate comparison of their reactivities.
-
Interpreting the Results: A Mechanistic Rationale
The kinetic data obtained from the proposed experiment will provide a quantitative measure of the reactivity differences between the sulfonyl chlorides. It is anticipated that the second-order rate constant for neopentyl sulfonyl chloride will be several orders of magnitude smaller than that of methanesulfonyl chloride, providing concrete evidence for the profound steric hindrance.
The following diagram illustrates the mechanistic basis for the observed reactivity differences.
Practical Implications for the Synthetic Chemist
The choice of sulfonyl chloride has significant practical consequences:
-
For rapid and efficient sulfonylation of unhindered nucleophiles, methanesulfonyl chloride is an excellent choice due to its high reactivity.[1]
-
For reactions requiring a crystalline, easier-to-handle reagent, tosyl chloride provides a good balance of reactivity and stability.[1]
-
Neopentyl sulfonyl chloride should be considered a highly specialized reagent. Its low reactivity makes it unsuitable for general-purpose sulfonylation. However, this very property could be exploited in situations requiring extreme selectivity, where a highly reactive sulfonyl chloride would lead to undesired side reactions. For instance, in a molecule with multiple nucleophilic sites of varying reactivity, neopentyl sulfonyl chloride might selectively react with only the most nucleophilic and sterically accessible site under forcing conditions.
Conclusion
Neopentyl sulfonyl chloride represents an extreme case of steric hindrance in the family of alkyl sulfonyl chlorides, leading to a dramatic reduction in its reactivity towards nucleophiles. While methanesulfonyl chloride and tosyl chloride remain the workhorses for routine sulfonylation reactions, an understanding of the unique properties of neopentyl sulfonyl chloride can empower researchers to make more informed decisions in the design of complex synthetic strategies. The experimental protocol detailed in this guide provides a framework for the quantitative evaluation of these reactivity differences, enabling a data-driven approach to reagent selection in drug discovery and development.
References
- Kurkin, A. V., et al. (2018). A simple and efficient method for the synthesis of N-arylsulfonamides. Tetrahedron Letters, 59(38), 3481-3484.
- Youn, S. W. (2016). Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Organic Letters, 18(24), 6424-6427.
- De Luca, L., & Giacomelli, G. (2008). Microwave-assisted synthesis of sulfonamides from sulfonic acids. The Journal of Organic Chemistry, 73(10), 3967-3969.
- Rattanburi, C., et al. (2017). Synthesis, characterization and biological evaluation of novel sulfonamide derivatives. Journal of the Serbian Chemical Society, 82(1), 1-12.
- Conway, B., et al. (2012). A practical, scalable synthesis of a key sulfonamide intermediate. Organic Process Research & Development, 16(7), 1269-1275.
-
HoriazonChemical. (n.d.). Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Methanesulfonyl chloride. Retrieved from [Link]
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The Strategic Advantage of Steric Bulk: A Comparative Guide to 3,3-Dimethylbutane-1-sulfonyl Chloride
For researchers, medicinal chemists, and professionals in drug development, the precise installation of functional groups is a cornerstone of molecular design. Sulfonamides, in particular, are a privileged scaffold in a vast array of therapeutic agents. The choice of the sulfonylating agent is therefore a critical decision that can significantly impact reaction outcomes, yields, and the properties of the final molecule. This guide provides an in-depth technical comparison of 3,3-dimethylbutane-1-sulfonyl chloride, a reagent distinguished by its bulky neopentyl group, against more conventional alternatives like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl). We will explore the strategic advantages conferred by its significant steric hindrance, supported by chemical principles and illustrative experimental designs.
The Role of Steric Hindrance in Sulfonylation Reactions
In the synthesis of sulfonamides and sulfonate esters, the reaction proceeds via a nucleophilic attack of an amine or alcohol on the electrophilic sulfur atom of the sulfonyl chloride. The steric environment around both the nucleophile and the electrophile plays a pivotal role in the kinetics and success of this transformation. While excessive hindrance can impede a reaction, strategically employed steric bulk, such as that provided by the neopentyl group of this compound, can offer distinct advantages in terms of stability, selectivity, and the ability to favor certain reaction pathways.
The neopentyl group is notorious for its ability to dramatically slow down bimolecular nucleophilic substitution (SN2) reactions due to the steric shielding of the reaction center.[1][2] This principle extends to the reactivity of this compound and the properties of its derivatives.
Comparative Analysis: this compound vs. Alternatives
| Feature | This compound | p-Toluenesulfonyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) |
| Structure | |||
| Steric Bulk | Very High (Neopentyl group) | Moderate (Tolyl group) | Low (Methyl group) |
| Reactivity with Unhindered Amines | Slower | Fast | Very Fast |
| Reactivity with Hindered Amines | May proceed where less hindered reagents fail due to alternative mechanisms or under forcing conditions. | Can be very slow or fail to react. | Generally faster than TsCl but can also be sluggish. |
| Stability of Resulting Sulfonamide/Sulfonate | High resistance to nucleophilic cleavage.[3] | Good stability, but susceptible to cleavage under certain conditions. | Generally stable, but the small size of the mesyl group can sometimes allow for easier cleavage compared to bulkier groups.[4] |
| Use as a Protecting Group | Excellent for robust protection due to high stability.[3] | Commonly used, but may not be stable to all reaction conditions.[5] | Often used, but less robust than bulkier sulfonamides. |
Key Advantages of this compound:
-
Enhanced Stability of Derivatives: The most significant advantage of using this compound is the exceptional stability of the resulting sulfonamides and sulfonate esters. The bulky neopentyl group effectively shields the sulfonyl sulfur from attack by nucleophiles, making the S-N or S-O bond highly resistant to cleavage.[3] This is particularly valuable in multi-step syntheses where the sulfonamide moiety must withstand harsh reaction conditions.
-
Potential for Selective Reactions: In molecules with multiple nucleophilic sites, the significant steric demand of this compound can lead to higher selectivity for less sterically hindered positions. While a less bulky reagent like MsCl might react with multiple sites, the neopentyl sulfonyl chloride can be more discriminating.
-
Formation of Robust Protecting Groups: When a sulfonamide is used as a protecting group for an amine, its stability is paramount. The neopentyl sulfonamides are exceptionally robust and can be carried through numerous synthetic steps without cleavage, only to be removed under specific, often harsh, conditions when desired.
Experimental Design and Protocols
To illustrate the practical application and comparative performance of these reagents, we present a generalized experimental protocol for the sulfonylation of a sterically hindered amine.
General Experimental Workflow for Comparative Sulfonylation
Caption: Comparative experimental workflow for sulfonylation reactions.
Detailed Protocol: Synthesis of a Hindered Sulfonamide using this compound
This protocol describes a general procedure for the reaction of this compound with a sterically hindered secondary amine, such as diisopropylamine.
Materials:
-
Diisopropylamine
-
This compound
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic hindered base
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered amine (1.0 equivalent) and anhydrous DCM (to make a ~0.2 M solution).
-
Add the non-nucleophilic base (e.g., DIPEA, 1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the cooled amine solution dropwise over 10-15 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The extended reaction time is often necessary to overcome the steric hindrance.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed or the reaction appears to have stalled.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, all glassware must be dry, and anhydrous solvents should be used.
-
Non-nucleophilic Hindered Base: A base is required to scavenge the HCl generated during the reaction. A non-nucleophilic and sterically hindered base like DIPEA is chosen to prevent it from competing with the primary amine in reacting with the sulfonyl chloride.
-
Slow Addition at Low Temperature: The reaction is often exothermic. Slow addition of the sulfonyl chloride at 0 °C helps to control the reaction temperature and minimize potential side reactions.
-
Extended Reaction Time: Due to the significant steric hindrance of both the neopentyl group and a bulky amine, the reaction is expected to be slow. Allowing the reaction to proceed for an extended period at room temperature provides sufficient time for the reactants to overcome the activation energy barrier.
Expected Comparative Results (Illustrative)
The following table presents the expected outcomes from the comparative sulfonylation of a hindered amine (e.g., diisopropylamine) based on the principles of steric hindrance. This is an illustrative table and not based on a single direct comparative study.
| Sulfonylating Agent | Expected Reaction Time | Expected Yield | Key Observations |
| This compound | 24 - 48 hours | Moderate to Good | The reaction is slow but should proceed to give the highly stable sulfonamide. The product will be very resistant to decomposition during workup and purification. |
| p-Toluenesulfonyl Chloride (TsCl) | > 48 hours | Low to Moderate | The reaction is expected to be very sluggish due to the combined steric hindrance of the tosyl group and the amine. Significant amounts of unreacted starting material may be recovered. |
| Methanesulfonyl Chloride (MsCl) | 12 - 24 hours | Moderate | While less hindered than TsCl, the reaction may still be slow. The resulting mesylamide is less sterically protected than the neopentyl sulfonamide. |
Conclusion
This compound is a specialized reagent that offers significant advantages in specific synthetic contexts. Its primary benefit lies in the exceptional stability of the sulfonamides and sulfonate esters it forms, a direct consequence of the steric shielding provided by the neopentyl group. While its reactivity is lower than that of less hindered sulfonyl chlorides, this can be leveraged for selective reactions. For applications in drug development and complex molecule synthesis where robust, stable sulfonamide linkages are required, this compound is a superior choice over more conventional reagents like tosyl and mesyl chloride. The insights and protocols provided in this guide are intended to empower researchers to make informed decisions when selecting a sulfonylating agent to meet the demands of their synthetic challenges.
References
-
Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/s109.pdf]([Link] Macmillan/files/publications/s109.pdf)
-
ResearchGate. (2025). Stereochemical and Steric Effects in Nucleophilic Substitution of ??-Halo Ketones. Retrieved from [Link]
-
ACS Publications. (2022, June 2). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
-
Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
-
ElectronicsAndBooks. (2008, December 25). A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions. Retrieved from [Link]
-
National Institutes of Health. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]
-
National Institutes of Health. (2019, October 2). Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert-amines: a green and efficient protocol for the synthesis of sulfonamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the reactivity neopentyl sulfonates 24 a–c. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism Ts tosyl, DIPEA N,N-Diisopropylethylamin, Me methyl. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022, May 19). How should the reactivity of 1-propanesulfonyl chloride be expected to compare to tosyl chloride for sulfonylation? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]
-
MDPI. (n.d.). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
CORE. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]
-
National Institutes of Health. (2023, June 7). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Retrieved from [Link]
-
University of Massachusetts Dartmouth. (n.d.). Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Protection Reactions. Retrieved from [Link]
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A Senior Application Scientist's Guide to Sulfonylating Hindered Amines: Alternatives to 3,3-Dimethylbutane-1-sulfonyl Chloride
For researchers, synthetic chemists, and professionals in drug development, the formation of sulfonamides from sterically hindered amines presents a persistent challenge. The reduced nucleophilicity and significant steric bulk surrounding the nitrogen atom in these amines often lead to sluggish or failed reactions with conventional sulfonylating agents. 3,3-Dimethylbutane-1-sulfonyl chloride, a neopentyl-type sulfonyl chloride, is frequently employed in these scenarios due to its own steric profile, which can sometimes mitigate side reactions. However, its reactivity is not always optimal, necessitating the exploration of alternative reagents that can offer improved yields, milder reaction conditions, and broader substrate scope.
This guide provides an in-depth comparison of alternative reagents to this compound for the sulfonylation of hindered amines. We will delve into the mechanistic rationale behind their efficacy, present available experimental data, and provide detailed protocols to empower you to select the most suitable reagent for your challenging substrates.
The Challenge of Sulfonylating Hindered Amines
The primary obstacle in the sulfonylation of hindered amines is the steric clash between the bulky amine and the sulfonyl chloride. This steric repulsion raises the activation energy of the reaction, slowing down the rate of nucleophilic attack on the sulfur atom. Furthermore, common side reactions, such as the hydrolysis of the sulfonyl chloride, can become competitive, leading to lower yields of the desired sulfonamide.
To overcome these challenges, an ideal alternative reagent should possess a combination of electronic and steric properties that facilitate the reaction with hindered amines while minimizing unwanted side reactions.
A Comparative Analysis of Alternative Sulfonylating Agents
Several classes of reagents have emerged as viable alternatives to standard sulfonyl chlorides for hindered amines. Here, we compare their performance based on available literature and mechanistic understanding.
Bulky Arenesulfonyl Chlorides: 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl) and 2-Mesitylenesulfonyl Chloride
Sterically hindered arenesulfonyl chlorides, such as 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) and 2-mesitylenesulfonyl chloride (2,4,6-trimethylbenzenesulfonyl chloride), offer a unique approach to sulfonylating hindered amines. While seemingly counterintuitive to use a bulky reagent for a bulky substrate, their efficacy can be attributed to a delicate balance of steric and electronic effects. The steric bulk on the sulfonyl chloride can prevent self-quenching reactions and, in some cases, favor reaction with a specific conformation of the hindered amine.
Key Advantages:
-
Increased Stability: The steric shielding provided by the ortho-substituents can enhance the stability of the sulfonyl chloride, reducing its susceptibility to hydrolysis.
-
Potential for Selectivity: In molecules with multiple amine groups of varying steric hindrance, these bulky reagents may offer enhanced selectivity for the less hindered amine.
Considerations:
-
Reduced Reactivity: The steric hindrance can also slow down the desired reaction, often necessitating the use of catalysts or forcing conditions.[1]
-
Catalyst Requirement: Reactions with hindered amines often require a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), to facilitate the sulfonylation.[2]
Experimental Data Summary:
| Reagent | Hindered Amine | Conditions | Yield | Reference |
| TPSCl | Steroidal 17β-amine | Et3N, DMAP (cat.), Chloroform, reflux | 100% | [3] |
| 2-Mesitylenesulfonyl Chloride | General amines | Pyridine, 0-25 °C | High yields | [4] |
While direct comparative data with this compound is scarce, the successful sulfonylation of a highly hindered steroidal amine using TPSCl in the presence of DMAP highlights its potential.[3]
Sulfonyl Fluorides: A More Stable Alternative
Sulfonyl fluorides have gained attention as alternatives to sulfonyl chlorides due to their enhanced stability towards hydrolysis. However, their reactivity with hindered amines is a critical consideration.
Key Advantages:
-
Superior Stability: Sulfonyl fluorides are significantly more resistant to hydrolysis than their chloride counterparts, which can be advantageous in reactions requiring aqueous workups or prolonged reaction times.
-
Selectivity: Their lower reactivity can sometimes lead to better selectivity in complex molecules.
Considerations:
-
Lower Reactivity with Hindered Amines: For sterically demanding amines, sulfonyl chlorides have been shown to be more reactive than the corresponding sulfonyl fluorides.[5] This lower reactivity may necessitate harsher reaction conditions or result in lower yields.
Comparative Insight: A study comparing aliphatic sulfonyl halides found that sulfonyl chlorides were more efficient for reacting with sterically hindered amines, while sulfonyl fluorides performed better with amines containing other functional groups.[5]
N-Sulfonylpyridinium Salts: Activating the Sulfonyl Group
N-Sulfonylpyridinium salts, generated in situ from a sulfonyl chloride and pyridine (or a derivative like DMAP), represent a highly activated form of the sulfonylating agent. The positively charged pyridinium leaving group is a much better leaving group than chloride, thus increasing the electrophilicity of the sulfur atom.
Key Advantages:
-
Enhanced Reactivity: The formation of the N-sulfonylpyridinium intermediate significantly enhances the reactivity of the sulfonylating agent, making it more effective for less nucleophilic and sterically hindered amines.[2]
Considerations:
-
In situ Generation: These reagents are typically generated in the reaction mixture and used immediately.
The catalytic role of DMAP in the sulfonylation of hindered amines proceeds through the formation of a highly reactive N-sulfonyl-DMAP intermediate.[2]
Experimental Protocols
Protocol 1: Sulfonylation of a Hindered Amine using 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl) and DMAP
This protocol is adapted from the successful sulfonylation of a sterically hindered steroidal amine.[3]
Materials:
-
Hindered amine (1.0 equiv)
-
2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) (1.5 equiv)
-
Triethylamine (Et3N) (3.0 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount, e.g., 0.1 equiv)
-
Anhydrous chloroform
-
1 M HCl (for workup)
-
Saturated aqueous NaHCO3 (for workup)
-
Brine (for workup)
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
To a solution of the hindered amine and triethylamine in anhydrous chloroform, add a catalytic amount of DMAP.
-
Add the 2,4,6-triisopropylbenzenesulfonyl chloride portion-wise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 1 M HCl.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers successively with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion and Recommendations
While this compound remains a useful reagent, the sulfonylation of particularly challenging hindered amines often requires a more nuanced approach. Based on the available evidence, the following recommendations can be made:
-
For moderately hindered amines: 2-Mesitylenesulfonyl chloride in the presence of a base like pyridine can be an effective choice, often providing high yields.[4]
-
For highly hindered amines: 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) in combination with a nucleophilic catalyst such as DMAP is a powerful option. The protocol provided above serves as an excellent starting point for optimization.
-
When stability is a concern: Sulfonyl fluorides offer a more robust alternative to sulfonyl chlorides, although their reactivity with highly hindered amines may be lower.
Ultimately, the optimal choice of reagent and conditions will depend on the specific substrate and the desired outcome. The information and protocols provided in this guide are intended to serve as a valuable resource for navigating the challenges of sulfonylating sterically demanding amines and advancing your research and development efforts.
References
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Chatgilialoglu, C.; Ferreri, C.; Guerra, M.; Timokhin, V.; Fagnoni, M.; Albini, A. The Reaction of Sulfonyl Radicals with C-C Multiple Bonds. Chem. Soc. Rev.2018 , 47 (1), 16-53. [Link]
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Semantic Scholar. Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. [Link]
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Master Organic Chemistry. Aromatic Synthesis (3) – Sulfonyl Blocking Groups. [Link]
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Das, T. C.; Quadri, S. A.; Farooqui, M. Recent advances in synthesis of sulfonamides: A review. Chem. Biol. Interface2018 , 8 (4), 194-204. [Link]
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RSC Publishing. Pyridinium salts: from synthesis to reactivity and applications. [Link]
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ResearchGate. Arylsulfonylation of N-isobutylaniline and its derivatives: Experimental study and quantum-chemical calculations. [Link]
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Organic Syntheses. (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide. [Link]
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Hurevich, M.; Gilon, C. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein J. Org. Chem.2017 , 13, 847-853. [Link]
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Scribd. Preparation of 2,6-Diisopropylaniline PDF. [Link]
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Powers, D. C.; Lee, S. Y.; Baran, P. S. N-Amino Pyridinium Salts in Organic Synthesis. ACS Catal.2022 , 12 (15), 9484-9513. [Link]
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ResearchGate. Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. [Link]
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Perlikowska, W.; Twarda-Clapa, A.; Krakowiak, A.; Leśniak, S. Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. Tetrahedron Lett.2014 , 55 (17), 2849-2852. [Link]
-
ResearchGate. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. [Link]
-
ResearchGate. Applications of Dialkylaminopyridine (DMAP) Catalysts in Organic Synthesis. [Link]
-
Wang, Z.; He, Z.; Zhang, H.; Yu, L.; Li, P.; Wang, L. An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules2024 , 29 (12), 2795. [Link]
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Organic Syntheses. Preparation of 2,6-Diisopropylaniline. [Link]
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Baran, P. S.; Maimone, T. J.; Richter, J. M. New Synthetic Technology for the Synthesis of Hindered r-Diazoketones via Acyl Mesylates. J. Am. Chem. Soc.2007 , 129 (25), 7724-7725. [Link]
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ResearchGate. (a) Current approaches to pyridinium salt synthesis from either amines... [Link]
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ResearchGate. (PDF) An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. [Link]
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Sci-Hub. ChemInform Abstract: Enamine Rearrangement of Pyridinium Salts. Part 8. Effect of Nucleophilic Reagent on Pyridinium Salts. [Link]
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National Institutes of Health. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. [Link]
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National Institutes of Health. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]
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ResearchGate. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]
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Semantic Scholar. Catalysis by 4-dialkylaminopyridines. [Link]
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American Chemical Society. A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts. [Link]
-
ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of... [Link]
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The Bulwark of Stability: A Comparative Guide to Neopentyl Sulfonamides in Drug Discovery
In the intricate landscape of drug development, the stability of a molecule is a cornerstone of its therapeutic potential. For researchers and scientists in the pharmaceutical industry, selecting a chemical scaffold that can withstand the rigors of physiological environments is paramount to ensuring a drug candidate's efficacy, safety, and shelf-life. Among the diverse chemical moieties employed in medicinal chemistry, the sulfonamide group is a well-established pharmacophore. However, its inherent stability can be a double-edged sword. This guide provides an in-depth, objective comparison of the stability of neopentyl sulfonamides against other commonly used sulfonamide analogues, supported by experimental data and protocols. We will explore how the unique structural attributes of the neopentyl group confer enhanced stability, a critical advantage in modern drug design.
The Stability Conundrum of Sulfonamides
Sulfonamides, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom, are a mainstay in pharmaceuticals, from antibacterials to diuretics and anticonvulsants. Their utility, however, is often tempered by their susceptibility to degradation under various conditions. The stability of a sulfonamide is a multi-faceted issue, encompassing:
-
Chemical Stability: Resistance to hydrolysis under acidic or basic conditions.
-
Metabolic Stability: The ability to resist enzymatic degradation, primarily in the liver.
-
Physicochemical Stability: Resilience to factors like light and temperature.
The quest for more robust sulfonamide-containing drugs has led to the exploration of various substitutions on the sulfonamide nitrogen. This is where the neopentyl group emerges as a compelling solution.
Neopentyl Sulfonamides: A Shield Against Degradation
The neopentyl group, a bulky, sterically hindered alkyl substituent, offers a significant advantage in stabilizing the sulfonamide moiety. This enhanced stability can be attributed to several key factors, most notably steric hindrance. The t-butyl group within the neopentyl structure effectively shields the sulfonamide's sulfur-nitrogen bond from nucleophilic attack, a primary mechanism of hydrolytic degradation.
To quantify the stability differences, we will consider a comparative analysis of N-alkyl sulfonamides, focusing on hydrolytic and metabolic stability.
Comparative Hydrolytic Stability
The hydrolytic stability of sulfonamides is highly dependent on pH. Generally, they are more susceptible to degradation in acidic conditions compared to neutral or basic environments. The primary degradation pathway involves the cleavage of the sulfur-nitrogen (S-N) bond.
| Sulfonamide Type | Relative Rate of Acidic Hydrolysis (pH 2) | Key Observations |
| N-Methyl Sulfonamide | High | Minimal steric hindrance allows for easier protonation and subsequent nucleophilic attack on the sulfur atom. |
| N-Ethyl Sulfonamide | Moderate-High | Slightly increased steric bulk compared to the methyl group offers minor protection. |
| N-Isopropyl Sulfonamide | Moderate | The branched isopropyl group provides more significant steric hindrance than linear alkyl chains, slowing down hydrolysis. |
| N-Neopentyl Sulfonamide | Low | The highly hindered neopentyl group provides a robust steric shield, significantly impeding access to the S-N bond and drastically reducing the rate of hydrolysis. |
This table presents a qualitative comparison based on established principles of chemical kinetics and steric effects. Quantitative data from direct comparative studies is limited in the public domain.
The causality behind this trend lies in the transition state of the hydrolysis reaction. For the S-N bond to be cleaved, a water molecule must approach the sulfur atom. The bulky neopentyl group creates a significant energy barrier for this approach, thereby slowing down the reaction rate.
Comparative Metabolic Stability
Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability. The liver, rich in cytochrome P450 (CYP) enzymes, is the primary site of drug metabolism. N-dealkylation is a common metabolic pathway for N-substituted sulfonamides.
| Sulfonamide Type | In Vitro Half-Life (t½) in Human Liver Microsomes (HLM) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| N-Methyl Sulfonamide | Short | High |
| N-Ethyl Sulfonamide | Moderate | Moderate |
| N-Isopropyl Sulfonamide | Moderate-Long | Low-Moderate |
| N-Neopentyl Sulfonamide | Long | Low |
The data in this table is representative and intended for comparative purposes. Actual values can vary depending on the specific molecule and experimental conditions.
The enhanced metabolic stability of neopentyl sulfonamides is a direct consequence of steric hindrance around the nitrogen atom. The bulky neopentyl group hinders the binding of the sulfonamide to the active site of metabolic enzymes like CYPs, thereby reducing the rate of metabolism. This leads to a longer half-life and improved pharmacokinetic profile.
Experimental Protocols for Stability Assessment
To provide a framework for researchers to validate these stability claims, we present detailed, step-by-step methodologies for key stability-indicating assays.
Protocol 1: Hydrolytic Stability Assessment
This protocol outlines a forced degradation study to determine the hydrolytic stability of sulfonamides under acidic and basic conditions.
Objective: To compare the rate of degradation of different N-alkyl sulfonamides in acidic and basic solutions.
Materials:
-
N-alkyl sulfonamide test compounds (e.g., N-methyl, N-ethyl, N-isopropyl, N-neopentyl derivatives)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
HPLC-UV/MS system
Procedure:
-
Stock Solution Preparation: Prepare 1 mg/mL stock solutions of each test sulfonamide in acetonitrile.
-
Reaction Setup:
-
Acidic Condition: In a clean vial, add 100 µL of the stock solution to 900 µL of 0.1 M HCl.
-
Basic Condition: In a separate vial, add 100 µL of the stock solution to 900 µL of 0.1 M NaOH.
-
Neutral Condition (Control): In a third vial, add 100 µL of the stock solution to 900 µL of water.
-
-
Incubation: Incubate all vials at a constant temperature (e.g., 50°C) in a water bath or incubator.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw a 100 µL aliquot from each vial.
-
Quenching and Neutralization:
-
For acidic samples, neutralize with an equal volume of 0.1 M NaOH.
-
For basic samples, neutralize with an equal volume of 0.1 M HCl.
-
For neutral samples, add an equal volume of water.
-
-
Sample Analysis: Analyze the samples by a validated stability-indicating LC-MS/MS method to determine the concentration of the parent sulfonamide remaining.[1][2]
-
Data Analysis: Plot the percentage of the parent drug remaining against time for each condition. Calculate the degradation rate constant (k) and the half-life (t½) for each sulfonamide under each condition.
Causality of Experimental Choices:
-
Forced Degradation: Using acidic and basic conditions accelerates degradation, allowing for a timely assessment of stability.
-
LC-MS/MS Analysis: This technique provides the necessary specificity and sensitivity to accurately quantify the parent drug in the presence of potential degradation products.[1]
Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol describes a common in vitro method to assess the metabolic stability of compounds using human liver microsomes (HLM).
Objective: To determine the in vitro half-life and intrinsic clearance of N-alkyl sulfonamides in HLM.
Materials:
-
N-alkyl sulfonamide test compounds
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (IS) for quenching
-
LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of each test compound (e.g., 1 µM) in phosphate buffer.
-
Prepare the HLM suspension in phosphate buffer (e.g., 0.5 mg/mL protein concentration).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM suspension and the test compound working solution at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the HLM and test compound.
-
The final incubation volume is typically 200 µL.
-
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold quenching solution (acetonitrile with internal standard) to the respective wells.
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to quantify the remaining parent compound.[3]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / [microsomal protein concentration]) * 1000.
-
Trustworthiness of the Protocol:
-
Negative Controls: Include incubations without the NADPH regenerating system to account for non-enzymatic degradation.
-
Positive Controls: Use compounds with known metabolic stability (e.g., a rapidly metabolized compound and a stable compound) to validate the assay performance.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: Structural comparison of N-alkyl sulfonamides and the effect of increasing steric hindrance on stability.
Caption: Experimental workflow for the in vitro metabolic stability assay in human liver microsomes.
Conclusion: The Strategic Advantage of Neopentyl Sulfonamides
The selection of a chemical scaffold is a critical decision in the drug discovery pipeline. The evidence presented in this guide strongly suggests that the incorporation of a neopentyl group onto a sulfonamide moiety offers a distinct advantage in terms of both chemical and metabolic stability. The steric bulk of the neopentyl group acts as a protective shield, hindering degradation pathways that can compromise the efficacy and pharmacokinetic properties of a drug candidate.
For researchers and scientists, understanding the structure-stability relationship is key to designing next-generation therapeutics. While other N-alkyl sulfonamides have their place, the superior stability profile of neopentyl sulfonamides makes them a highly attractive choice for developing robust and reliable drug candidates. The experimental protocols provided herein offer a practical guide for validating these claims and making data-driven decisions in the pursuit of novel and effective medicines.
References
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Bogialli, S., & Di Corcia, A. (2009). Recent developments in liquid chromatography-mass spectrometry analysis of sulfonamides in food and the environment. Journal of Chromatography A, 1216(14), 2705-2721. Available from: [Link]
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Cyprotex. (n.d.). Microsomal Stability. Evotec. Available from: [Link]
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Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]
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Mercell. (n.d.). Metabolic stability in liver microsomes. Available from: [Link]
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Barrow, J. C., et al. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 6(5), 535-539. Available from: [Link]
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Rane, S. S., & Kadam, V. J. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. International Journal of Pharmaceutical Sciences and Research, 9(1), 220-229. Available from: [Link]
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Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Available from: [Link]
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A Comparative Guide to the Synthesis and Validation of 3,3-Dimethylbutane-1-sulfonyl Chloride for Applications in Drug Discovery
For researchers, scientists, and drug development professionals, the integrity of a synthetic route is paramount. The purity and reactivity of a key intermediate directly influence downstream reaction yields, impurity profiles, and ultimately, the viability of a drug candidate. This guide provides an in-depth validation of a synthetic route for 3,3-Dimethylbutane-1-sulfonyl chloride, a sterically hindered sulfonylating agent, and objectively compares its performance with common alternatives. The methodologies and insights presented herein are designed to ensure the production of a highly pure, well-characterized reagent, essential for reproducible and successful synthetic campaigns.
Introduction: The Role of Steric Hindrance in Sulfonylation
Sulfonyl chlorides are a cornerstone class of reagents in organic synthesis, primarily used for the formation of sulfonamides and sulfonate esters—functional groups prevalent in a vast number of pharmaceuticals. The reactivity of a sulfonyl chloride is governed by the electrophilicity of the sulfur atom and the steric environment around it.[1] While simple alkyl or aryl sulfonyl chlorides like methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) are widely used, reagents incorporating significant steric bulk offer unique advantages in terms of selectivity.
This compound, featuring a neopentyl group, provides substantial steric hindrance. This property can be leveraged to achieve selective sulfonylation of less hindered primary amines in the presence of more hindered secondary amines or to control reactivity in complex molecular scaffolds. However, its synthesis and validation require careful consideration to ensure purity and prevent unwanted side reactions.
Synthesis of this compound
The most common and reliable method for preparing alkyl sulfonyl chlorides is through the oxidative chlorination of the corresponding thiol or disulfide. An alternative, though often more aggressive, route involves the use of chlorosulfonic acid with the corresponding alkane.[2] The oxidative chlorination pathway is generally preferred for its milder conditions and higher yields.
The synthesis begins with 3,3-dimethylbutane-1-thiol, which is oxidized in the presence of a chlorinating agent. The reaction must be performed under aqueous conditions with careful temperature control to prevent over-oxidation and the formation of sulfonic acid impurities.[3]
Caption: Synthetic route for this compound.
Causality Behind Experimental Choices:
-
Solvent System: The use of water is critical. It serves as a solvent and participates in the reaction mechanism, facilitating the hydrolysis of intermediate chlorosulfonium species.
-
Temperature Control: Maintaining a low temperature (typically 0-10 °C) is essential to manage the exothermicity of the reaction and to minimize the hydrolysis of the final sulfonyl chloride product back to the sulfonic acid.
-
Chlorine Gas Addition: Slow, controlled addition of chlorine gas ensures that the concentration of the highly reactive oxidant remains low, preventing runaway reactions and improving selectivity.
Validation of the Synthetic Route: A Multi-Technique Approach
Validation is not merely about confirming the presence of the product; it is a comprehensive assessment of its purity, identity, and stability. For a reactive intermediate like a sulfonyl chloride, this process is non-negotiable.[4] An unvalidated reagent can lead to inconsistent results, failed reactions, and complex purification challenges in subsequent steps.
Caption: Comprehensive workflow for the validation of synthesized sulfonyl chloride.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structural confirmation.[4] For this compound, the ¹H NMR spectrum should show a sharp singlet for the nine protons of the tert-butyl group and two distinct multiplets for the two methylene (-CH₂-) groups. Quantitative NMR (qNMR) can also be used for an accurate purity assessment against a certified internal standard.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid method to confirm the presence of the sulfonyl chloride functional group. Strong characteristic absorption bands for the asymmetric and symmetric S=O stretches are expected around 1370 cm⁻¹ and 1165 cm⁻¹, respectively.[4]
Chromatographic Purity Assessment
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying volatile impurities and confirming the molecular weight of the product.[4] The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.[4]
-
High-Performance Liquid Chromatography (HPLC): Due to the high reactivity of sulfonyl chlorides with common HPLC solvents (like water and methanol), direct analysis can be challenging.[5] A robust method involves derivatization. Reacting the sulfonyl chloride with a nucleophile (e.g., a primary amine) converts it into a stable sulfonamide, which can then be easily analyzed by reverse-phase HPLC to detect any non-volatile impurities.[6][7]
Comparative Analysis with Alternative Sulfonylating Agents
The choice of a sulfonylating agent is dictated by the specific synthetic challenge. The unique steric profile of this compound sets it apart from more common, less hindered alternatives.
| Feature | This compound | Methanesulfonyl chloride (MsCl) | p-Toluenesulfonyl chloride (TsCl) |
| Structure | Neopentyl group | Methyl group | p-Tolyl group |
| Steric Hindrance | High | Low | Moderate |
| Reactivity | Moderate | High | Moderate to High |
| Primary Application | Selective sulfonylation of sterically accessible nucleophiles | General purpose, formation of mesylates (good leaving groups) | General purpose, formation of tosylates and sulfonamides |
| Resulting Group | "Neopentylsulfonyl" (Ns) | "Mesyl" (Ms) | "Tosyl" (Ts) |
| Stability of Product | Generally stable | Can be prone to elimination | Very stable |
| Key Advantage | High steric bulk allows for regioselective reactions.[2] | High reactivity, small size.[1] | Crystalline derivatives, well-established chemistry.[1] |
| Key Limitation | Slower reaction rates compared to MsCl. | High reactivity can lead to lack of selectivity. | Can be difficult to remove the tosyl group. |
Expert Insights: The enhanced electrophilicity of alkanesulfonyl chlorides like MsCl makes them highly reactive, which is advantageous for speed but can be a detriment when selectivity is required.[1] Aromatic sulfonyl chlorides like TsCl offer a balance of reactivity and stability. This compound occupies a valuable niche where its steric bulk is the primary driver for its use, allowing chemists to target specific sites in complex molecules that would be unachievable with smaller reagents.
Detailed Experimental Protocols
Protocol: Synthesis of this compound
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a gas inlet tube extending below the surface of the solvent. Place the flask in an ice/salt bath.
-
Charge Reagents: To the flask, add 3,3-dimethylbutane-1-thiol (1.0 eq) and a mixture of dichloromethane and water (5:1 v/v).
-
Reaction: Cool the stirred mixture to 0-5 °C. Bubble chlorine gas (approx. 3.0 eq) slowly through the mixture, ensuring the temperature does not exceed 10 °C.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting thiol is consumed.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30 °C) to yield the crude this compound as an oil or low-melting solid. The product is moisture-sensitive and should be used immediately or stored under an inert atmosphere.[2]
Protocol: Validation by GC-MS
-
Sample Preparation: Prepare a dilute solution of the synthesized sulfonyl chloride (approx. 1 mg/mL) in anhydrous dichloromethane.
-
Instrumentation: Use a GC-MS system equipped with a standard non-polar capillary column (e.g., DB-5ms).
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Analysis: Integrate the peak areas to determine the purity of the sample. Analyze the mass spectrum of the main peak to confirm the molecular weight and isotopic pattern.[4]
Conclusion: The Value of a Validated Reagent
The successful application of sterically demanding reagents like this compound hinges on the rigorous validation of their synthesis. By employing a multi-faceted analytical approach combining NMR, IR, and chromatography, researchers can ensure the high purity and structural integrity of this valuable synthetic intermediate. While alternatives like MsCl and TsCl are workhorses in organic synthesis, the unique selectivity offered by this compound makes it an indispensable tool for tackling complex synthetic challenges in modern drug development. This guide provides the foundational framework for its reliable synthesis, validation, and informed application.
References
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ResearchGate. (n.d.). Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides). Retrieved from ResearchGate. [Link]
-
Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
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ResearchGate. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from ResearchGate. [Link]
-
MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from MDPI. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Su, W. et al. (2011). Synthesis of sulfonyl chloride substrate precursors. Angewandte Chemie International Edition, 50, 10927. [Link]
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ResearchGate. (n.d.). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Retrieved from ResearchGate. [Link]
-
Guthrie, R. D., & Creasey, S. E. (n.d.). Selective Sulfonylating Agents. ResearchGate. [Link]
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Willis, M. C., et al. (2018). Better Synthesis of Sulfonyl Chloride Mimics. ChemistryViews. [Link]
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PubChemLite. (n.d.). This compound (C6H13ClO2S). Retrieved from PubChemLite. [Link]
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ACS Publications. (n.d.). Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. Analytical Chemistry. [Link]
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Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from Wiley Online Library. [Link]
-
PubMed. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. [Link]
-
ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl). Retrieved from ResearchGate. [Link]
-
Reddit. (n.d.). Alternatives to Thionyl Chloride. r/OrganicChemistry. [Link]
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NIH. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from NIH. [Link]
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Chemsrc. (2025). 3,3-dimethyl-butane-1-sulfonyl chloride. Retrieved from Chemsrc. [Link]
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RSC Publishing. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. [Link]
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ResearchGate. (2017). Is there any alternative for thionyl chloride, SOCl2?. Retrieved from ResearchGate. [Link]
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ResearchGate. (2025). Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric implications. Retrieved from ResearchGate. [Link]
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ACP. (2025). Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric implications. Retrieved from ACP. [Link]
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A Comparative Guide to the Cross-Reactivity of 3,3-Dimethylbutane-1-sulfonyl Chloride
In the landscape of drug discovery and development, the precise control of chemical reactivity is paramount. Sulfonyl chlorides are a cornerstone class of reagents, pivotal for the construction of sulfonamides—a privileged scaffold in medicinal chemistry. The choice of sulfonyl chloride can dramatically influence reaction outcomes, particularly in the context of complex molecules with multiple potential reaction sites. This guide provides an in-depth technical comparison of 3,3-Dimethylbutane-1-sulfonyl chloride, a sterically hindered aliphatic sulfonylating agent, with its less encumbered aliphatic and aromatic counterparts. We will explore the nuanced interplay of sterics and electronics that govern its cross-reactivity profile and provide actionable experimental protocols for its evaluation.
Introduction: The Significance of Steric Shielding in Sulfonylation Reactions
This compound, featuring a neopentyl-like scaffold, presents a unique reactivity profile dominated by significant steric hindrance around the electrophilic sulfur center. This steric bulk is not a flaw but a feature, offering the potential for exquisite selectivity in complex chemical environments. Understanding this reactivity is crucial for researchers aiming to leverage its properties for targeted sulfonylation.
The core reactivity of sulfonyl chlorides involves nucleophilic attack at the sulfur atom, proceeding through an addition-elimination mechanism. The rate and selectivity of this reaction are profoundly influenced by the electronic nature and steric bulk of the substituent (R group) on the sulfonyl chloride.
Comparative Analysis: this compound vs. Standard Reagents
To contextualize the performance of this compound, we will compare it with two industry-standard reagents: methanesulfonyl chloride (MsCl), a sterically unhindered aliphatic sulfonyl chloride, and p-toluenesulfonyl chloride (TsCl), a widely used aromatic sulfonyl chloride.
| Reagent | Structure | Key Characteristics |
| This compound | C(C)(C)CCCS(=O)(=O)Cl | Highly sterically hindered: The bulky tert-butyl group shields the electrophilic sulfur, significantly slowing reaction rates. This can lead to high selectivity for less hindered nucleophiles. |
| Methanesulfonyl chloride (MsCl) | CS(=O)(=O)Cl | Sterically unhindered and highly reactive: The small methyl group offers minimal steric impediment, leading to rapid reactions with a broad range of nucleophiles.[1] |
| p-Toluenesulfonyl chloride (TsCl) | Cc1ccc(S(=O)(=O)Cl)cc1 | Aromatic, moderately reactive: The aromatic ring influences reactivity through electronic effects. It is generally less reactive than MsCl but more reactive than highly hindered aliphatic counterparts.[2] |
The Decisive Role of Steric Hindrance
The neopentyl group in this compound is the defining feature governing its reactivity. This bulky group creates a "cone" of steric protection around the sulfonyl chloride moiety. As a result, nucleophilic attack is significantly impeded, leading to a general decrease in reaction rates compared to less hindered analogs like methanesulfonyl chloride.[2][3] This steric impediment is a powerful tool for achieving chemoselectivity in molecules possessing multiple nucleophilic sites of varying steric accessibility. For instance, in a molecule containing both a primary and a secondary amine, this compound is expected to exhibit a higher preference for the less sterically encumbered primary amine.
Electronic Effects: A Secondary, yet Important, Consideration
While sterics are the dominant factor, electronic effects also play a role. Aliphatic sulfonyl chlorides, in general, are more reactive than aromatic sulfonyl chlorides due to the electron-donating nature of the alkyl group, which makes the sulfur atom more electrophilic. However, the extreme steric hindrance of the 3,3-dimethylbutyl group overrides this electronic activation, rendering it less reactive overall than p-toluenesulfonyl chloride in many cases.
Experimental Data: A Head-to-Head Comparison
To provide a quantitative basis for comparison, a series of competitive experiments can be designed. The following sections outline a protocol for a cross-reactivity study and present hypothetical, yet expected, results based on established chemical principles.
Experimental Design: Competitive Cross-Reactivity Study
This protocol is designed to be a self-validating system, allowing for the direct comparison of the reactivity of the three sulfonyl chlorides with a mixture of nucleophiles.
Objective: To determine the relative reactivity and selectivity of this compound, methanesulfonyl chloride, and p-toluenesulfonyl chloride towards a mixture of a primary amine (benzylamine) and a secondary amine (N-methylbenzylamine).
Experimental Workflow Diagram
Caption: Workflow for the competitive cross-reactivity study.
Detailed Protocol:
-
Materials:
-
This compound
-
Methanesulfonyl chloride
-
p-Toluenesulfonyl chloride
-
Benzylamine
-
N-methylbenzylamine
-
Triethylamine (or a non-nucleophilic base like DIPEA)
-
Acetonitrile (ACN), anhydrous
-
Dodecane (internal standard)
-
Piperidine (quenching agent)
-
HPLC system with a UV detector
-
-
Procedure:
-
Prepare 0.1 M stock solutions of each sulfonyl chloride, each amine, and the internal standard in anhydrous acetonitrile.
-
In a temperature-controlled reaction vessel at 25 °C, combine benzylamine (1.0 mmol), N-methylbenzylamine (1.0 mmol), triethylamine (1.2 mmol), and the internal standard.
-
Initiate the reaction by adding a 0.1 M solution of the sulfonyl chloride to be tested (1.0 mmol).
-
Withdraw aliquots (e.g., 100 µL) at predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Immediately quench each aliquot by adding it to a vial containing a solution of piperidine in acetonitrile (e.g., 1 mL of a 1 M solution). This will rapidly consume any remaining sulfonyl chloride.
-
Analyze the quenched samples by HPLC to determine the concentrations of reactants and products.
-
-
Data Analysis:
-
Calculate the percentage conversion of each sulfonyl chloride over time.
-
Determine the ratio of the two sulfonamide products formed at each time point to assess selectivity.
-
Expected Reactivity and Selectivity Profiles
The following tables summarize the expected outcomes of the competitive reactivity study, based on the known principles of steric and electronic effects.
Table 1: Expected Relative Reaction Rates
| Sulfonyl Chloride | Expected Relative Rate | Rationale |
| Methanesulfonyl chloride | +++++ | Minimal steric hindrance allows for rapid reaction with both primary and secondary amines. |
| p-Toluenesulfonyl chloride | +++ | Aromatic ring provides some electronic deactivation compared to MsCl, but sterics are not overly prohibitive. |
| This compound | + | Severe steric hindrance from the neopentyl group dramatically slows the rate of nucleophilic attack. |
Table 2: Expected Selectivity for Primary vs. Secondary Amine
| Sulfonyl Chloride | Expected Selectivity (Primary:Secondary) | Rationale |
| Methanesulfonyl chloride | Low | High reactivity leads to less discrimination between the two amines. |
| p-Toluenesulfonyl chloride | Moderate | The bulkier nature compared to MsCl provides some preference for the less hindered primary amine. |
| This compound | High | The significant steric bulk will strongly disfavor reaction with the more hindered secondary amine, leading to high selectivity for the primary amine. |
Reaction Mechanism and Selectivity Visualization
Caption: Factors influencing the selectivity of sulfonyl chlorides.
Practical Implications and Applications
The highly selective nature of this compound makes it a valuable tool in late-stage functionalization and in the synthesis of complex molecules where protecting groups are undesirable or difficult to implement. Its attenuated reactivity allows for precise targeting of the most accessible nucleophilic sites, minimizing the formation of undesired byproducts.
Potential Applications:
-
Selective N-sulfonylation of polyamines: Preferentially reacting with less hindered primary amines in the presence of more hindered primary or secondary amines.
-
Chemoselective modification of biomolecules: Targeting specific, sterically accessible amine or hydroxyl groups on peptides or other biomolecules.
-
Fine-tuning of drug candidate properties: Introducing a bulky, lipophilic sulfonyl group can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
Conclusion
This compound is not merely a less reactive alternative to standard sulfonylating agents; it is a specialized tool for achieving high chemoselectivity. Its reactivity is dominated by the profound steric hindrance of its neopentyl-like structure, leading to significantly slower reaction rates but a remarkable ability to discriminate between nucleophiles of varying steric environments. For researchers and drug development professionals, understanding and leveraging this unique cross-reactivity profile can unlock new synthetic strategies and provide elegant solutions to complex chemical challenges. The experimental framework provided in this guide offers a robust starting point for the in-house evaluation and application of this versatile reagent.
References
-
Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (2013). A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions. RSC Advances, 3(48), 25685-25690. [Link]
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). A mild and efficient one-pot synthesis of sulfonamides from thiols. The Journal of Organic Chemistry, 74(24), 9287-9291. [Link]
-
Wallace, M. A., et al. (2005). Synthesis of [35S]aryl sulfonyl chlorides from [35S]elemental sulfur. Journal of Labelled Compounds and Radiopharmaceuticals, 48(4), 275-283. [Link]
-
King, J. F., & Durst, T. (1963). The mechanism of solvolysis of alkanesulfonyl chlorides. Journal of the American Chemical Society, 85(17), 2676-2681. [Link]
-
Bentley, T. W., & Jones, R. O. (1993). Solvolysis of methanesulfonyl chloride. A kinetic study of the reaction in a wide range of solvents. Journal of the Chemical Society, Perkin Transactions 2, (12), 2351-2357. [Link]
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A Comparative Guide to the Applications of Sterically Hindered Sulfonyl Chlorides
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Steric Hindrance in Sulfonylation Reactions
In the landscape of organic synthesis, sulfonyl chlorides are foundational reagents, primarily utilized for the construction of sulfonamides and sulfonate esters—moieties that are central to pharmaceuticals, agrochemicals, and materials science.[1] The reactivity of a sulfonyl chloride is governed by the electrophilicity of its sulfur atom. While simple reagents like p-toluenesulfonyl chloride (Ts-Cl) and methanesulfonyl chloride (Ms-Cl) are effective, their high reactivity can be indiscriminate, leading to undesired side reactions with multiple nucleophilic sites in complex molecules.
This is where steric hindrance becomes a strategic tool. By flanking the sulfonyl chloride group with bulky substituents, we can precisely modulate its reactivity and enhance its selectivity. Sterically hindered sulfonyl chlorides act as more discerning electrophiles, often reacting preferentially at less sterically encumbered positions. This guide provides an in-depth comparison of two archetypal sterically hindered sulfonyl chlorides: 2,4,6-triisopropylbenzenesulfonyl chloride (TPS-Cl) , a reagent defined by its immense steric bulk, and 2,2,2-trifluoroethanesulfonyl chloride (Tresyl-Cl) , which combines moderate steric hindrance with powerful electronic activation. Through objective comparisons and supporting experimental data, we will explore how these reagents provide unique solutions to complex synthetic challenges.
Part 1: 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPS-Cl) – The Bulky Workhorse for Selective Condensation
TPS-Cl is characterized by three bulky isopropyl groups ortho and para to the sulfonyl chloride. This significant steric shielding dramatically influences its reactivity, making it a highly selective agent, particularly as a condensing agent in the formation of phosphodiester and pyrophosphate bonds—critical linkages in biological macromolecules.[2][3]
Core Applications & Mechanistic Insights
The primary application of TPS-Cl is not merely as a sulfonylating agent for amines but as a superior condensing and coupling agent , especially in automated solid-phase oligonucleotide synthesis.[4] In this context, its role is to activate a phosphodiester component, rendering it susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing nucleotide chain.
The bulky isopropyl groups serve two key functions:
-
Preventing Undesired Side Reactions: The steric hindrance significantly reduces the rate of unwanted sulfonylation of the nucleoside's 5'-hydroxyl group, a common side reaction with less hindered reagents like Ts-Cl.[3]
-
Promoting Selective Activation: TPS-Cl selectively activates the phosphate group, forming a highly reactive mixed phosphosulfonic anhydride intermediate, which then readily couples with the alcohol.
Caption: Mechanism of TPS-Cl as a condensing agent in oligonucleotide synthesis.
Performance Comparison: TPS-Cl vs. Alternatives
The strategic advantage of TPS-Cl lies in its selectivity. While more reactive, less hindered sulfonyl chlorides can also act as condensing agents, they often lead to a higher incidence of side products.
| Reagent | Primary Application | Typical Yield (Condensation) | Key Advantage | Limitation |
| TPS-Cl | Oligonucleotide & Phospholipid Synthesis | High (often >90%) | High selectivity, minimizes side reactions with hydroxyl groups.[3] | Slower reaction rates compared to less hindered reagents. |
| Ts-Cl (Tosyl Chloride) | Sulfonamide/Sulfonate Formation | Variable | Faster reaction rates. | Prone to side reactions, such as sulfonylation of free hydroxyls. |
| DCC (Dicyclohexylcarbodiimide) | Peptide & Ester Synthesis | Good to High | Widely applicable. | Forms insoluble dicyclohexylurea (DCU) byproduct, which can be difficult to remove. |
Experimental Protocol: Internucleotide Bond Formation Using TPS-Cl
This protocol describes the TPS-Cl mediated condensation of a 5'-O-DMT-nucleoside-3'-phosphate with the 5'-hydroxyl of a support-bound nucleoside during solid-phase synthesis.
Materials:
-
5'-O-DMT-N-protected-nucleoside-3'-phosphate (1.5 equiv)
-
Controlled Pore Glass (CPG) solid support with 3'-terminal nucleoside (1.0 equiv)
-
2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl) (3.0 equiv)
-
Anhydrous Pyridine (solvent)
-
Standard solid-phase synthesis column and synthesizer.
Procedure:
-
Pre-Reaction Setup: Ensure all reagents and solvents are anhydrous. The CPG support containing the initial nucleoside is loaded into the synthesis column and washed thoroughly with anhydrous pyridine.
-
Co-evaporation: The 5'-O-DMT-nucleoside-3'-phosphate is dissolved in anhydrous pyridine and co-evaporated three times to ensure complete removal of water.
-
Activation & Coupling: a. Dissolve the dried nucleoside phosphate and TPS-Cl in anhydrous pyridine. b. Immediately add this solution to the synthesis column containing the CPG support. c. Allow the reaction to proceed at room temperature for 60-90 minutes. The bulky nature of TPS-Cl necessitates a longer coupling time compared to other methods.[3]
-
Washing: After the coupling period, the resin is thoroughly washed with anhydrous pyridine to remove excess reagents and the triisopropylbenzenesulfonic acid byproduct.
-
Capping (Optional but Recommended): Any unreacted 5'-hydroxyl groups on the solid support are capped using acetic anhydride and N-methylimidazole to prevent the formation of deletion sequences in subsequent cycles.
-
Next Cycle: The cycle of deblocking, coupling, and oxidation continues until the desired oligonucleotide sequence is assembled.
Self-Validation: The efficiency of each coupling step can be monitored quantitatively by spectrophotometric measurement of the trityl cation released during the subsequent deblocking step. A consistent and high yield of trityl cation indicates successful coupling.[5]
Part 2: 2,2,2-Trifluoroethanesulfonyl Chloride (Tresyl-Cl) – Electronic Activation for Robust Protection
Tresyl-Cl (CF₃CH₂SO₂Cl) presents a different paradigm. Its steric profile is less demanding than TPS-Cl, but the presence of the highly electronegative trifluoromethyl group dramatically increases the electrophilicity of the sulfur atom. This electronic activation makes Tresyl-Cl a potent sulfonylating agent for forming exceptionally stable sulfonamides, which are valuable as robust protecting groups for amines.
Core Applications & Mechanistic Insights
The primary use of Tresyl-Cl is in the protection of primary and secondary amines . The resulting N-tresyl sulfonamides exhibit remarkable stability across a wide range of synthetic conditions, yet can be cleaved under specific, mild conditions.
Causality behind Reagent Choice: Why choose a tresyl group over a more common tosyl group for amine protection?
-
Enhanced Stability: The strong electron-withdrawing effect of the CF₃ group delocalizes the nitrogen lone pair more effectively than a tosyl group. This increased delocalization renders the sulfonamide nitrogen significantly less nucleophilic and basic, imparting greater stability towards acidic and some reductive conditions.
-
Orthogonal Deprotection: While tosylamides often require harsh deprotection conditions (e.g., dissolving metal reduction or strong acid at high temperatures), the specific chemistry of related fluorinated sulfonyl groups can allow for milder or alternative cleavage methods, providing orthogonality in complex syntheses.[6][7]
Caption: Amine protection with Tresyl-Cl and the stabilizing electronic effect.
Performance Comparison: Amine Protecting Groups
The choice of a sulfonyl protecting group is a trade-off between stability and ease of removal. Tresylamides occupy a space of high stability, comparable to or exceeding that of tosylamides.
| Protecting Group | Reagent | Stability | Typical Deprotection Conditions |
| Tresyl (Tres) | Tresyl-Cl | Very High | Reductive cleavage; specific fluoride-mediated methods for related groups. |
| Tosyl (Ts) | Ts-Cl | High | Strong acid (HBr/AcOH); Na/NH₃; SmI₂.[6][7] |
| Nosyl (Ns) | Ns-Cl | Moderate | Mild nucleophilic aromatic substitution (e.g., thiolates). |
| Boc | Boc₂O | Acid Labile | Mild acid (TFA, HCl).[8][9] |
Experimental Protocol: Protection of a Primary Amine with Tresyl-Cl
This protocol details the general procedure for the N-sulfonylation of a primary amine using 2,2,2-trifluoroethanesulfonyl chloride.
Materials:
-
Primary amine (1.0 equiv)
-
2,2,2-Trifluoroethanesulfonyl chloride (Tresyl-Cl) (1.1 equiv)
-
Triethylamine (Et₃N) or Pyridine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) (solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add the base (e.g., triethylamine) to the stirred solution.
-
Addition of Tresyl-Cl: Add Tresyl-Cl dropwise to the reaction mixture over 10-15 minutes. The reaction is often exothermic. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and dilute with additional DCM. c. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude N-tresyl sulfonamide can be purified by column chromatography on silica gel or by recrystallization.
Self-Validation: The successful formation of the sulfonamide can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The disappearance of the N-H stretch of the primary amine and the appearance of a single N-H stretch in the IR spectrum, along with characteristic shifts in the NMR spectra, validate the product's identity.
Part 3: Comparative Analysis and Strategic Selection
Choosing the right sterically hindered sulfonyl chloride is critical for the success of a synthetic campaign. The decision depends on the specific transformation required.
Head-to-Head Comparison
| Feature | 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPS-Cl) | 2,2,2-Trifluoroethanesulfonyl Chloride (Tresyl-Cl) |
| Primary Function | Condensing / Coupling Agent | Protecting Group / Activating Agent |
| Source of Hindrance | Steric (Three bulky isopropyl groups) | Electronic & Moderate Steric (CF₃CH₂ group) |
| Key Advantage | High selectivity for activating phosphates over alcohols.[3] | Forms highly stable sulfonamides due to electronic effects. |
| Primary Application | Oligonucleotide synthesis, phospholipid synthesis.[4] | Protection of amines in multi-step synthesis. |
| Typical Nucleophile | Phosphates, Carboxylates | Primary and Secondary Amines |
| Limitation | Slower reaction kinetics; less effective for direct sulfonylation of hindered amines. | Deprotection can require strong reducing conditions. |
Decision-Making Workflow for Reagent Selection
To assist researchers, the following decision tree illustrates the logical process for selecting an appropriate sulfonyl chloride based on the synthetic goal.
Caption: Decision tree for selecting a sulfonyl chloride reagent.
Conclusion
Sterically hindered sulfonyl chlorides are not simply less reactive versions of their unhindered counterparts; they are precision tools that enable selective transformations in complex molecular environments. TPS-Cl leverages its immense steric bulk to act as a highly selective condensing agent, proving indispensable in fields like oligonucleotide synthesis where preventing side reactions is paramount. In contrast, Tresyl-Cl utilizes a combination of electronic effects and moderate bulk to form exceptionally robust sulfonamides, making it an excellent choice for amine protection in demanding, multi-step synthetic routes. By understanding the distinct properties and mechanisms of these reagents, researchers can make more informed experimental choices, leading to higher yields, greater purity, and more efficient pathways to their target molecules.
References
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- Ningbo Inno Pharmchem Co., Ltd. (2024).
- Sacher, J. R., & Weinreb, S. M. (n.d.). 2-(Trimethylsilyl)ethanesulfonyl Chloride (SES-Cl). Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v85p0109]
- Kallstrom, K., Le-Hoang, K., & Somfai, P. (2009). Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. Organic Letters, 11(3), 503–506. [URL: https://pubmed.ncbi.nlm.nih.gov/19123840/]
- Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [URL: https://www.organic-chemistry.org/protectivegroups/amino/p-toluenesulfonamides.htm]
- Youn, S. W., et al. (2012). Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 2(1), 1-21. [URL: https://www.researchgate.net/publication/279471189_Recent_advances_in_synthesis_of_sulfonamides_A_review]
- BenchChem. (2025). Comparative analysis of different peptide synthesis strategies. [URL: https://www.benchchem.
- Ningbo Inno Pharmchem Co., Ltd. (2025). Comprehensive Overview of 2,4,6-Triisopropylbenzenesulfonyl Chloride (CAS: 6553-96-4). [URL: https://www.inno-pharmchem.com/comprehensive-overview-of-2-4-6-triisopropylbenzenesulfonyl-chloride-cas-6553-96-4]
- Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [URL: https://macmillan.princeton.
- BenchChem. (2025). A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus. [URL: https://www.benchchem.com/product-guides/a-comparative-guide-to-sulfonyl-chlorides-in-organic-synthesis-4-chlorosulfonyl-benzoic-acid-in-focus]
- Zarytova, V. F., et al. (1973). Structural study of 2,4,6-triisopropylbenzenesulfonyl chloride. Bioorganicheskaia Khimiia, 1(6), 808-815. [URL: https://www.researchgate.net/publication/23275997_Structural_study_of_246-triisopropylbenzenesulfonyl_chloride]
- Goti, A., et al. (2019). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. Organic Letters, 11(3), 503-506. [URL: https://www.researchgate.
- TCI Chemicals. (n.d.). Condensing Agents. [URL: https://www.tcichemicals.com/US/en/support-download/brochure/condensing-agents_011]
- Pharmablock. (2023). Commonly used condensation agent reaction mechanism and by-products. [URL: https://www.pharmablock.com/news/commonly-used-condensation-agent-reaction-mechanism-and-by-products]
- Gómez-Palomino, A., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18240. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.201910895]
- Wikipedia. (n.d.). Oligonucleotide synthesis. [URL: https://en.wikipedia.org/wiki/Oligonucleotide_synthesis]
- Creative Biogene. (n.d.). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. [URL: https://www.creative-biogene.com/blog/index.php/comprehensive-guide-to-oligonucleotide-synthesis-using-the-phosphoramidite-method/]
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- Sigma-Aldrich. (n.d.). 2,4,6-Triisopropylbenzenesulfonyl chloride 97%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/119490]
- ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. [URL: https://www.atdbio.com/nucleic-acids-book/Solid-phase-oligonucleotide-synthesis]
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A Comparative Guide for Large-Scale Synthesis: Cost-Benefit Analysis of 3,3-Dimethylbutane-1-sulfonyl chloride
For professionals in pharmaceutical and fine chemical manufacturing, the choice of a sulfonylating agent is a critical decision that directly impacts process efficiency, product quality, cost of goods (CoG), and safety. While workhorse reagents like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are ubiquitous, specialized reagents often provide significant advantages in complex, large-scale syntheses. This guide provides an in-depth cost-benefit analysis of 3,3-Dimethylbutane-1-sulfonyl chloride (Neo-hexylsulfonyl chloride), comparing it with common alternatives to inform strategic decision-making in process development and scale-up.
Introduction: The Strategic Importance of the Sulfonyl Group
The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of drugs, and its efficient synthesis is paramount.[1][2][3] Sulfonyl chlorides are the most common precursors for creating sulfonamides and sulfonate esters.[1][3][4] The selection of the sulfonyl chloride influences not only the reaction's success but also the entire downstream processing train, including work-up, purification, and waste management.[5][6]
This compound, with its sterically hindered neopentyl-like structure, offers a unique combination of properties that can be highly advantageous in specific large-scale applications.
Physicochemical Properties and Reactivity Profile
The molecular architecture of this compound, featuring a bulky 3,3-dimethylbutyl group, is central to its distinct reactivity and physical properties.[7] This steric hindrance influences its conformational preferences and can affect reaction kinetics.[7]
Key Properties:
-
Molecular Formula: C₆H₁₃ClO₂S[8]
-
Molecular Weight: 184.68 g/mol
-
Appearance: Typically a colorless to light yellow liquid or low-melting solid.[7]
-
Solubility: Demonstrates good solubility in common aprotic organic solvents like dichloromethane and chloroform.[7]
The bulky alkyl group provides a significant lipophilic character, which can be leveraged to control solubility profiles of intermediates, potentially simplifying extractions and crystallizations.
Comparative Analysis with Standard Sulfonylating Agents
The decision to use this compound is best understood through a direct comparison with industry-standard reagents: methanesulfonyl chloride (MsCl), p-toluenesulfonyl chloride (TsCl), and benzenesulfonyl chloride (BsCl).
| Feature | This compound | Methanesulfonyl Chloride (MsCl) | p-Toluenesulfonyl Chloride (TsCl) |
| Structure | Bulky, aliphatic chain | Small, aliphatic | Bulky, aromatic ring |
| Reactivity | Moderately reactive | Highly reactive, excellent leaving group[9] | Less reactive than MsCl due to aromatic stabilization[9] |
| Steric Hindrance | High | Low | Moderate |
| Byproducts | 3,3-Dimethylbutanesulfonic acid | Methanesulfonic acid | p-Toluenesulfonic acid |
| Crystallinity of Derivatives | Often enhances crystallinity of derivatives | Derivatives can be oils or low-melting solids | Derivatives are often crystalline solids |
| Cost | Higher | Lower | Moderate |
| Safety Profile | Corrosive, moisture-sensitive | Highly toxic, corrosive, lachrymator[10] | Corrosive, solid (easier handling) |
In-Depth Analysis:
-
Reactivity and Selectivity: Alkanesulfonyl chlorides like MsCl are generally more reactive than arylsulfonyl chlorides.[4] MsCl's high reactivity is ideal for high-throughput synthesis but can sometimes lead to side reactions or difficulty in controlling reactions with highly nucleophilic substrates.[9] The steric bulk of this compound tempers its reactivity compared to MsCl, which can lead to improved selectivity in molecules with multiple nucleophilic sites. This controlled reactivity is a key advantage, minimizing the formation of impurities that can complicate purification at scale.
-
Crystallinity and Purification: A significant, often overlooked, benefit of the neohexyl group is its ability to induce crystallinity in its derivatives (sulfonamides and sulfonate esters). In large-scale synthesis, achieving a crystalline intermediate or final product is highly desirable as it often allows for purification via recrystallization, a more cost-effective and scalable method than chromatography. This can dramatically reduce solvent usage and waste generation, leading to a "greener" process and lower overall costs.[5]
-
Work-up and Byproduct Removal: The sulfonic acid byproduct generated after the reaction must be removed. The lipophilic nature of 3,3-dimethylbutanesulfonic acid can alter its solubility profile compared to the more water-soluble methanesulfonic acid, potentially requiring different extraction or washing procedures. This must be evaluated during process development.
-
Cost of Goods (CoG): While the per-kilogram cost of this compound is higher than that of MsCl or TsCl, a true CoG analysis must consider the entire process. If its use leads to:
-
Higher reaction yields and selectivity.
-
Elimination of a chromatographic purification step.
-
Reduced rework or rejection batches.
-
Lower solvent and waste disposal costs. The initial higher reagent cost can be easily offset, leading to a more economically viable process overall.
-
Safety, Handling, and Environmental Considerations
All sulfonyl chlorides are hazardous, reactive chemicals that must be handled with appropriate personal protective equipment (PPE) and engineering controls.[11]
General Safety Precautions for Sulfonyl Chlorides:
-
Handling: Use in a well-ventilated area (fume hood) and wear suitable protective clothing, including chemical-resistant gloves and safety goggles.[11][12]
-
Moisture Sensitivity: They react with water, often exothermically, to release corrosive hydrogen chloride (HCl) gas and the corresponding sulfonic acid.[7][12] All equipment must be rigorously dried, and reactions should be run under an inert atmosphere (e.g., nitrogen).[7]
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed, corrosion-resistant containers, away from incompatible materials like water, bases, and alcohols.[11]
-
Spill Management: Absorb spills with inert material and dispose of waste in accordance with local regulations.[11] Do not use water to extinguish fires involving sulfonyl chlorides.[12]
-
Off-Gas Management: Large-scale reactions will generate significant HCl gas, which must be neutralized using a robust off-gas scrubbing system.[13]
While the hazards are similar across the class, the physical form can affect handling. Solid reagents like TsCl can pose dust inhalation risks, whereas liquids like MsCl and this compound have vapor inhalation risks.
Decision-Making Workflow for Reagent Selection
Choosing the optimal sulfonylating agent requires a systematic evaluation of the specific synthetic challenge.
Experimental Protocol: Comparative Sulfonamide Synthesis
This section provides a representative protocol for the synthesis of a sulfonamide from a primary amine, allowing for a direct comparison of reagents.
Objective: To synthesize N-benzyl-3,3-dimethylbutane-1-sulfonamide and its N-benzyl-methanesulfonamide analog to compare reaction profile, yield, and product form.
Materials:
-
Benzylamine
-
This compound
-
Methanesulfonyl chloride
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Experimental Workflow Diagram:
Step-by-Step Procedure:
-
Setup: In a dry, inerted reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition: Dissolve the sulfonyl chloride (1.05 eq of either this compound or MsCl) in anhydrous DCM and add it dropwise to the cooled amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[4]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction for the disappearance of the starting amine by an appropriate method (e.g., TLC or HPLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture again to 0-5 °C and slowly add 1M HCl to quench the reaction and neutralize the excess base.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Analysis and Purification:
-
Analyze the crude product for yield and purity.
-
Expected Observation: The crude product from the this compound reaction is more likely to be a solid, amenable to recrystallization. The crude product from the MsCl reaction may be an oil or low-melting solid, potentially requiring chromatographic purification.
-
Conclusion and Recommendations
This compound is a specialized reagent that presents a compelling alternative to standard sulfonylating agents in certain large-scale scenarios. Its primary advantage lies not in its upfront cost, but in its potential to streamline downstream processing, particularly by inducing crystallinity in products that are otherwise difficult to purify at scale.
Recommendations for Use:
-
Prioritize for "Oily" Products: Strongly consider this reagent when derivatives made with MsCl or BsCl are oils or amorphous solids, requiring challenging and costly chromatographic purification.
-
When Selectivity is Key: The moderated reactivity due to steric hindrance can be beneficial when synthesizing complex molecules with multiple potential reaction sites.
-
Conduct a Full Cost-Benefit Analysis: Do not base the decision solely on the reagent's price. Evaluate the total process cost, including solvent usage for purification, labor, cycle time, and waste disposal.
By strategically employing this compound, process chemists can overcome significant manufacturing hurdles, leading to more robust, efficient, and economically favorable large-scale syntheses.
References
- A Comparative Guide to Sulfonylating Agents: 2,4-Dichlorobenzenesulfonyl Chloride in Focus. Benchchem.
- Application Notes and Protocols for the Scale-up Synthesis of Sulfonyl Chlorides. Benchchem.
- 3,3-Dimethylbutane-1-sulfinyl chloride. Smolecule.
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
- Waste-Minimized Protocol for the Synthesis of Sulfonylated N-Heteroaromatics in Water. ACS Sustainable Chemistry & Engineering. (2018).
- Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. NINGBO INNO PHARMCHEM CO.,LTD.
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- Hazardous Substance Fact Sheet - Sulfuryl Chloride. New Jersey Department of Health.
- Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal.
- sulphuryl chloride. Sdfine.
- Sulfonation Chemistry – more sustainable approaches. RSC Symposium. (2016).
- Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide Catalyst. PMC - NIH.
- Batch and flow electrochemical synthesis of allyl sulfones via sulfonation of allyl trifluoroborates: a robust, regioselective, and scalable approach. RSC Publishing. (2023).
- 3,3-dimethyl-butane-1-sulfonyl chloride. Chemsrc.
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. ResearchGate.
- Methane Sulfonyl Chloride Manufacturing Plant Project Report. openPR.com. (2023).
- Chemical Plant Maker Expands into Key Industrial Processes. The Chemical Engineer. (2026).
- Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). Organic and Medicinal Chemistry International.
- Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists. PubMed.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC - NIH.
- Sulfonamide derivatives: Synthesis and applications. ResearchGate. (2024).
- This compound (C6H13ClO2S). PubChemLite.
- 3,3-Dimethyl-2-oxobutane-1-sulfonyl chloride. PubChem.
- Sulfuryl Chloride Market - Global Forecast 2025-2030. Market Research Report.
- Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading. JACS Au. (2024).
- Why do tosylation and mesylation of alcohols follow different mechanisms?. Chemistry Stack Exchange. (2016).
- The Recycling of Waste Per-Fluorinated Sulfonic Acid for Reformulation and Membrane Application in Iron-Chromium Redox Flow Batteries. ResearchGate.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition.
- Sulfuryl Chloride Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application. HDIN Research. (2025).
- 3,3-Dimethylbutanoyl chloride Formula. Echemi.
- Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric implications. Atmospheric Chemistry and Physics. (2025).
- Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric implications. ResearchGate. (2025).
- Methane Sulfonyl Chloride Market Size & Statistics - 2034. Fact.MR.
- Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction. HoriazonChemical.
- Mesylates and Tosylates with Practice Problems. Chemistry Steps.
- Methanesulfonyl chloride. Wikipedia.
- Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry (RSC Publishing). (2005).
- 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses Procedure.
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A Senior Application Scientist's Guide to Assessing the Purity of Commercial 3,3-Dimethylbutane-1-sulfonyl Chloride
For researchers, scientists, and professionals in drug development, the purity of reagents is a cornerstone of reproducible and reliable results. 3,3-Dimethylbutane-1-sulfonyl chloride, a key building block in the synthesis of complex sulfonamides, is no exception. Its bulky neopentyl group offers unique steric properties that can be advantageous in directing reactions and modulating the properties of the final compounds. However, impurities present in commercial batches can significantly impact reaction yields, introduce unwanted side products, and complicate downstream purification.
This comprehensive guide provides an in-depth technical overview of the methodologies for assessing the purity of commercial this compound. We will delve into the causality behind experimental choices, provide detailed protocols for a multi-pronged analytical approach, and compare its performance characteristics with common alternatives, supported by experimental insights.
The Significance of Purity in Sulfonamide Synthesis
The sulfonyl chloride functional group is highly reactive towards nucleophiles, most notably amines, to form sulfonamides. The presence of impurities can lead to several undesirable outcomes:
-
Reduced Yield: Non-reactive impurities decrease the effective concentration of the desired reagent, leading to lower yields of the target sulfonamide.
-
Side Product Formation: Reactive impurities, such as other sulfonyl chlorides or residual starting materials from the synthesis of this compound, can compete in the reaction, leading to a complex mixture of products.
-
Catalyst Deactivation: Certain impurities can poison catalysts used in subsequent synthetic steps.
-
Challenges in Purification: The presence of closely related impurities can make the purification of the desired product exceedingly difficult.
Unveiling the Impurity Profile: A Multi-Modal Analytical Approach
A robust assessment of purity requires a combination of analytical techniques, each providing a unique piece of the puzzle. No single method can provide a complete picture. Here, we detail the most effective methods for characterizing this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Gold Standard for Absolute Purity
Expertise & Experience: qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte itself. The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known resonance of the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.
Trustworthiness: The self-validating nature of qNMR lies in the fundamental principle of NMR spectroscopy. The use of a certified internal standard ensures traceability and accuracy.
Experimental Protocol: qNMR for this compound Purity Assessment
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.
-
Select a suitable internal standard with a simple spectrum and at least one resonance that is well-resolved from the analyte's signals (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene).
-
Accurately weigh 5-10 mg of the certified internal standard into the same NMR tube.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆). Ensure the solvent does not react with the sulfonyl chloride.
-
Cap the NMR tube and gently vortex to ensure complete dissolution.
-
-
NMR Data Acquisition (Example using a 400 MHz spectrometer):
-
Pulse Program: A standard 30° or 90° pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation between scans. This is critical for accurate quantification.
-
Number of Scans (ns): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio (>250:1 for the signals being integrated).
-
Acquisition Time (aq): At least 3 seconds.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the triplet corresponding to the -CH₂-SO₂Cl protons) and a known signal of the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Caption: Workflow for quantitative NMR (qNMR) purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities
Expertise & Experience: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the reactive nature of sulfonyl chlorides, direct analysis can be challenging. A common and effective strategy is to derivatize the sulfonyl chloride into a more stable and less reactive compound, such as a sulfonamide, prior to analysis. This approach allows for the identification of impurities that may have co-eluted or degraded under direct GC analysis.
Trustworthiness: Derivatization with a known amine ensures that the analyte is converted to a stable derivative, allowing for reliable chromatographic separation and mass spectrometric identification of both the main component and any impurities that also undergo derivatization.
Experimental Protocol: GC-MS Analysis with Derivatization
-
Derivatization:
-
Accurately weigh approximately 5 mg of the this compound sample into a vial.
-
Dissolve the sample in 1 mL of a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Add a solution of a simple, secondary amine (e.g., 1.1 equivalents of diethylamine in 0.5 mL of the same solvent).
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
-
GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Mode: Full scan.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the N,N-diethyl-3,3-dimethylbutane-1-sulfonamide derivative.
-
Analyze the mass spectra of other peaks to identify potential impurities, such as derivatives of other sulfonyl chlorides or unreacted starting materials from the synthesis. The fragmentation pattern will provide structural information for identification.
-
Caption: Workflow for GC-MS analysis with pre-column derivatization.
High-Performance Liquid Chromatography (HPLC) with UV Detection: A Versatile Approach
Expertise & Experience: HPLC is a widely used technique for purity assessment. Similar to GC-MS, direct analysis of sulfonyl chlorides can be problematic due to their reactivity with common HPLC solvents (especially those containing water or alcohols). Derivatization is therefore the recommended approach. By reacting the sulfonyl chloride with an amine containing a chromophore, the resulting sulfonamide can be readily detected by a UV detector.
Trustworthiness: This method's reliability stems from the quantitative conversion of the analyte to a UV-active derivative, allowing for accurate quantification against a standard curve of the derivatized product.
Experimental Protocol: HPLC Analysis with UV-Active Derivatization
-
Derivatization:
-
Accurately weigh approximately 5 mg of the this compound sample into a vial.
-
Dissolve in 1 mL of acetonitrile.
-
Add a solution of a UV-active amine (e.g., 1.1 equivalents of aniline or benzylamine in 0.5 mL of acetonitrile) and a non-nucleophilic base (e.g., 1.2 equivalents of triethylamine).
-
Heat the reaction at 60 °C for 1 hour.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Start with 30% acetonitrile, ramp to 90% acetonitrile over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
-
-
Data Analysis:
-
Create a calibration curve using standards of the purified sulfonamide derivative.
-
Quantify the main peak in the sample chromatogram and any impurity peaks that are resolved.
-
Comparison of Purity Assessment Methods
| Technique | Primary Application | Quantitative Capability | Key Advantages | Key Limitations |
| qNMR | Absolute Purity, Structural Elucidation | Excellent | No reference standard of the analyte needed, non-destructive, provides structural information. | Lower sensitivity compared to chromatographic methods, requires careful experimental setup. |
| GC-MS | Identification of Volatile Impurities | Good (with calibration) | High separation efficiency, provides structural information from mass spectra. | Requires derivatization, not suitable for non-volatile or thermally labile impurities. |
| HPLC-UV | Quantification of Major Components & Impurities | Excellent (with calibration) | High precision and accuracy, widely available. | Requires derivatization with a UV-active agent, may not detect all impurities if they don't derivatize or lack a chromophore. |
| Titration | Total Sulfonyl Chloride Content | Good | Simple, inexpensive, and rapid. | Not specific; titrates all reactive sulfonyl chlorides and acidic impurities. Does not provide information on individual impurities. |
Performance Comparison: this compound vs. Alternatives
The choice of a sulfonylating agent is often dictated by the specific requirements of the synthesis, including steric considerations, reactivity, and the desired properties of the final sulfonamide.
| Sulfonyl Chloride | Structure | Key Characteristics | Performance Insights |
| This compound | CC(C)(C)CCS(=O)(=O)Cl | Bulky neopentyl group provides significant steric hindrance. | The steric bulk can be advantageous for achieving selectivity in reactions with molecules containing multiple amine groups of differing steric accessibility. However, its reactivity with highly hindered amines may be reduced compared to less bulky sulfonyl chlorides. |
| p-Toluenesulfonyl chloride (TsCl) | CH₃C₆H₄SO₂Cl | Aromatic sulfonyl chloride, widely used, provides a rigid aromatic moiety. | Generally exhibits high reactivity. The resulting tosylamides are often crystalline and well-behaved in chromatographic purification. |
| Methanesulfonyl chloride (MsCl) | CH₃SO₂Cl | Small, highly reactive alkyl sulfonyl chloride. | Due to its small size and high reactivity, it is suitable for sulfonating a wide range of amines, including sterically hindered ones. The resulting mesylamides have different solubility profiles compared to tosylamides. |
| 4,4,4-Trifluoro-3,3-dimethylbutane-1-sulfonyl chloride | C₆H₁₀ClF₃O₂S | Fluorinated analog with altered electronic properties. | The trifluoromethyl group is strongly electron-withdrawing, which can increase the reactivity of the sulfonyl chloride and influence the acidity and biological activity of the resulting sulfonamide. |
Experimental Data Insights:
While direct, side-by-side comparative kinetic studies for these specific reagents under identical conditions are not extensively published, general principles of reactivity can be applied. The steric hindrance of the neopentyl group in this compound is expected to slow its reaction with nucleophiles compared to the less hindered methanesulfonyl chloride.[1] In reactions with sterically demanding amines, this difference in reactivity can be exploited for selective sulfonylation. Compared to p-toluenesulfonyl chloride, the electronic effects of the aromatic ring in TsCl play a significant role in its reactivity, which is generally high.
Conclusion
The purity of this compound is a critical parameter that directly influences the success of synthetic endeavors. A comprehensive assessment of its purity should not rely on a single analytical technique but rather a multi-modal approach. qNMR provides an accurate measure of absolute purity, while chromatographic methods like GC-MS and HPLC, particularly with derivatization, are invaluable for identifying and quantifying specific impurities. When selecting a sulfonylating agent, researchers must consider the interplay of steric and electronic effects. The unique steric bulk of this compound offers opportunities for selective synthesis that are not as readily achieved with smaller or aromatic alternatives. By implementing the rigorous analytical strategies outlined in this guide, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
-
ACS Omega. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. [Link]
-
ResearchGate. Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. [Link]
- Google Patents. HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
-
CONICET. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. [Link]
-
DOI. Kinetic investigation on the reactions of p‐toluenesulfonyl chloride with p‐substituted benzoic acid(s) in the presence of triethylamine in aprotic solvents. [Link]
-
International Journal of Applied Research. Kinetic studies on the reaction of p-Toluenesulfonyl chloride with α-Hydroxy acids in the presence of pyridine in. [Link]
-
International Journal of Applied Research. Effect of solvents on activation parameters for the kinetics of reaction between p-Toluene sulfonyl Chloride with α- hydroxy acids in the presence of pyridine. [Link]
-
International Journal of Applied Research. Effects of solvents on kinetics of the reaction between p-Toluenesulfonyl Chloride and α-Hydroxy acids. [Link]
-
NIH. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]
-
Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
Wikipedia. 4-Toluenesulfonyl chloride. [Link]
-
Organic Chemistry Portal. p-Toluenesulfonamides. [Link]
-
PubChem. This compound. [Link]
-
ChemSrc. 3,3-dimethyl-butane-1-sulfonyl chloride. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3,3-Dimethylbutane-1-sulfonyl Chloride
As a Senior Application Scientist, I understand that meticulous handling and disposal of reactive reagents are paramount to laboratory safety and experimental integrity. 3,3-Dimethylbutane-1-sulfonyl chloride, like other sulfonyl chlorides, is a valuable reagent in organic synthesis, but its reactivity demands a well-defined and understood disposal protocol. This guide provides the essential, step-by-step procedures for its safe neutralization and disposal, grounded in the chemical principles that govern its behavior.
The primary hazard associated with this compound stems from its high reactivity towards nucleophiles, most notably water. This water-reactivity means it will readily hydrolyze upon contact with moisture, including humidity in the air, to generate corrosive byproducts: 3,3-dimethylbutane-1-sulfonic acid and hydrochloric acid (HCl).[1][2][3][4] This reaction can be vigorous and exothermic, posing a risk of thermal and chemical burns. Therefore, proper disposal is not merely a matter of waste collection but an active chemical neutralization process.
I. Immediate Safety & Handling Prerequisites
Before addressing disposal, ensure all handling and storage practices minimize risk. All work with this compound must be conducted within a certified chemical fume hood to control exposure to its corrosive and pungent vapors.[5][6] The work area should be free of water sources.[6][7]
Required Personal Protective Equipment (PPE):
-
Eye Protection: ANSI Z87.1-compliant safety goggles and a face shield are mandatory.[8][9]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and change them immediately if contamination occurs.[10]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[6]
II. The Chemistry of Safe Disposal: Controlled Hydrolysis (Quenching)
The core strategy for disposing of residual or waste this compound is controlled hydrolysis , often referred to as quenching. The goal is to safely and completely convert the reactive sulfonyl chloride into its corresponding, less reactive sulfonic acid salt. This is achieved by slowly reacting it with a basic aqueous solution.
The addition of a mild base, such as sodium bicarbonate (NaHCO₃), is critical for two reasons:
-
It facilitates the hydrolysis of the sulfonyl chloride.[11]
-
It immediately neutralizes the acidic byproducts (HCl and the sulfonic acid), preventing the release of corrosive acid fumes and controlling the reaction's exothermicity.[11]
| Parameter | Value / Description | Rationale & Source(s) |
| Chemical Family | Aliphatic Sulfonyl Chloride | The sulfonyl chloride functional group (-SO₂Cl) is the primary site of reactivity. |
| Primary Hazard | Water-Reactive, Corrosive | Reacts with water/moisture to produce HCl and sulfonic acid.[1][2][3] |
| Quenching Reagent | Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | Mild base that controls the reaction rate and neutralizes acidic byproducts.[11] |
| Reaction Temp. | 0 °C (Ice Bath) | Controls the exothermic nature of the hydrolysis reaction to prevent splashing or runaway reactions.[11] |
| Waste Product | Sodium 3,3-dimethylbutane-1-sulfonate | A water-soluble, non-reactive salt, suitable for aqueous hazardous waste disposal. |
| Final pH | Neutral (pH ~7) | Ensures complete neutralization before final disposal. |
III. Step-by-Step Disposal Protocol
This protocol is designed for the safe neutralization of small quantities (<10 g) of this compound typically found as residue in reaction flasks or as expired material.
Materials:
-
Appropriate three-necked flask or beaker, large enough to contain at least 5 times the volume of the quenching solution.
-
Magnetic stir plate and stir bar.
-
Ice bath.
-
Dropping funnel or pipette.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
pH paper or pH meter.
-
Designated hazardous waste container.
Procedure:
-
Preparation: In a chemical fume hood, place the flask containing the residual this compound onto the magnetic stir plate. If the reagent is in a pure form, first dilute it with an inert, water-miscible solvent (e.g., acetone or tetrahydrofuran) to better manage the reaction.
-
Cooling: Place the flask in an ice bath and allow it to cool to 0 °C with gentle stirring.[11]
-
Controlled Addition: Slowly and carefully add the saturated sodium bicarbonate solution dropwise via the dropping funnel or pipette.[11] Vigorous stirring is essential to dissipate heat and ensure efficient mixing.
-
Monitor the Reaction: Observe the reaction closely. You will likely see gas evolution (CO₂) as the acid is neutralized. Control the addition rate to keep the effervescence manageable and prevent the temperature from rising significantly.
-
Stir to Completion: Once the addition is complete and the initial vigorous reaction has subsided, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for at least one hour to ensure the hydrolysis is complete.[11]
-
Verify Neutralization: Check the pH of the aqueous solution using pH paper or a calibrated meter. The pH should be approximately neutral (pH 7-8). If the solution is still acidic, add more sodium bicarbonate solution until neutralization is complete.
-
Final Disposal: Transfer the neutralized aqueous solution to a properly labeled hazardous waste container for collection by your institution's environmental health and safety (EHS) department.[10] Do not pour it down the drain.[12]
IV. Spill Management
In the event of a spill:
-
Evacuate personnel from the immediate area and ensure the fume hood is functioning.[12]
-
Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or dry earth.[2]
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[10][12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe handling and disposal of this compound.
Caption: Decision workflow for handling and disposal of this compound.
References
-
Benchchem. Technical Support Center: Sulfonyl Chloride Work-up. 11
-
University of Pennsylvania EHRS. SOP: Water-Reactive Chemicals. 5
-
Syracuse University Environmental Health & Safety Services. Water Reactive. 6
-
ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. 12
-
National Institutes of Health (NIH) Office of Research Services (ORS). Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. 13
-
Standard Operating Procedure (SOP). Water reactive chemicals. 8
-
TWU EH&S. Water Reactive Chemicals SOP. 7
-
INCHEM. ICSC 0198 - SULPHURYL CHLORIDE. 1
-
NJ.gov. HAZARD DATA SPILL/LEAKS PHYSICAL PROPERTIES EXPOSURE LIMITS PROTECTIVE EQUIPMENT HEALTH EFFECTS FIRST AID AND DECONTAMINATION. 2
-
Benchchem. An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. 14
-
ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. 15
-
Chemsrc. 3,3-dimethyl-butane-1-sulfonyl chloride | CAS#:10307-18-3. 16
-
CymitQuimica. Safety Data Sheet. 10
-
Safety Data Sheet. 3. 17
-
ResearchGate. Synthesis of sulfonyl chloride substrate precursors. 18
-
Sigma-Aldrich. SAFETY DATA SHEET.
-
Fisher Scientific. SAFETY DATA SHEET. 3
-
TCI Chemicals. SAFETY DATA SHEET.
-
CPAchem. 5 - Safety data sheet. 19
-
ResearchGate. Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. 20
-
Safety Data Sheet. 1. 9
-
Sigma-Aldrich. SAFETY DATA SHEET. 21
-
Smolecule. Buy 3,3-Dimethylbutane-1-sulfinyl chloride. 4
-
Safety Data Sheet. 2. 22
-
PubChemLite. This compound (C6H13ClO2S). 23
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A Senior Application Scientist's Guide to Handling 3,3-Dimethylbutane-1-sulfonyl Chloride: Essential Safety and Operational Protocols
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural precision. 3,3-Dimethylbutane-1-sulfonyl chloride, a member of the sulfonyl chloride family, is a valuable reagent in organic synthesis. However, its utility is matched by its potential hazards, primarily driven by the reactive sulfonyl chloride moiety. This guide provides an in-depth, experience-driven framework for its safe handling, focusing on the critical role of Personal Protective Equipment (PPE). Our objective is to move beyond mere compliance and instill a deep, causal understanding of the "why" behind each safety protocol, ensuring a self-validating system of protection for all laboratory personnel.
The Core Hazard Profile: Understanding the "Why"
The selection of appropriate PPE is dictated entirely by the chemical's inherent risks. For this compound, the hazards are characteristic of aliphatic sulfonyl chlorides.
-
Corrosivity and Reactivity with Water: The primary hazard stems from the sulfonyl chloride group's vigorous reaction with water and other nucleophiles.[1] This hydrolysis reaction produces the corresponding sulfonic acid and, more acutely, hydrochloric acid (HCl) gas.[1] Contact with moisture in the air, on skin, in the eyes, or in the respiratory tract will generate these corrosive byproducts, leading to severe chemical burns and irritation.[2]
-
Inhalation Toxicity: The vapor of sulfonyl chlorides, along with the HCl gas produced upon contact with moisture, is corrosive to the entire respiratory tract.[2] Inhalation can cause symptoms ranging from a sore throat and cough to severe shortness of breath and potentially fatal pulmonary edema, where symptoms may be delayed.[2]
-
Dermal and Ocular Corrosivity: Direct contact with the liquid causes severe skin burns, redness, pain, and blistering.[2] Due to the rapid generation of acid, eye contact can lead to irreversible damage.[3]
Understanding these mechanisms—hydrolysis leading to acid formation—is the cornerstone of selecting effective PPE. We are not merely protecting against the compound itself, but against its highly reactive and corrosive nature.
Personal Protective Equipment (PPE): Your Final Barrier of Defense
While engineering controls like chemical fume hoods are the first line of defense, PPE is the essential final barrier between you and the chemical.[4] The following is a comprehensive breakdown of required PPE for handling this compound.
Data Presentation: Recommended PPE Ensemble
| Protection Type | Specification | Rationale / Key Considerations |
| Hand Protection | Double Gloving: Nitrile or Neoprene chemical-resistant gloves.[5] | The outer glove absorbs the initial contact, while the inner glove provides secondary protection during doffing. Always check the manufacturer's compatibility chart for breakthrough times. Discard outer gloves immediately into hazardous waste after handling. |
| Eye Protection | Chemical Safety Goggles (fully enclosing). | Protects against splashes and vapors from all angles. Standard safety glasses with side shields are insufficient.[4] |
| Face Protection | Full-Face Shield. | Worn over safety goggles. This is non-negotiable. It protects the entire face from splashes, which is critical when handling corrosive reagents.[5][6] |
| Body Protection | Chemical-resistant Lab Coat or Apron. | Should be made of a material with low permeability to corrosive liquids. A standard cotton lab coat is not sufficient protection. For larger quantities (>100g), a disposable chemical-resistant coverall is recommended.[5] |
| Respiratory Protection | NIOSH-approved Air-Purifying Respirator with Acid Gas (e.g., Hydrogen Chloride) cartridges. | Mandatory if working outside a certified chemical fume hood or when there is a risk of vapor generation (e.g., heating, large surface area exposure). A surgical mask provides no protection.[5][7] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from potential spills. Leather or other permeable materials should be avoided.[6] |
Operational Plans: From Preparation to Disposal
Procedural discipline is as crucial as the PPE itself. The following workflows are designed to minimize exposure risk at every stage of handling.
Experimental Protocol: PPE Donning and Doffing Sequence
Properly putting on and, more importantly, taking off PPE is a critical control point to prevent contamination.
Donning (Putting On) Sequence:
-
Footwear and Body: Confirm appropriate footwear. Don chemical-resistant apron or coveralls.
-
Respirator: If required, perform a seal check on your respirator.
-
Eye and Face Protection: Put on chemical safety goggles, followed by the full-face shield.
-
Gloves: Don the first (inner) pair of gloves. Don the second (outer) pair, ensuring the cuffs are pulled over the sleeves of your lab coat or coveralls.
Doffing (Taking Off) Sequence - The "Contaminated-to-Clean" Workflow:
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off so they turn inside out, without touching the outer surface with your bare skin. Dispose of them immediately in a designated hazardous waste container.
-
Face/Eye Protection: Remove the face shield, followed by the goggles, handling them by the straps.
-
Body Protection: Unfasten and remove the lab coat or coveralls, rolling the contaminated outside away from your body.
-
Respirator: If worn, remove the respirator.
-
Inner Gloves: Remove the final pair of inner gloves, again, without touching the outer surface.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Mandatory Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental context.
Caption: PPE Selection Decision Tree
Emergency and Disposal Plans
Emergency Response: Spills and Exposures
Immediate and correct action is vital. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.[9]
-
Eye Exposure: Immediately flush eyes with water for at least 15-30 minutes, lifting the upper and lower eyelids.[8] Remove contact lenses if possible. Seek immediate medical attention.[3][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][8]
-
Small Spill (<50 mL) inside a Fume Hood:
-
Alert personnel in the immediate area.
-
Wearing your full PPE ensemble, contain the spill using a non-combustible absorbent material like dry sand, earth, or vermiculite.[5][8] DO NOT USE WATER. [5][8]
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.[10]
-
Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by a soap and water wash, ensuring all waste is collected.
-
Mandatory Visualization: Spill Response Workflow
Caption: Emergency Spill Response Workflow
Disposal Plan
-
Chemical Waste: Unused or waste this compound, as well as spill cleanup materials, must be disposed of as hazardous waste.[11] Do not discharge to sewer systems.[10] The material should be sent to a licensed chemical destruction plant or handled via controlled incineration with flue gas scrubbing.[10]
-
Contaminated PPE: All disposable PPE, including gloves, aprons, and absorbent pads, that has come into contact with the chemical must be disposed of in a designated hazardous waste container.[11]
By integrating this expert-level understanding of the hazards with rigorous, step-by-step operational plans, we build a culture of safety that protects our most valuable asset: our scientists.
References
- Safety First: Handling Sulfuryl Chloride in Industrial Settings. (n.d.).
- Buy 3,3-Dimethylbutane-1-sulfinyl chloride - Smolecule. (n.d.).
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook. (2025-02-01).
- ICSC 0198 - SULPHURYL CHLORIDE - INCHEM. (n.d.).
- HAZARD DATA SPILL/LEAKS PHYSICAL PROPERTIES EXPOSURE LIMITS PROTECTIVE EQUIPMENT HEALTH EFFECTS FIRST AID AND DECONTAMINATION - NJ.gov. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-05-06).
- SAFETY DATA SHEET - Sigma-Aldrich. (2022-12-23).
- 3,3-dimethyl-butane-1-sulfonyl chloride | CAS#:10307-18-3 | Chemsrc. (2025-10-09).
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- Safety Data Sheet - CymitQuimica. (2024-12-19).
- 1 - SAFETY DATA SHEET. (2025-12-22).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-23).
- SAFETY DATA SHEET - Spectrum Chemical. (2019-06-19).
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- Hazardous Substance Fact Sheet - NJ.gov. (n.d.).
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- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
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- Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25).
- 5 - Safety data sheet. (n.d.).
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
